molecular formula C38H74O17 B8132011 Bis-PEG13-t-butyl ester

Bis-PEG13-t-butyl ester

Cat. No.: B8132011
M. Wt: 803.0 g/mol
InChI Key: FXQVVLZWDCGFRK-UHFFFAOYSA-N
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Description

Bis-PEG13-t-butyl ester is a useful research compound. Its molecular formula is C38H74O17 and its molecular weight is 803.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74O17/c1-37(2,3)54-35(39)7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-33-53-34-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-36(40)55-38(4,5)6/h7-34H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQVVLZWDCGFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to "Bis-PEG13-t-butyl ester" as a Homobifunctional, Acid-Labile Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the "Bis-PEG13-t-butyl ester" linker, detailing its mechanism of action, synthesis, and application in bioconjugation. This homobifunctional linker is characterized by a discrete polyethylene (B3416737) glycol (PEG) chain of 13 ethylene (B1197577) oxide units, flanked by two tert-butyl ester functional groups. This structure imparts unique properties, making it a valuable tool in the development of advanced therapeutics and research reagents.

Core Concepts and Mechanism of Action

"this compound" is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer molecule. In this case, the reactive potential lies in the carboxylic acid groups that are protected by t-butyl esters. The core mechanism of action can be understood by dissecting its constituent parts:

  • Homobifunctional Nature: This allows for the simultaneous or sequential conjugation of two molecules that possess suitable functional groups to react with the deprotected carboxylic acids. This is particularly useful for creating dimers of proteins, peptides, or other biomolecules, or for tethering a molecule to a surface and another molecule.

  • PEG13 Spacer: The polyethylene glycol chain serves multiple crucial functions. It is a hydrophilic spacer that can enhance the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins. The length of the PEG chain (13 ethylene oxide units) provides a significant spatial separation between the conjugated molecules, which can be critical for maintaining their individual biological activities by reducing steric hindrance. Furthermore, PEG is known for its ability to reduce the immunogenicity of conjugated molecules.

  • Acid-Labile t-butyl Ester Groups: The tert-butyl ester groups act as temporary protecting groups for the terminal carboxylic acids. These esters are stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. This pH-sensitive cleavage is the cornerstone of the linker's utility in drug delivery systems. For instance, in the context of an Antibody-Drug Conjugate (ADC), the linker remains stable in the bloodstream (pH ~7.4). However, upon internalization into a target cell, the ADC is often trafficked to acidic compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0), where the acidic environment triggers the hydrolysis of the t-butyl esters, exposing the carboxylic acids. While the exposed carboxylic acid itself doesn't directly release a conjugated drug in a typical ADC setup, this linker is more suited for applications where the carboxylic acid functionality is desired for subsequent reactions or for modulating the properties of the conjugated molecule within the acidic cellular compartment. More commonly, the "this compound" would be deprotected to its dicarboxylic acid form before conjugation to biomolecules.

The overall mechanism involves a two-stage process: first, the acid-catalyzed deprotection of the t-butyl esters to reveal the terminal carboxylic acids, and second, the conjugation of these carboxylic acids to amine-containing molecules via amide bond formation, typically facilitated by coupling agents like EDC and NHS.

Data Presentation: Quantitative Analysis of t-butyl Ester Hydrolysis

The cleavage of the t-butyl ester is a critical step in the application of this linker. The rate of this hydrolysis is highly dependent on pH and temperature. The following table summarizes kinetic data for the hydrolysis of a model compound, tert-butyl formate (B1220265), which provides a reasonable approximation for the behavior of the t-butyl ester groups on the PEG linker.

pHTemperature (°C)Rate Constant (k)Half-life (t½)
1.54-~6 hours
5-722k_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹~5 days
1122k_B = 1.7 ± 0.3 M⁻¹s⁻¹~8 minutes

Data adapted from studies on tert-butyl formate hydrolysis, which serves as a proxy for the t-butyl ester cleavage.

Experimental Protocols

Synthesis of this compound

The synthesis of "this compound" typically starts from its corresponding dicarboxylic acid precursor, Bis-PEG13-acid.

Protocol: Esterification of Bis-PEG13-acid with tert-Butanol (B103910)

  • Materials:

    • Bis-PEG13-acid

    • tert-Butanol (excess)

    • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Diethyl ether (for precipitation)

  • Procedure:

    • Dissolve Bis-PEG13-acid (1 equivalent) in anhydrous DCM.

    • Add an excess of tert-butanol (e.g., 10-20 equivalents).

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of DCC or EDC (2.2 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum to yield this compound.

Deprotection of t-butyl Ester to Yield Bis-PEG13-acid

Protocol: Acid-Catalyzed Hydrolysis

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in DCM.

    • Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Remove the DCM and TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can help remove residual TFA).

    • The resulting Bis-PEG13-acid can be used directly in the next step or purified further if necessary.

Conjugation of Bis-PEG13-acid to Amine-Containing Molecules

This protocol describes the crosslinking of two amine-containing molecules (e.g., proteins, peptides) using the deprotected Bis-PEG13-acid.

Protocol: EDC/NHS Coupling

  • Materials:

    • Bis-PEG13-acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or Sulfo-NHS

    • Amine-containing molecule 1 (e.g., Protein A)

    • Amine-containing molecule 2 (e.g., Protein B)

    • Activation Buffer: 0.1 M MES, pH 5.5-6.0

    • Coupling Buffer: PBS, pH 7.2-7.5

    • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

    • Size-exclusion chromatography column for purification

  • Procedure:

    • Activation of Carboxylic Acids:

      • Dissolve Bis-PEG13-acid (1 equivalent) in Activation Buffer.

      • Add EDC (2.2 equivalents) and NHS (or Sulfo-NHS) (2.2 equivalents).

      • Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

    • Conjugation to Molecule 1 (Sequential Conjugation):

      • Add the amine-containing molecule 1 (1 equivalent) dissolved in Coupling Buffer to the activated linker solution.

      • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

      • Purify the mono-conjugated intermediate using a size-exclusion column to remove excess linker and coupling reagents.

    • Conjugation to Molecule 2:

      • Activate the remaining carboxylic acid on the mono-conjugated intermediate using the same EDC/NHS procedure as in step 1.

      • Add the amine-containing molecule 2 (1 equivalent) to the activated intermediate.

      • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Quenching and Purification:

      • Add the Quenching Solution to stop the reaction.

      • Purify the final cross-linked product using size-exclusion chromatography to remove unreacted molecules and byproducts.

Mandatory Visualizations

G Figure 1. Synthesis of this compound cluster_0 Esterification Bis_PEG13_acid Bis-PEG13-acid (HOOC-PEG13-COOH) DCC_DMAP DCC (or EDC), DMAP Anhydrous DCM Bis_PEG13_acid->DCC_DMAP t_Butanol tert-Butanol t_Butanol->DCC_DMAP Bis_PEG13_tBu This compound DCC_DMAP->Bis_PEG13_tBu

Caption: Synthetic route to this compound.

G Figure 2. Mechanism of Action: Deprotection and Conjugation cluster_0 Deprotection (Acidic Conditions) cluster_1 Conjugation Bis_PEG13_tBu This compound Acid H+ (e.g., TFA) pH < 5 Bis_PEG13_tBu->Acid Bis_PEG13_acid Bis-PEG13-acid Acid->Bis_PEG13_acid Bis_PEG13_acid_2 Bis-PEG13-acid Bis_PEG13_acid->Bis_PEG13_acid_2 EDC_NHS EDC, NHS pH 7.2-7.5 Bis_PEG13_acid_2->EDC_NHS Molecule_A Molecule A (with -NH2) Molecule_A->EDC_NHS Molecule_B Molecule B (with -NH2) Molecule_B->EDC_NHS Conjugate Molecule A - PEG13 - Molecule B EDC_NHS->Conjugate

Caption: Deprotection and subsequent conjugation workflow.

G Figure 3. Experimental Workflow for Protein Crosslinking Start Start with Bis-PEG13-acid Activation Activate with EDC/NHS in MES Buffer (pH 5.5-6.0) Start->Activation Add_Protein_A Add Protein A in PBS (pH 7.2-7.5) Activation->Add_Protein_A Incubate_1 Incubate (2h RT or O/N 4°C) Add_Protein_A->Incubate_1 Purify_Intermediate Purify Mono-conjugate (Size-Exclusion Chromatography) Incubate_1->Purify_Intermediate Reactivation Re-activate remaining -COOH with EDC/NHS Purify_Intermediate->Reactivation Add_Protein_B Add Protein B Reactivation->Add_Protein_B Incubate_2 Incubate Add_Protein_B->Incubate_2 Quench Quench reaction (Tris or Glycine) Incubate_2->Quench Purify_Final Purify Final Conjugate (Size-Exclusion Chromatography) Quench->Purify_Final

Caption: Step-by-step protein crosslinking protocol.

Unlocking Advanced Bioconjugation: A Technical Guide to Bis-PEG13-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biopharmaceutical research and development, the strategic use of linker molecules is paramount to the creation of effective and stable bioconjugates. Among these, Polyethylene (B3416737) Glycol (PEG) linkers have emerged as a cornerstone technology, prized for their ability to enhance the therapeutic profiles of proteins, peptides, and small molecule drugs. This guide provides an in-depth technical overview of a specific and versatile tool in the bioconjugation toolkit: Bis-PEG13-t-butyl ester . This homobifunctional PEG linker offers a unique combination of a long, hydrophilic PEG chain and terminal t-butyl ester protected carboxylic acids, enabling a range of applications from drug delivery systems to the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.[1][2][3]

This document will delve into the core properties of this compound, provide detailed experimental protocols for its use, and illustrate key workflows and mechanistic pathways through diagrams, serving as a comprehensive resource for researchers in the field.

Core Principles and Applications

This compound is a disubstituted PEG derivative characterized by a central PEG chain of 13 ethylene (B1197577) glycol units, flanked on both ends by t-butyl ester functional groups.[4] The "bis" prefix denotes its homobifunctional nature, meaning it possesses two identical reactive moieties.

The key features and their implications in research are:

  • PEGylated Spacer (PEG13): The polyethylene glycol chain imparts several beneficial properties to the molecules it links. Its hydrophilic nature significantly increases the water solubility of hydrophobic compounds, which is particularly advantageous for intravenous drug administration. Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation, leading to enhanced stability in biological environments.[4] The increased hydrodynamic size of the resulting conjugate also reduces renal clearance, thereby prolonging its circulation half-life.

  • t-Butyl Ester Protecting Groups: The terminal carboxylic acid groups are protected by t-butyl esters. This protection renders the linker inert under neutral and basic conditions, allowing for chemoselective reactions at other sites of a molecule. The t-butyl ester can be selectively removed under acidic conditions to reveal the reactive carboxylic acids.

  • Homobifunctionality: The presence of two identical functional groups allows for the crosslinking of two molecules or the linkage of a molecule to a surface.

These characteristics make this compound an ideal component for:

  • Drug Delivery Systems: Enhancing the solubility, stability, and pharmacokinetic profile of therapeutic agents.[4]

  • Antibody-Drug Conjugates (ADCs): Serving as a linker to connect a cytotoxic payload to a monoclonal antibody, with the PEG component improving the ADC's properties.[1]

  • PROTACs: Acting as a linker to bring a target protein and an E3 ubiquitin ligase into proximity.

  • Prodrug Development: Creating prodrugs that can be activated under specific conditions.[1]

  • Surface Modification: Modifying the surface of nanoparticles or other materials to improve their biocompatibility.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 802.98 g/mol [4]
Chemical Formula C₃₈H₇₄O₁₇[4]
CAS Number 2225903-65-9[4]
Appearance Liquid[4]
Color Colorless to light yellow[4]
Purity Typically >95%
Storage Conditions -20°C for long-term storage

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound: deprotection of the t-butyl ester groups and subsequent conjugation to an amine-containing molecule.

Deprotection of t-Butyl Ester Groups

Objective: To remove the t-butyl protecting groups to yield the free carboxylic acids (Bis-PEG13-acid).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Saturated sodium chloride (NaCl) aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) in a round-bottom flask. A typical concentration would be in the range of 0.1-0.5 M.

  • Stir the reaction mixture at room temperature for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and TFA using a rotary evaporator.

  • Dissolve the residue in DCM and transfer it to a separatory funnel.

  • Wash the organic layer twice with deionized water and once with a saturated NaCl solution.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the deprotected product, Bis-PEG13-acid, as a white or pale yellow solid. The crude product can be used in the next step without further purification if a high initial purity of the starting material is used.

Conjugation of Bis-PEG13-acid to a Protein

Objective: To conjugate the deprotected Bis-PEG13-acid to primary amine groups (e.g., lysine (B10760008) residues) on a protein. This protocol utilizes a two-step process involving the activation of the carboxylic acids to NHS esters followed by reaction with the protein.

Materials:

  • Bis-PEG13-acid (from the deprotection step)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Protein with available amine groups

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of Bis-PEG13-acid to Bis-PEG13-NHS ester

  • Dissolve the Bis-PEG13-acid in anhydrous DMF or DCM.

  • Add 2.2 equivalents of N-Hydroxysuccinimide (NHS) and 2.2 equivalents of DCC (or EDC) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • The resulting solution containing the activated Bis-PEG13-NHS ester can be used directly in the next step or the solvent can be evaporated and the product stored under desiccated conditions at -20°C.

Step 2: Conjugation to the Protein

  • Dissolve the protein in PBS at a pH of 7.4. The protein concentration should be optimized for the specific protein but is typically in the range of 1-10 mg/mL.

  • Add the activated Bis-PEG13-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of PEGylation. A starting point is often a 5 to 20-fold molar excess of the linker.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM.

  • Purify the PEGylated protein from the excess linker and reaction byproducts using a desalting column or dialysis against PBS.

  • Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques such as size-exclusion chromatography (SEC) to assess the purity and aggregation state.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for utilizing this compound in a bioconjugation application, from deprotection to the final purified conjugate.

G Experimental Workflow for Bioconjugation with this compound cluster_0 Deprotection cluster_1 Activation cluster_2 Conjugation A This compound B Acid Treatment (e.g., TFA in DCM) A->B Step 1 C Bis-PEG13-acid B->C Step 2 D NHS, EDC/DCC C->D Step 3 E Bis-PEG13-NHS ester D->E Step 4 G Conjugation Reaction E->G Step 5 F Amine-containing Molecule (e.g., Protein) F->G Step 6 H Purified Bioconjugate G->H Purification

Caption: Workflow for the deprotection and conjugation of this compound.

Signaling Pathway: ADC Internalization and Payload Release

This diagram illustrates a generalized signaling pathway for an antibody-drug conjugate (ADC) that could be synthesized using a linker derived from this compound. The linker connects the antibody to the cytotoxic drug.

G Generalized ADC Mechanism of Action cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Tumor Cell ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Pathway of ADC internalization, payload release, and induction of apoptosis.

References

The Strategic Application of Bis-PEG13-t-butyl Ester in Antibody-Drug Conjugate Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a pivotal tool for optimizing ADC design. Their inherent hydrophilicity, biocompatibility, and tunable length offer solutions to many of the challenges associated with conjugating hydrophobic payloads to large protein scaffolds.

This technical guide delves into the core principles and practical applications of a specific, discrete PEG linker: Bis-PEG13-t-butyl ester . This homobifunctional linker, featuring thirteen ethylene (B1197577) glycol units and terminal tert-butyl ester protecting groups, provides a defined and elongated hydrophilic spacer. We will explore its role in enhancing the physicochemical properties of ADCs, provide detailed experimental protocols for its use, and present quantitative data to inform its strategic deployment in ADC development programs.

The incorporation of a PEG linker, such as this compound, can significantly improve the solubility and reduce the aggregation of ADCs, particularly when working with hydrophobic payloads.[1][2] The hydrophilic nature of the PEG chain creates a hydration shell around the payload, which can shield it from premature clearance mechanisms and extend the ADC's circulation half-life.[2][3] Furthermore, PEGylation can mask potential epitopes on the linker-payload, thereby reducing the risk of an immunogenic response.[4]

Core Concepts: The Role of the PEG13 Linker

The defining characteristic of the this compound linker is its discrete length of thirteen PEG units. This specific length contributes to a balance of properties crucial for ADC performance:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to a propensity for ADC aggregation. The hydrophilic PEG13 chain mitigates this by increasing the overall solubility of the conjugate, which is critical for manufacturability, stability, and in vivo performance.[1][2][5]

  • Improved Pharmacokinetics: The hydrodynamic radius of the ADC is increased by the PEG linker, which can reduce renal clearance and prolong circulation time. This extended exposure can lead to greater accumulation of the ADC in tumor tissues, thereby enhancing its therapeutic efficacy.[3][6]

  • Defined Spacer Length: The monodisperse nature of the PEG13 linker ensures a precise and consistent distance between the antibody and the payload. This can be crucial for minimizing steric hindrance that might interfere with antigen binding and for optimizing the release of the payload at the target site.

  • Homobifunctional Nature with Protecting Groups: The "Bis-t-butyl ester" configuration indicates two carboxylic acid functionalities protected by tert-butyl groups. This design allows for a two-step conjugation strategy. First, a payload with a suitable nucleophile (e.g., an amine) can be conjugated to one end of the linker after deprotection of the corresponding t-butyl ester. Subsequently, the second t-butyl ester is deprotected to reveal a carboxylic acid that can then be activated for conjugation to the antibody, typically through lysine (B10760008) residues.

Data Presentation: Impact of PEG Linkers on ADC Properties

While specific data for a PEG13 linker is not extensively published, we can extrapolate from studies on other discrete PEG linkers to anticipate its impact. The following tables summarize representative data from the literature on how PEG linker length influences key ADC parameters.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5

Data adapted from Burke et al., 2017. It is anticipated that a PEG13 linker would exhibit a clearance rate similar to that of PEG12 and PEG24, approaching the clearance of the parent antibody.[6]

Table 2: Effect of PEG Linker Length on in vitro Cytotoxicity of Miniaturized ADCs

LinkerIn Vitro Cytotoxicity Reduction (fold increase in IC50)Half-life Extension (fold increase)
No PEG11
4 kDa PEG4.52.5
10 kDa PEG2211.2

Data adapted from Li et al., 2021. This study on affibody-based drug conjugates suggests that while longer PEG chains can reduce in vitro cytotoxicity, they significantly enhance circulation half-life, which can lead to improved in vivo efficacy.[3][4] It is important to note that the optimal PEG length for balancing cytotoxicity and pharmacokinetics is specific to the antibody, payload, and target.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an ADC using a this compound linker. These are representative protocols and may require optimization for specific antibodies and payloads.

Protocol 1: Synthesis of the Payload-Linker Conjugate

This protocol describes the deprotection of one of the t-butyl ester groups on the this compound linker, followed by conjugation to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

  • Lyophilizer

Methodology:

  • Mono-deprotection of the Linker:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS to achieve mono-deprotection.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to ensure complete removal of residual TFA, yielding the mono-acid, mono-t-butyl ester PEG13 linker.

  • Activation of the Mono-acid Linker:

    • Dissolve the mono-deprotected linker (1.0 eq) in anhydrous DMF.

    • Add an activating agent such as DCC (1.1 eq) and NHS (1.1 eq) or HATU (1.1 eq) and HOBt (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the active ester.

  • Conjugation to the Payload:

    • Dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

    • Add the freshly prepared solution of the activated linker to the payload solution.

    • Add DIPEA (2.0 eq) to act as a non-nucleophilic base.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the payload-linker conjugate as a solid.

Protocol 2: Deprotection and Conjugation to the Antibody

This protocol details the deprotection of the remaining t-butyl ester on the payload-linker conjugate and its subsequent conjugation to the lysine residues of a monoclonal antibody.

Materials:

  • Purified payload-linker-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC)-HPLC system

Methodology:

  • Deprotection of the Payload-Linker Conjugate:

    • Dissolve the purified payload-linker-t-butyl ester conjugate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours until deprotection is complete, as monitored by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to yield the final payload-linker with a terminal carboxylic acid.

  • Activation of the Payload-Linker:

    • Dissolve the deprotected payload-linker (e.g., 5-10 fold molar excess over the antibody) in anhydrous DMSO.

    • In a separate tube, dissolve EDC (1.5 eq to the payload-linker) and Sulfo-NHS (1.5 eq to the payload-linker) in DMSO.

    • Add the EDC and Sulfo-NHS solutions to the payload-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Antibody:

    • Add the activated payload-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.

    • Remove unconjugated payload-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

    • Assess the level of aggregation using size-exclusion chromatography (SEC).

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Mandatory Visualizations

ADC_Construct cluster_Antibody Monoclonal Antibody cluster_Linker This compound Linker cluster_Payload Cytotoxic Payload mAb Antibody Linker PEG13 Hydrophilic Spacer mAb->Linker Conjugation Site (e.g., Lysine) Payload Drug Linker->Payload Stable Bond

Caption: General structure of an Antibody-Drug Conjugate utilizing a PEG linker.

ADC_Synthesis_Workflow cluster_Step1 Step 1: Payload-Linker Synthesis cluster_Step2 Step 2: ADC Conjugation A This compound B Mono-deprotection (TFA) A->B D Activation & Conjugation B->D C Amine-Payload C->D E Purified Payload-Linker-t-butyl ester D->E F Deprotection (TFA) E->F G Activation (EDC/Sulfo-NHS) F->G I Conjugation G->I H Monoclonal Antibody H->I J Purification & Characterization I->J K Final ADC J->K Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces Cell Death

References

An In-Depth Technical Guide to the Role of PEG13 Spacers in Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional linkers are critical components in modern therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). These linkers bridge two distinct molecular entities—for example, an antibody and a cytotoxic payload in an ADC, or a target protein binder and an E3 ligase ligand in a PROTAC—and profoundly influence the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Among the various types of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools.

This guide focuses specifically on the role of a monodisperse PEG13 spacer, a chain consisting of 13 ethylene (B1197577) glycol units. Monodisperse PEGs, unlike their polydisperse counterparts, have a precise, discrete molecular weight, ensuring batch-to-batch consistency and a homogenous final product, which are critical for therapeutic development. We will explore the core properties of PEG13 spacers, their application in ADCs and PROTACs, and provide relevant data and experimental insights.

Core Properties of PEG13 Spacers

The utility of PEG linkers stems from a unique combination of physicochemical properties that address many challenges in drug development.

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs and complex organic ligands are highly hydrophobic. The ethylene oxide repeating units in a PEG chain form hydrogen bonds with water, making PEG highly soluble in aqueous environments. Incorporating a PEG13 spacer can significantly improve the water solubility of the entire bifunctional molecule, preventing aggregation and facilitating formulation and administration.

  • Favorable Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK of therapeutic molecules. The PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This larger size reduces renal clearance, prolonging the molecule's circulation half-life and allowing for greater exposure at the target site.

  • Biocompatibility and "Stealth" Properties: PEG is generally non-toxic, biocompatible, and elicits minimal immune responses. The hydration shell effectively "shields" the conjugate from recognition by proteolytic enzymes and the immune system, reducing immunogenicity and premature degradation.

  • Optimized Flexibility and Spacing: The carbon-oxygen bonds within the PEG backbone can rotate freely, giving the linker significant flexibility. This conformational freedom is crucial for applications like PROTACs, where the linker must orient two large proteins into a productive conformation for a subsequent reaction (ubiquitination). The defined length of a PEG13 spacer provides precise spatial separation between the two ends of the bifunctional molecule, which is a critical parameter for optimizing biological activity.

Applications in Advanced Therapeutics

Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver highly potent cytotoxic agents directly to cancer cells by attaching them to a tumor-targeting monoclonal antibody. The linker's role is to ensure the payload remains securely attached in circulation but is released effectively inside the target cell.

The inclusion of a PEG13 spacer in an ADC linker offers several advantages:

  • Increased Drug-to-Antibody Ratio (DAR): The hydrophilicity of PEG counteracts the hydrophobicity of the payload, allowing more drug molecules to be attached to each antibody (a higher DAR) without causing aggregation and rapid clearance. This can lead to enhanced potency.

  • Improved Pharmacokinetics and Safety: By preventing aggregation and reducing non-specific clearance, PEG linkers prolong the ADC's circulation time, leading to better tumor accumulation. This enhanced targeting can result in a wider therapeutic window with less off-target toxicity.

  • Enhanced Stability: PEG linkers can improve the in-vivo stability of the ADC, ensuring that the cytotoxic payload is not prematurely released before reaching the tumor.

Bifunctional_Molecule_Structure Figure 1. General Structure of a PEG13-Linked Bifunctional Molecule. Molecule_A Targeting Moiety (e.g., Antibody, Ligand) PEG13_Spacer PEG13 Spacer (13 Ethylene Glycol Units) Molecule_A->PEG13_Spacer Molecule_B Functional Moiety (e.g., Payload, E3 Ligand) PEG13_Spacer->Molecule_B

Caption: Figure 1. General Structure of a PEG13-Linked Bifunctional Molecule.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. They work by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.

The linker is arguably the most critical component of a PROTAC, as its length, flexibility, and composition dictate the geometry and stability of the ternary complex.

  • Enabling Productive Ternary Complex Formation: The PEG13 spacer provides the necessary length and flexibility to connect the POI-binding ligand and the E3-binding ligand, allowing them to simultaneously engage their respective protein targets. An optimal linker length is essential; a linker that is too short may cause steric clashes, while one that is too long can lead to unproductive binding and a decrease in degradation efficiency.

  • Improving Physicochemical Properties: PROTACs are often large molecules that fall outside the typical rules for oral bioavailability (e.g., Lipinski's Rule of Five). Their complex structures can lead to poor solubility and low cell permeability. A PEG13 spacer enhances the overall hydrophilicity of the PROTAC, improving its aqueous solubility and potentially its ability to cross the cell membrane.

  • Metabolic Stability: The ether backbone of PEG is generally more resistant to oxidative cleavage compared to simple alkyl chains, which can endow the PROTAC with greater metabolic stability and a longer duration of action.

The Strategic Advantage of t-Butyl Ester Protecting Groups in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the reversible masking of reactive functional groups is a cornerstone of synthetic strategy. Among the arsenal (B13267) of protecting groups available to the modern scientist, the t-butyl ester stands out for its unique combination of stability and controlled lability. This technical guide provides a comprehensive overview of the advantages of employing t-butyl ester protecting groups in bioconjugation, with a particular focus on their application in peptide synthesis, antibody-drug conjugates (ADCs), and beyond. Detailed experimental protocols, quantitative data, and logical diagrams are presented to equip researchers with the knowledge to effectively leverage this versatile chemical tool.

Core Principles: The Power of Orthogonality

The primary advantage of the t-butyl ester lies in its role within orthogonal protection strategies, most notably the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach in solid-phase peptide synthesis (SPPS).[1][2][3] Orthogonality in this context refers to the ability to selectively deprotect one type of functional group in the presence of others by employing distinct, non-interfering chemical conditions.[4] The t-butyl group, used to protect carboxylic acid side chains of amino acids like aspartic acid and glutamic acid, is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group from the N-terminus of a growing peptide chain.[2][5] Conversely, the Fmoc group is resistant to the acidic conditions required for t-butyl ester cleavage.[6] This mutual exclusivity is the lynchpin of modern peptide synthesis, allowing for the stepwise and controlled assembly of complex peptide sequences.

Key Advantages of t-Butyl Ester Protecting Groups

The utility of t-butyl esters in bioconjugation extends beyond their role in orthogonal synthesis schemes. Key advantages include:

  • Acid Lability: t-Butyl esters are readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][7] The mechanism involves the formation of a stable tertiary carbocation, which is then typically scavenged to prevent side reactions.[8] This provides a reliable and efficient method for deprotection at the desired stage of a synthetic workflow.

  • Base and Nucleophile Stability: The steric hindrance provided by the bulky t-butyl group renders the ester linkage highly resistant to cleavage by bases and a wide range of nucleophiles.[9] This stability is crucial during peptide coupling reactions and other modifications that are often performed under neutral to basic conditions.

  • Facile Introduction: The introduction of t-butyl esters can be achieved through various methods, including acid-catalyzed addition of isobutylene (B52900) or reaction with t-butyl alcohol in the presence of activating agents.[10]

  • Tunable Cleavage Conditions: While TFA is the most common reagent for t-butyl ester deprotection, a range of milder acidic conditions have been developed. This "tunability" allows for greater chemoselectivity, enabling the removal of t-butyl esters in the presence of other acid-sensitive protecting groups.

Quantitative Data Summary

While precise kinetic data is often substrate-dependent, the following tables summarize available quantitative and semi-quantitative information regarding the cleavage and stability of t-butyl esters.

ParameterConditionObservationReference(s)
Deprotection Time 95% TFA in H₂OTypically 1-2 hours for complete deprotection in SPPS.[11]
50% TFA in DCMEffective for deprotection at room temperature.[7]
ZnBr₂ in DCMCan achieve selective deprotection in the presence of Fmoc groups, often requiring longer reaction times (e.g., 12-24 hours).[12]
Magic Blue (catalytic) + HSiEt₃Quantitative deprotection can be achieved in as little as 40 minutes under mild conditions.[9]
High Temperature (120-240°C) in protic solventsReagent-free deprotection in 15-40 minutes.[13]
ReagentTypical YieldNotesReference(s)
Trifluoroacetic Acid (TFA) >90%High-yielding but can cleave other acid-labile groups.[14]
Zinc Bromide (ZnBr₂) Good to high yields (e.g., 75% for N-(PhF)alanine)Offers chemoselectivity for t-butyl esters over some other acid-sensitive groups.[15]
Magic Blue / HSiEt₃ Up to 95%Mild, catalytic method suitable for sensitive substrates.[9]
Silica (B1680970) Gel (in refluxing toluene) Good yieldsA mild, selective method.[16]
Perchloric Acid (for esterification) ~70%For the introduction of the t-butyl ester.[17]
ConditionStabilityReference(s)
Aqueous Solution (pH < 1, 100°C) Labile[18]
Aqueous Solution (pH 1, RT) Stable[18]
Aqueous Solution (pH 4, RT) Stable[18]
Aqueous Solution (pH 9, RT) Stable[18]
Aqueous Solution (pH 12, RT) Stable[18]
Aqueous Solution (pH > 12, 100°C) Labile[18]
Basic Conditions (e.g., Piperidine) Stable[2][5]
Rat Plasma Generally more stable than linear esters.[19]

Experimental Protocols

Protocol 1: General Procedure for t-Butyl Ester Deprotection using Trifluoroacetic Acid (TFA) in Peptide Synthesis

This protocol describes the final cleavage and deprotection step in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin with t-butyl protected side chains

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Rotary evaporator

Procedure:

  • Place the dry peptide-resin (e.g., 100 mg) in the reaction vessel.

  • Add the cleavage cocktail (e.g., 2 mL) to the resin.

  • Incubate the mixture at room temperature with occasional swirling for 1.5 to 2 hours. The reaction time may need to be optimized depending on the peptide sequence.

  • Filter the TFA solution containing the cleaved peptide into a clean collection tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Concentrate the combined filtrates using a rotary evaporator to remove the majority of the TFA.

  • Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Selective Deprotection of a t-Butyl Ester using Zinc Bromide (ZnBr₂)

This protocol is suitable for the selective cleavage of a t-butyl ester in the presence of other acid-labile groups, such as Fmoc.

Materials:

  • Substrate with a t-butyl ester and other protecting groups

  • Zinc Bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the t-butyl ester-protected substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous ZnBr₂ (typically 3-5 equivalents) to the solution.

  • Stir the suspension at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.[12]

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected carboxylic acid.

Mandatory Visualizations

Orthogonal_Protection_Strategy Start Fmoc-AA(tBu)-Resin Deprotection Piperidine in DMF (Base) Start->Deprotection FreeAmine H₂N-AA(tBu)-Resin Deprotection->FreeAmine Coupling Fmoc-AA(tBu)-OH Coupling Reagents FreeAmine->Coupling ElongatedPeptide Fmoc-AA-AA(tBu)-Resin Coupling->ElongatedPeptide FinalCleavage TFA / Scavengers (Acid) ElongatedPeptide->FinalCleavage Repeat cycles FinalPeptide H₂N-AA-AA-COOH (Deprotected Peptide) FinalCleavage->FinalPeptide

Caption: Orthogonal protection in Fmoc/tBu SPPS.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Synthesis cluster_ab_prep Antibody Preparation Linker Di-tert-butyl linker Acylation Acylation Linker->Acylation Maleimide Maleimide moiety Maleimide->Acylation ProtectedLinker Protected Maleimide-Linker (tBu esters intact) Acylation->ProtectedLinker Deprotection TFA Deprotection ProtectedLinker->Deprotection DiacidLinker Diacid Maleimide-Linker Deprotection->DiacidLinker Activation Mono-activation (e.g., NHS ester formation) DiacidLinker->Activation ActivatedLinker Activated Maleimide-Linker Activation->ActivatedLinker DrugLinkerConjugation Conjugation ActivatedLinker->DrugLinkerConjugation Drug Cytotoxic Drug (e.g., MMAE) Drug->DrugLinkerConjugation DrugLinker Drug-Linker Construct DrugLinkerConjugation->DrugLinker FinalConjugation Final Conjugation (Maleimide-Thiol Reaction) DrugLinker->FinalConjugation Antibody Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (e.g., TCEP) Antibody->Reduction ReducedAb Reduced mAb (with free thiols) Reduction->ReducedAb ReducedAb->FinalConjugation ADC Antibody-Drug Conjugate (ADC) FinalConjugation->ADC

Caption: Workflow for ADC synthesis using a t-butyl linker.

Applications in Bioconjugation

The utility of t-butyl esters extends to various domains of bioconjugation:

  • Peptide and Protein Synthesis: As extensively discussed, t-butyl esters are integral to the Fmoc/tBu strategy for SPPS, enabling the synthesis of a vast array of peptides and small proteins.[1][2]

  • Antibody-Drug Conjugates (ADCs): t-Butyl esters can be incorporated into the linker component of ADCs.[20] Their stability allows for the assembly of the linker-drug construct, and their subsequent removal unmasks a carboxylic acid handle for conjugation to the antibody or for further modification.

  • Fluorescent Dye Conjugation: In the synthesis of complex fluorescent probes, t-butyl esters can be used to temporarily protect carboxylic acid functionalities on the dye molecule.[21] This prevents unwanted reactions during the introduction of other reactive groups, and the t-butyl ester can be removed at a later stage to allow for conjugation to a biomolecule.

  • Oligonucleotide Synthesis: While less common than in peptide synthesis, t-butyl-based protecting groups have been explored for the side-chain protection of modified nucleobases in oligonucleotide synthesis.[3]

Conclusion

The t-butyl ester protecting group is a powerful and versatile tool in the field of bioconjugation. Its unique combination of stability to a wide range of reaction conditions and its tunable lability to acids makes it an indispensable component of orthogonal protection strategies. From the routine synthesis of peptides to the construction of sophisticated antibody-drug conjugates, the strategic use of t-butyl esters enables chemists to navigate complex synthetic pathways with precision and control. As the demand for increasingly complex bioconjugates continues to grow, the fundamental principles and practical applications of t-butyl ester protection will undoubtedly remain a cornerstone of innovation in drug discovery and biomedical research.

References

Unlocking Molecular Proximity: A Technical Guide to Bis-PEG13-t-butyl Ester as a Homobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and therapeutic development, understanding and manipulating the spatial relationships between molecules is paramount. Homobifunctional crosslinkers are invaluable tools in this endeavor, serving to covalently link interacting or proximal molecules, thereby providing insights into cellular architecture, protein-protein interactions, and forming the basis for novel therapeutic constructs. This technical guide provides an in-depth exploration of Bis-PEG13-t-butyl ester, a versatile polyethylene (B3416737) glycol (PEG)-based homobifunctional crosslinker, designed for applications demanding precision, biocompatibility, and controlled reactivity.

Core Concepts and Chemical Properties

This compound is a chemical tool characterized by a central, hydrophilic 13-unit polyethylene glycol (PEG) spacer, flanked on both ends by carboxylic acid groups. Crucially, these carboxylic acid functionalities are chemically protected by t-butyl ester groups. This "pro-crosslinker" design renders the molecule inert until the t-butyl esters are intentionally removed through a process known as deprotection.

The homobifunctional nature of this crosslinker lies in the fact that both ends of the molecule possess the same reactive potential. Once deprotected to its active di-acid form (Bis-PEG13-acid), it can be used to covalently link molecules bearing primary amines (-NH2), such as the lysine (B10760008) residues found on the surface of proteins.

The PEG spacer is a key feature, imparting several advantageous properties:

  • Enhanced Solubility: The hydrophilic PEG chain increases the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with biomolecules in aqueous buffers.

  • Biocompatibility: PEG is well-known for its low immunogenicity and toxicity, making it an ideal component for in vivo applications.

  • Flexibility and Spacer Length: The 13-unit PEG chain provides a long and flexible spacer arm, allowing for the crosslinking of molecules that may not be in direct contact but are within a defined proximity.

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValue
Molecular Weight 803 g/mol
CAS Number 2225903-65-9
Purity ≥95%
PEG Units 13
Estimated Spacer Arm Length ~58.5 Å
Reactive Groups (Protected) t-Butyl Carboxylate Esters
Reactive Groups (Active) Carboxylic Acids
Target Functional Groups Primary Amines (-NH2)

Mechanism of Action: A Two-Stage Crosslinking Strategy

The utility of this compound lies in its controllable, two-stage activation and crosslinking process. This allows for a degree of temporal and spatial control over the crosslinking reaction, which is a significant advantage over constitutively active crosslinkers.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Amine Coupling This compound This compound This compound->Bis-PEG13-acid  Acidic Conditions (e.g., TFA) Activated NHS Ester Intermediate Activated NHS Ester Intermediate Bis-PEG13-acid->Activated NHS Ester Intermediate EDC, NHS Crosslinked Product Crosslinked Product Activated NHS Ester Intermediate->Crosslinked Product Primary Amines (Protein 1 & 2)

Figure 1: Two-stage crosslinking workflow of this compound.

Stage 1: Deprotection. The inert this compound is first activated by removing the t-butyl protecting groups. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The deprotection reaction yields the active crosslinker, Bis-PEG13-acid, and releases isobutene as a byproduct.

Stage 2: Amine Coupling. The newly formed carboxylic acid groups on Bis-PEG13-acid are then ready to react with primary amines. This reaction does not proceed spontaneously and requires the use of a carbodiimide (B86325) coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate can then be converted by NHS to a more stable, amine-reactive NHS ester. The NHS ester intermediate readily reacts with primary amines on the target molecules to form stable amide bonds, thus creating the final crosslinked product.

Detailed Experimental Protocols

The following protocols provide a general framework for the deprotection of this compound and its subsequent use in a typical protein-protein crosslinking experiment. Optimization of reaction conditions, including reagent concentrations and incubation times, may be necessary for specific applications.

Protocol 1: Deprotection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the desired amount of this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the deprotection reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is no longer detectable (typically 1-2 hours).

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Azeotropic Removal of TFA: To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this step two more times.

  • Final Product: The resulting product, Bis-PEG13-acid, is a viscous oil or waxy solid and can be used directly in the next stage or stored under desiccated conditions at -20°C.

Protocol 2: Two-Step EDC/NHS Crosslinking of Proteins

Materials:

  • Bis-PEG13-acid (from Protocol 1)

  • Protein 1 (to be activated)

  • Protein 2 (to be crosslinked to Protein 1)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Protein Preparation: Prepare a solution of Protein 1 at a concentration of 1-5 mg/mL in Activation Buffer.

  • Activation of Bis-PEG13-acid:

    • Dissolve Bis-PEG13-acid in a suitable organic solvent like DMSO or DMF to prepare a stock solution (e.g., 100 mM).

    • Add the Bis-PEG13-acid stock solution to the Protein 1 solution. The molar ratio of crosslinker to protein may need to be optimized, but a 10- to 50-fold molar excess is a common starting point.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer. Add EDC and NHS to the protein-crosslinker mixture. Typical final concentrations are 2-4 mM for EDC and 5-10 mM for NHS.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended): To prevent unwanted side reactions with Protein 2, remove excess crosslinker and EDC/NHS using a desalting column equilibrated with Coupling Buffer.

  • Crosslinking Reaction:

    • Immediately add the activated Protein 1 to a solution of Protein 2 in Coupling Buffer. An equimolar ratio of Protein 1 to Protein 2 is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked product can be analyzed by various methods, such as SDS-PAGE (where a new, higher molecular weight band should be visible), size-exclusion chromatography, and mass spectrometry to identify the crosslinked peptides.

Application: Probing Protein-Protein Interactions

A primary application of homobifunctional crosslinkers like Bis-PEG13-acid is to identify and characterize protein-protein interactions. By covalently linking interacting proteins, transient or weak interactions can be "trapped" for subsequent analysis.

Figure 2: Diagram of Bis-PEG13-acid capturing a protein-protein interaction.

In the hypothetical scenario depicted in Figure 2, Protein A interacts with both Protein B and Protein C. By introducing Bis-PEG13-acid and the necessary activation reagents, a covalent link can be formed between Protein A and Protein B if they are within the crosslinker's spacer arm reach. This stabilized A-B complex can then be isolated and analyzed, for instance by mass spectrometry, to confirm the interaction and even identify the specific lysine residues involved in the crosslink, providing valuable structural information about the interaction interface.

Conclusion

This compound represents a sophisticated tool for chemical biology and drug development. Its protected, homobifunctional nature, combined with the beneficial properties of the PEG spacer, offers a controlled and efficient means of covalently linking amine-containing molecules. The two-stage activation and coupling process provides a level of experimental control that is crucial for elucidating complex molecular interactions and for the precise construction of bioconjugates. By understanding its chemical properties and employing the detailed protocols provided in this guide, researchers can effectively leverage this compound to advance their understanding of biological systems and to engineer novel molecular entities for therapeutic and diagnostic purposes.

applications of PEGylated linkers in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of PEGylated Linkers in Drug Delivery

Executive Summary

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, is a cornerstone of advanced drug delivery. This technology dramatically enhances the pharmacokinetic and pharmacodynamic properties of drugs by increasing their hydrodynamic size. This "PEG shield" improves water solubility, extends circulation half-life, reduces renal clearance, and minimizes immunogenicity.[1][2][3] PEGylated linkers are integral to the design of small molecule drugs, therapeutic proteins, and complex nanocarriers like liposomes and antibody-drug conjugates (ADCs).[4][5] This guide provides a technical overview of PEGylated linkers, including their chemistry, impact on drug performance, key experimental methodologies, and clinical significance.

Introduction to PEGylation in Drug Delivery

The core principle of PEGylation is to bestow the advantageous properties of PEG—a non-toxic, non-immunogenic, and highly water-soluble polymer—onto a therapeutic agent.[1][3] By covalently attaching PEG chains, the resulting conjugate gains a larger hydrodynamic radius. This steric hindrance effectively masks the drug from proteolytic enzymes and the immune system, leading to several key benefits:[6][7]

  • Extended Plasma Half-Life: The increased size reduces the rate of renal filtration, keeping the drug in circulation for a longer period.[1][2]

  • Improved Stability: The PEG shield protects therapeutic proteins and peptides from enzymatic degradation.[3][7]

  • Enhanced Solubility: PEGylation can solubilize hydrophobic drugs, making them suitable for intravenous administration.[1][3]

  • Reduced Immunogenicity and Antigenicity: The polymer chain masks epitopes on the drug surface, lowering the risk of an immune response.[1][8]

These improvements allow for reduced dosing frequency, potentially lower toxicity, and enhanced patient compliance.[1][3]

The Chemistry and Architecture of PEGylated Linkers

The versatility of PEGylation stems from the ability to customize the linker's chemistry and structure. The choice of linker dictates the stability of the conjugate and the mechanism of drug release.

PEGylation Chemistries

PEGylation typically involves the reaction of an activated PEG derivative with a functional group on the drug molecule. A common strategy is the use of N-hydroxysuccinimide (NHS) esters of PEG, which react efficiently with primary amines (e.g., the N-terminus or lysine (B10760008) side chains of proteins) under physiological conditions to form stable amide bonds.[9] Other chemistries target different functional groups, such as thiol-reactive maleimides for cysteine residues.[10]

Linker Architecture: Cleavable vs. Non-Cleavable

PEG linkers are broadly categorized into two types based on their stability in vivo: non-cleavable and cleavable.[11]

  • Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the PEG chain. Drug activity relies on the entire conjugate reaching the target site. For antibody-drug conjugates, the release of the payload occurs only after the complete lysosomal degradation of the antibody.[11][12] This approach offers high plasma stability and can reduce off-target toxicity.[11][13]

  • Cleavable Linkers: These linkers are designed to break and release the payload upon encountering specific physiological triggers in the target microenvironment, such as low pH in endosomes, high glutathione (B108866) concentrations in tumor cells, or the presence of specific enzymes like cathepsins.[14][15] This allows for controlled, site-specific drug release, which can be crucial for maximizing efficacy and minimizing systemic exposure to the active drug.[14]

G cluster_0 Cleavable Linker Concept cluster_1 Non-Cleavable Linker Concept A PEG-Linker-Drug (Circulating) B Tumor Microenvironment (e.g., Low pH, High GSH) A->B Encounters Trigger C Active Drug Released B->C Cleavage D PEG-Linker Fragment B->D Cleavage E Target Cell C->E Therapeutic Effect F PEG-Linker-Drug (Circulating) G Internalization into Target Cell F->G Binding & Entry H Lysosomal Degradation of Carrier G->H I Active Metabolite (Linker-Drug-Amino Acid) H->I Release J Target Cell I->J Therapeutic Effect

Caption: Drug release mechanisms for cleavable vs. non-cleavable linkers.

Pharmacokinetic and Pharmacodynamic Impact

The primary goal of PEGylation is to favorably alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug.[] While PEGylation often leads to a decrease in the in vitro binding affinity of a drug due to steric hindrance, this is compensated for by the significant increase in systemic exposure and circulation time.[7]

Quantitative Analysis of PEGylation Effects

The table below summarizes the impact of PEGylation on the pharmacokinetic parameters of several FDA-approved drugs, demonstrating the profound extension of plasma half-life.

Parent Drug PEGylated Drug PEG Size (kDa) Parent Half-Life PEGylated Half-Life Fold Increase in Half-Life Therapeutic Use
Adenosine DeaminasePegademase (Adagen®)5~30 minutes~48-72 hours~100xSevere Combined Immunodeficiency[1]
L-AsparaginasePegaspargase (Oncaspar®)5~20 hours~350 hours~17.5xAcute Lymphoblastic Leukemia[1]
Interferon alfa-2bPeginterferon alfa-2b12~2-3 hours~40 hours~16xChronic Hepatitis C[1]
Filgrastim (G-CSF)Pegfilgrastim (Neulasta®)20~3.5 hours~15-80 hours~4-23xNeutropenia[1]
Doxorubicin (B1662922)PEG-Liposomal Doxorubicin (Doxil®)2~0.2 hours~55 hours~275xOvarian Cancer, Multiple Myeloma[17]

Key Experimental Protocols

The development of a PEGylated drug involves a standardized workflow of synthesis, purification, and characterization to ensure a homogenous and effective final product.

Synthesis and Characterization Workflow

The general process for creating and validating a PEGylated therapeutic is outlined below.

G cluster_workflow PEGylation Experimental Workflow A 1. Reactant Preparation (Drug + Activated PEG) B 2. Conjugation Reaction (Controlled pH, Temp, Time) A->B C 3. Purification (SEC or IEX Chromatography) B->C D 4. Characterization (SDS-PAGE, HPLC, Mass Spec) C->D E 5. In Vitro / In Vivo Assays (Activity, PK/PD, Efficacy) D->E F Final PEG-Drug Conjugate E->F

Caption: General experimental workflow for PEGylation and analysis.

Detailed Methodologies

Protocol 1: Synthesis of a PEG-Protein Conjugate via NHS Ester Chemistry

  • Materials:

    • Therapeutic protein with accessible primary amines.

    • Methoxy-PEG-succinimidyl valerate (B167501) (mPEG-SVA) or similar NHS-activated PEG.

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0.

    • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Procedure:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the mPEG-SVA in the reaction buffer immediately before use.

    • Add the activated PEG solution to the protein solution at a specific molar ratio (e.g., 5:1 PEG to protein). The optimal ratio must be determined empirically.

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle stirring.

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted PEG-NHS ester.

    • Incubate for an additional 15-30 minutes. The resulting solution contains a mixture of mono-PEGylated, poly-PEGylated, and unreacted protein.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

  • Objective: To separate the PEGylated protein from unreacted PEG and quenching reagents based on hydrodynamic volume.[]

  • Materials:

    • SEC column (e.g., Superdex 200 or similar) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • HPLC or FPLC system with a UV detector (280 nm).

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the elution buffer.

    • Load the quenched reaction mixture onto the column.

    • Elute the sample with the buffer at a constant flow rate.

    • Monitor the eluate at 280 nm. The PEGylated protein, having a larger size, will elute earlier than the unreacted protein and much earlier than the small molecule reagents.

    • Collect the fractions corresponding to the desired PEGylated species.

Protocol 3: Characterization by SDS-PAGE and Mass Spectrometry

  • SDS-PAGE Analysis:

    • Purpose: To visually confirm the increase in molecular weight and assess the distribution of PEGylated species.[19]

    • Method: Run samples of the unreacted protein and the purified PEGylated fractions on a polyacrylamide gel. The PEGylated proteins will migrate slower than the unmodified protein, appearing as higher molecular weight bands. The "smear" or breadth of the band can indicate the heterogeneity of PEGylation.[19]

  • Mass Spectrometry (MALDI-TOF or LC-MS):

    • Purpose: To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation (i.e., the number of PEG chains attached per molecule).[20][21]

    • Method: Analyze the purified sample according to the instrument's protocol. The resulting spectrum will show a mass peak corresponding to the protein plus the mass of one or more PEG chains. This provides definitive evidence of successful conjugation and product homogeneity.[20][21][22]

Case Study: PEGylated Liposomal Doxorubicin (Doxil®)

Doxil® is a classic example of how PEGylation can reformulate a potent but toxic small molecule drug to improve its therapeutic index.[17] It consists of doxorubicin encapsulated within liposomes whose surfaces are coated with PEG. This PEG layer prevents opsonization (binding of plasma proteins) and uptake by the mononuclear phagocyte system, dramatically increasing circulation time and allowing the liposomes to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[10][23]

Mechanism of Action and Signaling Pathway

Once the PEGylated liposome (B1194612) extravasates into the tumor tissue, doxorubicin is slowly released. It then enters the cancer cells and exerts its cytotoxic effect primarily through two mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and the Topoisomerase II enzyme. This prevents the re-ligation of DNA strands that were cut during replication, leading to double-strand breaks and the induction of apoptosis (programmed cell death).

G cluster_pathway Doxorubicin Mechanism of Action cluster_nucleus Dox Doxorubicin (Released from PEG-Liposome) Nuc Cancer Cell Nucleus Top2 Topoisomerase II Dox->Top2 Inhibits Intercalation DNA Intercalation (Blocks Replication) Dox->Intercalation Enters Nucleus DNA DNA Double Helix DSB DNA Double-Strand Breaks DNA->DSB Top2->DSB Stabilizes Cleavage Complex Intercalation->DNA Apoptosis Apoptosis Induction DSB->Apoptosis

Caption: Doxorubicin's signaling pathway leading to cancer cell apoptosis.

Challenges and Future Directions

Despite its success, PEGylation is not without challenges. The most significant is the phenomenon of PEG immunogenicity . Repeated administration of PEGylated drugs can lead to the formation of anti-PEG antibodies (APAs).[17][24] These antibodies, which can also be pre-existing in some patients, can bind to the PEG chain, leading to accelerated blood clearance (the "ABC phenomenon") and, in some cases, hypersensitivity reactions.[17][24] This has prompted research into several areas:

  • Mitigation Strategies: Modifying PEG structures or co-administering immunosuppressive agents to reduce APA formation.[17]

  • Alternative Polymers: Exploring other hydrophilic polymers, such as polysarcosine or poly(2-oxazoline), as potential alternatives to PEG.

  • Homogenous Reagents: The use of monodisperse or discrete PEG (dPEG®) reagents, which are single molecules rather than a distribution of polymer lengths, can lead to more homogenous conjugates, simplifying analysis and potentially improving safety profiles.[20]

Conclusion

PEGylated linkers are a mature and highly effective technology in drug delivery, responsible for numerous clinically successful therapeutics. By extending circulation half-life, improving stability, and reducing immunogenicity, PEGylation enhances the therapeutic potential of both small molecules and biologics. A thorough understanding of linker chemistry (cleavable vs. non-cleavable), combined with robust protocols for synthesis, purification, and characterization, is essential for the successful development of next-generation PEGylated drugs. While challenges such as PEG immunogenicity remain, ongoing innovation continues to refine and expand the applications of this powerful platform, promising further advances in the treatment of chronic and life-threatening diseases.

References

Enhancing Protein Solubility Through PEGylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of PEGylation for improving the solubility of therapeutic proteins. Poor solubility is a significant hurdle in the development of protein-based drugs, often leading to challenges in formulation, delivery, and bioavailability. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, has emerged as a powerful strategy to overcome these limitations. This document provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative impact of PEGylation on protein solubility.

The Core Principle of PEGylation for Enhanced Solubility

PEGylation enhances protein solubility primarily through two mechanisms: by increasing the protein's hydrodynamic radius and by providing a hydrophilic shield.[1][2][3] The covalent attachment of PEG, a highly hydrophilic and flexible polymer, creates a "cloud" of polymer chains around the protein surface.[4] This polymeric shell masks hydrophobic patches on the protein that might otherwise lead to aggregation and precipitation.[5][6] Each ethylene (B1197577) oxide unit in the PEG chain can bind to two to three water molecules, effectively creating a hydration shell that promotes solubility in aqueous environments.[3][7]

The increased size of the PEGylated protein also contributes to improved solubility by reducing the likelihood of protein-protein interactions that can lead to aggregation.[4] This steric hindrance effect is a key factor in preventing the formation of insoluble aggregates, a common issue with many recombinant proteins.[5][6]

Quantitative Impact of PEGylation on Protein Solubility

The degree of solubility enhancement achieved through PEGylation is dependent on several factors, including the molecular weight of the PEG, the number of PEG chains attached, and the specific sites of conjugation on the protein.[8] Higher molecular weight PEGs and a greater degree of PEGylation generally lead to more significant increases in solubility.[9][10]

The following table summarizes a case study on the impact of PEGylation on the solubility of lysozyme (B549824), a model protein.

ProteinModificationPEG Molecular Weight (kDa)Degree of PEGylationSolubility Increase (Fold)Reference
LysozymemPEG-aldehyde2, 5, 10Random> 11[9]

Note: The study by Morgenstern et al. (2017) demonstrated a greater than 11-fold increase in the solubility of lysozyme after PEGylation, highlighting the significant potential of this technique.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to protein PEGylation and the assessment of its impact on solubility.

Protein PEGylation using Amine-Reactive PEG

This protocol describes a common method for PEGylating a protein using an amine-reactive PEG derivative, such as mPEG-succinimidyl carbonate (mPEG-SC). This method targets the primary amino groups of lysine (B10760008) residues and the N-terminus of the protein.

Materials:

  • Protein of interest

  • mPEG-SC (or other amine-reactive PEG)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines that could compete with the reaction.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SC in the reaction buffer to the desired concentration. The molar ratio of PEG to protein will need to be optimized for each specific protein and desired degree of PEGylation. A common starting point is a 5 to 20-fold molar excess of PEG.

  • PEGylation Reaction: Add the dissolved mPEG-SC to the protein solution while gently stirring. Incubate the reaction mixture at room temperature for 1-2 hours. The optimal reaction time may vary.

  • Quenching the Reaction: To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any remaining unreacted mPEG-SC.

  • Purification of PEGylated Protein: Separate the PEGylated protein from unreacted PEG and native protein using a suitable chromatography method, such as Size Exclusion Chromatography (SEC). The larger hydrodynamic radius of the PEGylated protein will cause it to elute earlier than the unmodified protein.

  • Characterization: Confirm the successful PEGylation and determine the degree of modification using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), and mass spectrometry.

Solubility Assessment using a Polyethylene Glycol (PEG) Precipitation Assay

This assay provides a relative measure of protein solubility by determining the concentration of PEG required to induce precipitation.[11] A higher PEG concentration needed for precipitation indicates greater protein solubility.

Materials:

  • PEGylated protein and non-PEGylated control

  • High-concentration PEG stock solution (e.g., 50% w/v PEG 6000 in the desired buffer)

  • Assay Buffer (same buffer used for the protein)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 350 nm or 600 nm

Procedure:

  • Prepare PEG Dilutions: In the microplate, create a serial dilution of the PEG stock solution with the assay buffer to generate a range of PEG concentrations (e.g., 0% to 30% w/v).

  • Add Protein: To each well containing the PEG dilutions, add a fixed concentration of the protein (PEGylated or non-PEGylated). The final protein concentration should be consistent across all wells.

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Turbidity Measurement: Measure the absorbance of each well at 350 nm or 600 nm using a microplate reader. An increase in absorbance indicates protein precipitation (turbidity).

  • Data Analysis: Plot the absorbance (turbidity) as a function of the PEG concentration. The PEG concentration at which 50% of the maximum turbidity is observed (the PEG midpoint) can be used as a relative measure of solubility. A higher PEG midpoint signifies greater solubility.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the process of enhancing protein solubility through PEGylation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Mixing Mixing & Incubation Protein->Mixing PEG_Reagent Amine-Reactive PEG PEG_Reagent->Mixing Quenching Quenching Mixing->Quenching SEC Size Exclusion Chromatography Quenching->SEC Characterization Characterization (SDS-PAGE, MS) SEC->Characterization Solubility_Assay Solubility Assay SEC->Solubility_Assay

Caption: A general experimental workflow for protein PEGylation and subsequent analysis.

Solubility_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis PEG_Dilutions Prepare PEG Serial Dilutions Add_Protein Add Protein Sample PEG_Dilutions->Add_Protein Incubation Incubation Add_Protein->Incubation Turbidity Measure Turbidity (Absorbance) Incubation->Turbidity Plotting Plot Absorbance vs. PEG Concentration Turbidity->Plotting Determination Determine PEG Midpoint Plotting->Determination

Caption: Workflow for the PEG precipitation-based protein solubility assay.

PEGylation_Mechanism PEGylation PEGylation Hydrodynamic_Radius Increased Hydrodynamic Radius PEGylation->Hydrodynamic_Radius Hydrophilic_Shield Hydrophilic Shield PEGylation->Hydrophilic_Shield Reduced_Aggregation Reduced Protein-Protein Interaction & Aggregation Hydrodynamic_Radius->Reduced_Aggregation Masked_Hydrophobic_Patches Masking of Hydrophobic Patches Hydrophilic_Shield->Masked_Hydrophobic_Patches Increased_Solubility Increased Solubility Reduced_Aggregation->Increased_Solubility Masked_Hydrophobic_Patches->Increased_Solubility

Caption: The core mechanisms by which PEGylation enhances protein solubility.

Conclusion

PEGylation stands as a robust and versatile strategy for enhancing the solubility of therapeutic proteins. By increasing the hydrodynamic volume and providing a hydrophilic shield, PEGylation effectively mitigates protein aggregation and improves solubility in aqueous formulations. The experimental protocols provided in this guide offer a practical framework for researchers to implement PEGylation and quantitatively assess its impact on protein solubility. The continued development of site-specific PEGylation technologies promises even greater control over the modification process, further solidifying PEGylation's role in the successful development of protein-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using a Homobifunctional PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to antibodies, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biologics. PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of antibodies by increasing their hydrodynamic size, which in turn can extend circulation half-life, improve solubility, and reduce immunogenicity.[] This document provides a detailed protocol for the conjugation of a homobifunctional PEG linker, specifically Bis-PEG13-acid, to an antibody.

The "Bis-PEG13-t-butyl ester" is a precursor molecule where the carboxylic acid functional groups are protected by t-butyl esters. This protecting group can be removed under acidic conditions to yield the active Bis-PEG13-acid.[2][3] For simplicity and to avoid an extra deprotection step in the laboratory, this protocol will utilize the commercially available deprotected form, Bis-PEG13-acid.[4][][6][7]

This protocol employs a two-step carbodiimide (B86325) crosslinking chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[8][9][10] This method activates the carboxylic acid groups of the Bis-PEG13-acid to form a more stable sulfo-NHS ester, which then reacts with primary amines (largely from lysine (B10760008) residues) on the antibody surface to form stable amide bonds.[8][10] This two-step process is favored as it can minimize protein cross-linking.[9][10]

Experimental Workflow

The overall workflow for the conjugation of Bis-PEG13-acid to an antibody is depicted below. It involves the activation of the PEG linker followed by conjugation to the antibody and subsequent purification and characterization of the conjugate.

experimental_workflow cluster_activation Linker Activation cluster_conjugation Antibody Conjugation cluster_purification Purification & Analysis Linker Bis-PEG13-acid EDC_NHS EDC + Sulfo-NHS in Activation Buffer Linker->EDC_NHS 15-30 min Room Temp Activated_Linker Activated Sulfo-NHS Ester of PEG EDC_NHS->Activated_Linker Antibody Antibody in Coupling Buffer Conjugate_Mix Reaction Mixture Activated_Linker->Conjugate_Mix Add to Antibody Antibody->Conjugate_Mix 2 hours Room Temp Quenching Quenching (e.g., Tris or Glycine) Conjugate_Mix->Quenching Purification Purification (e.g., SEC, TFF) Quenching->Purification Purify Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified Antibody-PEG Conjugate Characterization->Final_Product

Caption: A two-step workflow for antibody conjugation.

Materials and Reagents

Table 1: Key Reagents and Recommended Storage
ReagentSupplier ExampleStorage ConditionNotes
Bis-PEG13-acidBroadPharm (BP-21604)[4]-20°CHomobifunctional PEG linker.
Monoclonal Antibody (mAb)User-defined2-8°C or -80°CMust be in an amine-free buffer.
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)Thermo Fisher Scientific-20°CPrepare fresh solution before use.[11]
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher Scientific4°CPrepare fresh solution before use.[11]
Activation Buffer (0.1 M MES, pH 5.0-6.0)Sigma-AldrichRoom TemperatureAmine and carboxylate-free buffer.[10]
Coupling Buffer (PBS, pH 7.2-7.5)GibcoRoom TemperatureAmine-free buffer.[8]
Quenching Buffer (1 M Tris or Glycine, pH 7.5)Sigma-AldrichRoom TemperatureTo stop the reaction.[11]
Desalting ColumnsGE Healthcare (Sephadex G-25)Room TemperatureFor buffer exchange and purification.

Detailed Experimental Protocol

This protocol is designed for a starting amount of 5 mg of antibody. Adjust volumes accordingly for different amounts.

Antibody Preparation
  • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, buffer exchange into the Coupling Buffer (PBS, pH 7.2-7.5). This can be achieved using a desalting column or dialysis.

  • Adjust the antibody concentration to 2-10 mg/mL in the Coupling Buffer.

  • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

Activation of Bis-PEG13-acid

The activation reaction is most efficient at a pH between 4.5 and 7.2.[11]

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[9]

  • In a separate microfuge tube, dissolve the desired amount of Bis-PEG13-acid in the Activation Buffer. A 10 to 50-fold molar excess of the PEG linker over the antibody is a good starting point for optimization.

  • Add a 1.2 to 1.5-fold molar excess of both EDC and Sulfo-NHS relative to the Bis-PEG13-acid.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the sulfo-NHS ester of the PEG linker.

Conjugation to the Antibody

The reaction of the activated PEG linker with the primary amines on the antibody is most efficient at a pH of 7-8.[8][11]

  • Add the freshly prepared activated Bis-PEG13-acid solution to the antibody solution.

  • The final concentration of any organic solvent (if used to dissolve the linker) should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

Quenching the Reaction
  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining activated PEG linkers.

Purification of the Conjugate
  • Remove excess PEG linker and reaction by-products by methods such as size exclusion chromatography (SEC), tangential flow filtration (TFF), or using desalting columns.

  • The purified antibody-PEG conjugate should be stored in a suitable buffer at 2-8°C for short-term storage or at -80°C for long-term storage.

Characterization of the Antibody-PEG Conjugate

Thorough characterization is essential to ensure the quality and consistency of the final product.

Table 2: Characterization Methods and Expected Outcomes
Characterization MethodPurposeExpected Outcome
SDS-PAGE To determine the apparent molecular weight and assess conjugation.A shift to a higher molecular weight for the conjugated antibody compared to the unconjugated antibody. A smear or multiple bands may indicate heterogeneity in the degree of PEGylation.
Size Exclusion Chromatography (SEC-HPLC) To assess purity and detect aggregation.A main peak for the monomeric conjugate with a shorter retention time than the unconjugated antibody. High molecular weight species would indicate aggregation.
Mass Spectrometry (MS) To determine the precise mass and the distribution of PEG chains per antibody (Drug-to-Antibody Ratio, DAR, in this case, PEG-to-Antibody Ratio).[12]A mass spectrum showing a distribution of species corresponding to the antibody with different numbers of attached PEG molecules. The average number of PEGs per antibody can be calculated.
Binding Assay (e.g., ELISA, SPR) To confirm that the conjugation process has not compromised the antigen-binding activity of the antibody.The conjugated antibody should retain a high percentage of its binding affinity to its target antigen compared to the unconjugated antibody.

Signaling Pathway Diagram (Illustrative)

While this protocol does not directly involve a signaling pathway, the following diagram illustrates the chemical reaction pathway of the conjugation process.

conjugation_pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation linker_acid PEG-(COOH)₂ activated_linker PEG-(CO-Sulfo-NHS)₂ linker_acid->activated_linker Forms stable intermediate edc_nhs EDC / Sulfo-NHS pH 5-6 edc_nhs->linker_acid antibody Antibody-(NH₂)n activated_linker->antibody conjugate Antibody-(NH-CO-PEG-CO-NH)n-Antibody (Crosslinked Product) antibody->conjugate Forms stable amide bond pH 7.2-7.5

Caption: Chemical reaction pathway for EDC/Sulfo-NHS conjugation.

References

Application Notes and Protocols for Prodrug Synthesis Using Bis-PEG13-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of "Bis-PEG13-t-butyl ester" as a homobifunctional, cleavable linker for the synthesis of prodrugs. This linker is particularly useful for temporarily masking the activity of a parent drug and improving its pharmacokinetic profile. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can prolong circulation half-life, while the ester linkages allow for controlled drug release through enzymatic or hydrolytic cleavage.

Introduction to this compound in Prodrug Design

This compound is a versatile tool in medicinal chemistry and drug delivery. It is a linear molecule with a central PEG chain of 13 ethylene (B1197577) glycol units, flanked by two t-butyl ester protected carboxylic acid groups. The t-butyl esters serve as protecting groups that can be removed under acidic conditions to reveal the terminal carboxylic acids. These carboxylic acids can then be activated to react with nucleophilic functional groups (e.g., amines, hydroxyls) on a drug molecule, forming a covalent bond.

The resulting prodrug conjugate utilizes ester bonds to link the drug to the PEG spacer. These ester linkages are designed to be stable in systemic circulation but susceptible to cleavage by esterase enzymes, which are often present at higher concentrations in specific tissues or intracellular compartments, or by changes in pH. This targeted or controlled release of the active drug can enhance its therapeutic index by increasing efficacy and reducing off-target toxicity.

Key Features and Advantages

  • Improved Pharmacokinetics: The hydrophilic PEG13 chain can increase the hydrodynamic radius of the conjugated drug, potentially reducing renal clearance and extending its plasma half-life.

  • Enhanced Solubility: The PEG spacer can significantly improve the aqueous solubility of hydrophobic drug molecules, facilitating formulation and administration.

  • Controlled Drug Release: The ester linkages provide a mechanism for controlled drug release, which can be triggered by specific enzymes or pH conditions.

  • Homobifunctional Nature: Allows for the potential conjugation of two drug molecules, leading to a higher drug-to-linker ratio, or for the synthesis of dimeric drug conjugates.

Experimental Protocols

This section outlines a general, two-step protocol for the synthesis of a prodrug using this compound and a model amine-containing drug (Drug-NH2).

Step 1: Deprotection of this compound to form Bis-PEG13-diacid

This step involves the removal of the t-butyl ester protecting groups to yield the free dicarboxylic acid linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL of DCM per 1 g of linker) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TFA to the solution (e.g., a 1:1 v/v ratio of TFA to DCM).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the DCM and excess TFA by rotary evaporation.

  • Co-evaporate the residue with toluene (B28343) (3 x 10 mL) to ensure complete removal of residual TFA.

  • The resulting Bis-PEG13-diacid can be used in the next step without further purification, or it can be purified by silica (B1680970) gel chromatography if necessary.

Step 2: Conjugation of Bis-PEG13-diacid with an Amine-Containing Drug (Drug-NH2)

This step involves the activation of the carboxylic acid groups on the linker and subsequent reaction with the amine group of the drug to form stable amide bonds.

Materials:

  • Bis-PEG13-diacid (from Step 1)

  • Amine-containing drug (Drug-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Purification system (e.g., preparative HPLC, silica gel chromatography)

Procedure:

  • Dissolve Bis-PEG13-diacid in anhydrous DMF or DCM.

  • Add 2.2 equivalents of NHS and 2.2 equivalents of EDC (or DCC) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid groups, forming the NHS ester intermediate.

  • In a separate flask, dissolve the Drug-NH2 (2.0 equivalents) in anhydrous DMF or DCM. Add a slight excess of a non-nucleophilic base such as TEA or DIPEA (2.5 equivalents).

  • Slowly add the solution of the activated Bis-PEG13-diacid-NHS ester to the drug solution.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove any precipitated urea (B33335) byproduct (if DCC or EDC was used).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as preparative reverse-phase HPLC or silica gel chromatography, to obtain the pure Drug-PEG13-Drug conjugate.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

Quantitative data from the synthesis and evaluation of the prodrug should be summarized for clear comparison. The following tables provide a template for presenting such data.

Table 1: Synthesis and Characterization of Drug-PEG13-Drug Conjugate

ParameterValueMethod of Determination
Molar Ratio (Linker:Drug)1:2Stoichiometry of reactants
Reaction Yield75%Isolated yield after purification
Purity>95%HPLC
Molecular Weight (Expected)Calculated Value-
Molecular Weight (Observed)Experimental ValueMass Spectrometry (e.g., ESI-MS)
1H NMRConforms to structureNMR Spectroscopy

Table 2: In Vitro Drug Release Kinetics

ConditionHalf-life (t1/2) of Drug ReleaseMethod of Analysis
pH 7.4 (PBS)~120 hoursHPLC
pH 5.0 (Acetate Buffer)~48 hoursHPLC
pH 7.4 with Esterase (e.g., porcine liver esterase)~12 hoursHPLC

Table 3: In Vitro Efficacy of Prodrug vs. Parent Drug

Cell LineParent Drug IC50 (nM)Prodrug IC50 (nM)
Cancer Cell Line A1550
Cancer Cell Line B2580
Normal Cell Line500>1000

Note: The values in the tables are representative and must be determined experimentally for each specific drug conjugate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a prodrug using this compound.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Conjugation start This compound deprotection Add TFA in DCM start->deprotection diacid Bis-PEG13-diacid deprotection->diacid activation Activate with EDC/NHS diacid->activation conjugation React activated linker with drug activation->conjugation drug Drug-NH2 drug->conjugation prodrug Purified Drug-PEG13-Drug Prodrug conjugation->prodrug

Caption: Workflow for the synthesis of a dual-drug prodrug.

Prodrug Activation Pathway

This diagram illustrates the conceptual pathway of prodrug activation and drug release.

G cluster_0 Systemic Circulation cluster_1 Target Tissue / Cell prodrug_circ Drug-PEG13-Drug Prodrug (Stable) enzyme Esterases / Low pH prodrug_circ->enzyme release Cleavage of Ester Bonds enzyme->release active_drug Released Active Drug release->active_drug

Caption: Prodrug activation and drug release mechanism.

Conclusion

This compound is a valuable and versatile linker for the development of esterase-cleavable prodrugs. Its use can significantly enhance the physicochemical and pharmacokinetic properties of parent drug molecules. The protocols and data presentation formats provided in these application notes offer a solid framework for researchers to design and evaluate novel prodrug candidates, ultimately contributing to the development of safer and more effective therapeutics. It is essential to empirically determine the optimal reaction conditions and to thoroughly characterize the final prodrug conjugate for each specific application.

Application Notes: Deprotection of Bis-PEG13-t-butyl ester with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the deprotection of Bis-PEG13-t-butyl ester to yield Bis-PEG13-acid using trifluoroacetic acid (TFA). The removal of the tert-butyl ester protecting groups is a critical step in various bioconjugation and drug delivery workflows, enabling the subsequent functionalization of the terminal carboxylic acid groups. Trifluoroacetic acid is a common reagent for this transformation due to its efficacy and the volatility of the resulting byproducts, which simplifies purification.

The reaction proceeds via an acid-catalyzed cleavage of the t-butyl ester. The carbonyl oxygen of the ester is protonated by TFA, leading to the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation is typically scavenged or forms isobutylene (B52900) gas.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of bifunctional PEG t-butyl esters using trifluoroacetic acid. While specific data for this compound is not widely published, the following data for similar substrates provides a strong reference for expected performance.

ParameterValueNotes
Starting Material This compound-
Reagent Trifluoroacetic Acid (TFA)Can be used neat or as a solution in a suitable solvent.
Solvent Dichloromethane (B109758) (DCM)A common solvent for this reaction, providing good solubility.
TFA Concentration 20-50% (v/v) in DCM or 1:1 TFA:DCMHigher concentrations can lead to faster reaction times.
Reaction Temperature 0°C to Room TemperatureStarting at 0°C can help control any potential exotherms.
Reaction Time 1 - 5 hoursMonitor by TLC or LC-MS for completion.
Theoretical Yield >90%Based on data for similar PEG-diacid syntheses[1].
Expected Purity >95%After appropriate work-up and purification[1].

Experimental Protocols

Protocol 1: Deprotection using TFA in Dichloromethane

This protocol is a general and robust method for the deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). For a 1:1 mixture, add a volume of TFA equal to the volume of DCM.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1-5 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.

  • Precipitation and Isolation: Dissolve the resulting residue in a minimal amount of dichloromethane. Precipitate the product by adding the solution dropwise to a stirred beaker of cold diethyl ether.

  • Filtration and Drying: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, Bis-PEG13-acid.

Protocol 2: Neat TFA Deprotection

For some substrates, a neat TFA approach can be effective and simplifies the initial reaction setup.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Toluene

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound, add an excess of neat trifluoroacetic acid.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by dissolving a small aliquot in a suitable solvent and analyzing by TLC or LC-MS.

  • TFA Removal: After completion, remove the excess TFA by rotary evaporation.

  • Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to remove all traces of TFA.

  • Purification: Proceed with the precipitation and isolation steps as described in Protocol 1 (steps 8 and 9).

Mandatory Visualizations

Chemical Reaction Scheme

Deprotection_Reaction Deprotection of this compound cluster_reactants Reactants cluster_products Products Reactant This compound Product Bis-PEG13-acid Reactant->Product + TFA (DCM or neat) Room Temperature TFA Trifluoroacetic Acid (TFA) Byproduct Isobutylene + t-butyl trifluoroacetate

Caption: Chemical scheme for the TFA-mediated deprotection.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Deprotection A 1. Dissolve this compound in DCM B 2. Cool solution to 0°C A->B C 3. Add Trifluoroacetic Acid (TFA) B->C D 4. Stir at room temperature for 1-5 hours C->D E 5. Monitor reaction by TLC or LC-MS D->E F 6. Remove solvent and excess TFA via rotary evaporation E->F G 7. Co-evaporate with toluene to remove residual TFA F->G H 8. Precipitate product in cold diethyl ether G->H I 9. Filter and dry the final product (Bis-PEG13-acid) H->I

Caption: Step-by-step deprotection and work-up workflow.

References

Application Notes and Protocols: Reaction of Bis-PEG13-t-butyl ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG13-t-butyl ester is a homobifunctional crosslinker featuring two t-butyl ester functional groups at the termini of a 13-unit polyethylene (B3416737) glycol (PEG) spacer. The t-butyl ester groups serve as protecting groups for carboxylic acids. Direct reaction of the t-butyl ester with primary amines is not feasible. Instead, a two-step reaction sequence is required. First, the t-butyl ester groups are deprotected under acidic conditions to yield the corresponding di-carboxylic acid. Subsequently, this di-acid can be coupled with primary amines to form stable amide bonds. This application note provides detailed protocols for both the deprotection and subsequent amide coupling reactions.

The PEG spacer imparts hydrophilicity and flexibility to the resulting conjugate, making this crosslinker valuable in various applications, including bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Reaction Overview

The overall reaction scheme involves two key steps:

  • Deprotection of t-butyl ester: The terminal t-butyl ester groups are removed using a strong acid, typically trifluoroacetic acid (TFA), to expose the carboxylic acid functionalities.

  • Amide Coupling: The resulting di-carboxylic acid is then activated using a coupling agent and reacted with a primary amine to form two amide bonds.

Below is a diagram illustrating the overall workflow.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Amide Coupling A This compound B Bis-PEG13-diacid A->B  TFA / DCM   C Bis-PEG13-diacid E Bis-amide Conjugate C->E D Primary Amine (R-NH2) D->E  Coupling Agent (e.g., EDC/NHS or HATU) Base (e.g., DIPEA)  

Caption: Reaction workflow for the two-step conversion of this compound to a bis-amide conjugate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the deprotection and amide coupling steps.

StepReagentsSolventTemperatureTimeTypical Yield
Deprotection Trifluoroacetic Acid (TFA)DCMRoom Temperature1 - 4 hours>95%
Amide Coupling (EDC/NHS) EDC (1.2 eq), NHS (1.2 eq), Primary Amine (2.2 eq), DIPEA (3.0 eq)DMF or DMSORoom Temperature12 - 24 hours70 - 90%[1]
Amide Coupling (HATU) HATU (2.2 eq), Primary Amine (2.2 eq), DIPEA (4.0 eq)DMF or DMSORoom Temperature1 - 4 hours55 - 89%[2]

Note: Yields are highly dependent on the specific primary amine substrate, reaction scale, and purification method. Equivalents are relative to the starting Bis-PEG13-diacid.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting groups using trifluoroacetic acid.

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. A 1:1 (v/v) mixture of DCM and TFA is commonly used.[3]

  • Stir the reaction mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting crude Bis-PEG13-diacid can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual TFA. The product is often used in the next step without further purification.

Safety Precautions: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 2: Amide Coupling using EDC/NHS

This protocol details the coupling of the deprotected Bis-PEG13-diacid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Bis-PEG13-diacid

  • Primary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the Bis-PEG13-diacid (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere.

  • Add N-hydroxysuccinimide (NHS, 2.2 eq) to the solution and stir until dissolved.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 eq) to the reaction mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • In a separate vial, dissolve the primary amine (2.2 eq) in a small amount of anhydrous DMF or DMSO.

  • Add the primary amine solution and N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The final product is typically purified by column chromatography or preparative HPLC.

Protocol 3: Amide Coupling using HATU

This protocol describes a more rapid amide coupling reaction using HATU as the coupling agent.

Materials:

  • Bis-PEG13-diacid

  • Primary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the Bis-PEG13-diacid (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere.

  • Add HATU (2.2 eq) to the stirred solution.

  • Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the reaction mixture.

  • Stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add the primary amine (2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the workup and purification are similar to the EDC/NHS coupling protocol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the deprotection and amide coupling steps, highlighting the key reagents and intermediates.

G A This compound (Starting Material) B Deprotection (TFA/DCM) A->B C Bis-PEG13-diacid (Intermediate) B->C D Amide Coupling (Coupling Agent + Base) C->D F Bis-amide Conjugate (Final Product) D->F E Primary Amine (R-NH2) E->D

Caption: Logical flow from starting material to final product for the reaction of this compound with a primary amine.

References

Application Notes and Protocols for the Analytical Characterization of Bis-PEG13-t-butyl Ester and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2][3][4] Discrete PEG (dPEG®) linkers, such as Bis-PEG13-t-butyl ester, offer significant advantages over traditional, polydisperse polymers by providing a homogenous material with a precise molecular weight and structure. This homogeneity is critical for regulatory approval and ensures batch-to-batch consistency.[1]

This compound is a bifunctional, discrete PEG linker containing 13 PEG units, capped at both ends with t-butyl ester groups. The t-butyl ester can serve as a protected carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation, or the entire linker can be incorporated into a larger molecule. Thorough analytical characterization of both the linker and the final conjugate is a critical quality attribute to ensure identity, purity, and stability.[1][5]

These application notes provide a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this compound and its conjugates.

Part 1: Analytical Characterization of the this compound Linker

Before conjugation, it is essential to verify the identity, purity, and integrity of the this compound linker itself.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and assesses purity.

Protocol 1: NMR Analysis of this compound

This protocol confirms the chemical structure of the linker. The characteristic signals for the t-butyl protons and the repeating ethylene (B1197577) glycol units are key identifiers.

  • Sample Preparation: Dissolve 5-10 mg of the linker in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Spectral Width: 0-10 ppm.

    • Key Signals to Verify:

      • A sharp singlet peak around 1.4-1.5 ppm corresponding to the 18 protons of the two t-butyl groups.[6][7]

      • A complex multiplet signal between 3.5 and 3.8 ppm corresponding to the methylene (B1212753) protons of the 13 PEG units.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more.

    • Key Signals to Verify:

      • Signals around 80-82 ppm for the carbons of the t-butyl ester quaternary center.

      • Signals around 28 ppm for the methyl carbons of the t-butyl group.

      • A strong signal around 70 ppm for the carbons of the PEG backbone.

Protocol 2: LC-MS Analysis of this compound

This protocol is used to determine the purity of the linker and confirm its molecular weight.

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).[1][8]

  • Chromatography (Reversed-Phase HPLC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 214 nm and/or MS.

  • Mass Spectrometry (Positive Ion ESI):

    • Scan Range (m/z): 100 - 2000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Expected Ions: Look for the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and potassium adduct [M+K]⁺.

Part 2: Analytical Characterization of the Final Conjugate

After conjugation of the this compound to a target molecule (e.g., protein, peptide, or small molecule), a suite of analytical techniques is required to characterize the resulting product.

Key Characterization Questions:

  • Was the conjugation successful?

  • What is the purity of the conjugate?

  • What is the extent of modification (e.g., degree of PEGylation)?

  • Are there aggregates or fragments present?

Workflow for Conjugate Characterization

The following diagram outlines a typical workflow for the analytical characterization of a PEGylated conjugate.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 In-depth Characterization cluster_3 Data Interpretation & Reporting prep Conjugation Reaction Mixture purify Purification (e.g., SEC, Dialysis) prep->purify ms Mass Spectrometry (MS) - Confirm Conjugation - Determine Mass purify->ms rphplc RP-HPLC - Purity Assessment - Quantify Species purify->rphplc sechplc SEC-HPLC - Aggregation Analysis - Quantify High MW Species purify->sechplc iex Ion-Exchange (IEX) HPLC - Charge Variant Analysis ms->iex pepmap Peptide Mapping (LC-MS/MS) - Identify Conjugation Site(s) ms->pepmap report Final Characterization Report rphplc->report sechplc->report iex->report pepmap->report

Caption: General workflow for conjugate characterization.

Protocol 3: Mass Spectrometry for Intact Mass Analysis

This protocol determines the molecular weight of the conjugate, confirming the covalent attachment of the linker and allowing for the calculation of the degree of PEGylation.

  • Instrumentation: High-resolution mass spectrometer (ESI-QTOF, Orbitrap) is preferred.[1][8] MALDI-TOF can also be used.[5][9]

  • Sample Preparation:

    • Desalt the purified conjugate sample using a C4 ZipTip or dialysis into a volatile buffer like 10 mM ammonium (B1175870) acetate.[1]

    • Dilute the sample to 0.1-1.0 mg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC-MS Method (if coupled with chromatography):

    • Use a short C4 or C8 column with a rapid gradient to separate the conjugate from impurities before MS analysis.

  • Direct Infusion ESI-MS Method:

    • Flow Rate: 5-10 µL/min.

    • Scan Range (m/z): 500 - 4000 (adjust based on expected mass and charge state).

    • Data Analysis: Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum.[1] Compare the observed mass with the theoretical mass of the conjugate.

Protocol 4: Size-Exclusion Chromatography (SEC-HPLC)

SEC is a critical method for detecting and quantifying aggregates, which can impact efficacy and immunogenicity. It separates molecules based on their hydrodynamic radius.[2][10]

  • Instrumentation: HPLC or UPLC system with UV or Refractive Index (RI) detection.[11][12]

  • Column: SEC column suitable for the molecular weight range of the conjugate (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). The addition of arginine (e.g., 200 mM) can sometimes reduce non-specific interactions.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient (or controlled at 25 °C).

  • Detection: UV at 280 nm (for proteins) or 214 nm (for peptides).

  • Data Analysis:

    • Identify peaks corresponding to the monomer, dimer, and higher-order aggregates.

    • Calculate the relative percentage of each species by peak area integration.

Protocol 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on hydrophobicity and is excellent for assessing purity and resolving species with different degrees of PEGylation.

  • Instrumentation: UPLC or HPLC system with UV detection.

  • Column: C4 or C8 column for larger proteins; C18 for smaller peptides and small molecules.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Develop a gradient appropriate for the conjugate's hydrophobicity (e.g., 20% to 80% B over 30 minutes).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 50-70 °C to improve peak shape.

  • Detection: UV at 214 nm or 280 nm.

  • Data Analysis: Quantify the purity of the main conjugate peak relative to impurities such as unconjugated starting material, excess linker, or side-products.

Logical Flow for Method Selection

The choice of analytical method depends on the specific question being asked. The following diagram provides a decision-making framework.

G start What is the analytical question? q1 Is the conjugation successful? What is the degree of PEGylation? start->q1 q2 Is the sample pure? (Free from starting materials) start->q2 q3 Is the conjugate aggregated? start->q3 q4 Where is the PEG linker attached? (For proteins/peptides) start->q4 ans1 Intact Mass Analysis (LC-MS) q1->ans1 ans2 RP-HPLC q2->ans2 ans3 SEC-HPLC q3->ans3 ans4 Peptide Mapping (LC-MS/MS) q4->ans4

Caption: Decision tree for selecting an analytical method.

Data Presentation: Summary Tables

Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Summary of Intact Mass Analysis

Species Theoretical Mass (Da) Observed Mass (Da) Mass Difference (Da)
Unconjugated Protein 25000.0 25000.5 +0.5
Mono-PEGylated 25778.0 25778.8 +0.8
Di-PEGylated 26556.0 26557.2 +1.2

(Note: Theoretical mass of this compound is ~778 Da. Values are hypothetical.)

Table 2: Purity and Aggregation Profile by Chromatography

Analytical Method Species Retention Time (min) Relative Area (%)
SEC-HPLC Aggregate 8.5 1.8
Monomer 10.2 98.2
RP-HPLC Unconjugated Protein 12.1 4.5
Main Conjugate Peak 15.4 95.1
Other Impurity 16.8 0.4

(Note: Values are hypothetical.)

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
LC-MS Molecular Weight, Degree of PEGylation, Purity High accuracy and sensitivity Complex spectra for heterogeneous samples[1][13]
SEC-HPLC Aggregation, Size Variants Robust, non-denaturing Low resolution for species of similar size[10]
RP-HPLC Purity, Isomer Separation High resolution Denaturing conditions may alter protein structure

| NMR | Definitive Structure | Absolute structural information | Low sensitivity, requires high sample amount |

References

Application Notes and Protocols for LC-MS Analysis of Molecules Conjugated with "Bis-PEG13-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Bis-PEG13-t-butyl ester" is a homobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its discrete PEG length (13 ethylene (B1197577) glycol units) enhances solubility and optimizes pharmacokinetic properties, while the terminal t-butyl esters provide protecting groups for carboxylic acids, which can be deprotected for subsequent conjugation steps. Accurate and robust analytical methods are crucial for the characterization and quantification of these complex molecules. This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of molecules conjugated with the "this compound" linker.

Core Principles of Analysis

The LC-MS analysis of bioconjugates containing the "this compound" linker involves three main stages:

  • Sample Preparation: Isolation and purification of the conjugate from complex matrices to ensure compatibility with LC-MS analysis.

  • Liquid Chromatography (LC): Separation of the conjugate from impurities and other components based on its physicochemical properties, primarily hydrophobicity.

  • Mass Spectrometry (MS): Detection and characterization of the conjugate based on its mass-to-charge ratio (m/z), and fragmentation patterns for structural elucidation.

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is highly recommended for the analysis of these large and complex molecules to achieve the necessary mass accuracy and resolution.[1]

Experimental Protocols

Protocol 1: LC-MS Analysis of a Small Molecule Conjugated with this compound

This protocol is designed for the analysis of a small molecule drug conjugated via the "this compound" linker.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or serum sample containing the analyte, add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of 50:50 water:acetonitrile with 0.1% formic acid.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (Q-TOF)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Sampling Cone 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Scan Range (m/z) 100 - 2000
Acquisition Mode MS and MS/MS (Data-Dependent Acquisition)
Collision Energy Ramped (e.g., 20-40 eV for MS/MS)
Protocol 2: LC-MS Analysis of a Peptide-Bis-PEG13-t-butyl ester Conjugate

This protocol is suitable for the characterization of a peptide conjugated with the "this compound" linker.

1. Sample Preparation (Affinity Purification/Desalting)

  • For complex biological samples, use an appropriate affinity purification method (e.g., anti-peptide antibody-coated beads) to isolate the conjugate.

  • For purified samples, desalting is crucial. Use a C18 ZipTip or a similar solid-phase extraction (SPE) cartridge.

  • Condition the cartridge with acetonitrile, followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.

  • Load the sample, wash with 0.1% TFA in water, and elute with 50-70% acetonitrile containing 0.1% TFA.

  • Lyophilize the eluate and reconstitute in the LC mobile phase A.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 or C4 Reversed-Phase Column (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 60% B over 30 minutes
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 10 µL

3. Mass Spectrometry Conditions (Orbitrap)

ParameterValue
Ionization Mode ESI, Positive
Spray Voltage 4.0 kV
Capillary Temperature 300°C
S-Lens RF Level 50
Resolution 70,000 (MS1), 17,500 (MS2)
Scan Range (m/z) 300 - 2500
Acquisition Mode TopN Data-Dependent MS/MS
Collision Type Higher-Energy Collisional Dissociation (HCD)
Normalized Collision Energy 25-35%

Quantitative Data Presentation

The following tables present hypothetical but realistic quantitative data for the LC-MS analysis of a model peptide ("Myoceptin," MW = 1500 Da) conjugated with "this compound" (MW = 819.0 g/mol ).

Table 1: Expected Mass-to-Charge Ratios (m/z) for Myoceptin-Bis-PEG13-t-butyl ester Conjugate

SpeciesMolecular Weight (Da)Charge State (z)Expected m/z
Myoceptin1500.0+2751.0
This compound819.0+1820.0
Myoceptin-PEG13-t-butyl ester (1:1)2319.0+21160.5
Myoceptin-Bis-PEG13-t-butyl ester (1:2)3138.0+31047.0

Table 2: Key Fragment Ions for Structural Confirmation of the PEG Linker

The fragmentation of the PEG linker typically occurs through cleavage of the C-O-C ether bonds, resulting in a characteristic series of ions separated by 44.03 Da (C2H4O). The t-butyl ester group is prone to fragmentation as well.

Fragment DescriptionProposed StructureExpected m/z
Loss of t-butyl group[M - C4H9]+M - 57.07
Loss of t-butoxycarbonyl group[M - C5H9O2]+M - 101.06
PEG backbone fragment (n=3)[H-(OCH2CH2)3-OH + H]+151.10
PEG backbone fragment (n=4)[H-(OCH2CH2)4-OH + H]+195.13
PEG backbone fragment (n=5)[H-(OCH2CH2)5-OH + H]+239.15

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Reversed-Phase HPLC (C18 Column) Reconstitution->LC MS High-Resolution MS (Q-TOF / Orbitrap) LC->MS MSMS MS/MS Fragmentation MS->MSMS Deconvolution Deconvolution (for large molecules) MSMS->Deconvolution Quantification Quantification (Peak Area) MSMS->Quantification Characterization Structural Characterization (Fragment Analysis) MSMS->Characterization

Caption: General experimental workflow for LC-MS analysis.

fragmentation_pathway Parent Parent Ion M+H+ Frag1 Loss of t-butyl [M - 57]+H+ Parent->Frag1 - C4H9 Frag2 Loss of t-butoxycarbonyl [M - 101]+H+ Parent->Frag2 - C5H9O2 Frag3 PEG Backbone Cleavage [M - n*44]+H+ Parent->Frag3 - (C2H4O)n Frag4 Peptide Backbone Cleavage b- and y-ions Parent->Frag4 CID

Caption: Putative fragmentation pathways in MS/MS.

Conclusion

The LC-MS-based methodologies described provide a robust framework for the detailed characterization and quantification of molecules conjugated with the "this compound" linker. The selection of the specific sample preparation, liquid chromatography, and mass spectrometry parameters should be optimized based on the nature of the conjugated molecule (e.g., small molecule, peptide, or protein). The use of high-resolution mass spectrometry is paramount for obtaining accurate mass measurements and detailed structural information through fragmentation analysis. These protocols and data serve as a valuable resource for researchers and scientists in the field of bioconjugate development.

References

Determining Drug-to-Antibody Ratio for ADCs Utilizing a Bis-PEG13-t-butyl Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis and characterization of Antibody-Drug Conjugates (ADCs) using a homobifunctional Bis-PEG13-t-butyl ester linker. Detailed protocols for the deprotection and activation of the linker, conjugation to a cytotoxic payload, antibody preparation, final ADC synthesis, and purification are provided. Furthermore, this document outlines the principal analytical techniques for determining the critical quality attribute of Drug-to-Antibody Ratio (DAR): Hydrophobic Interaction Chromatography (HIC-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Representative data and visualizations are included to guide the researcher through the entire workflow, from synthesis to characterization.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker molecule that connects these two components is crucial, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1][2][3] Polyethylene glycol (PEG) linkers are widely used to improve the physicochemical properties of ADCs, particularly when conjugating hydrophobic payloads.[1][4][5] The hydrophilicity of PEG can mitigate aggregation, enhance in vivo stability, and potentially allow for higher drug loading without compromising the therapeutic profile.[4][5]

The "this compound" is a homobifunctional linker, meaning it has identical reactive groups at both ends. In this case, the tert-butyl ester serves as a protecting group for a carboxylic acid. The synthetic strategy therefore involves deprotection to reveal the carboxylic acids, activation of these acids, and subsequent conjugation to the payload and/or antibody.

A critical quality attribute (CQA) for any ADC is the Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[6] The DAR value significantly impacts the ADC's therapeutic window; low drug loading may reduce potency, while high loading can negatively affect pharmacokinetics and increase toxicity.[6][7] This document provides detailed protocols for the two primary orthogonal methods for DAR determination: HIC-HPLC and LC-MS.[8]

Synthesis of ADC with Bis-PEG13 Linker

The overall workflow for synthesizing an ADC using the this compound linker involves creating a drug-linker construct and then conjugating it to a prepared monoclonal antibody. This protocol assumes the use of a thiol-reactive payload (e.g., one containing a maleimide (B117702) group) for conjugation to reduced antibody cysteine residues.

ADC_Synthesis_Workflow cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: Antibody Preparation cluster_2 Part 3: Final ADC Conjugation & Purification L1 This compound Linker L2 Deprotection (TFA) Yields Bis-PEG13-diacid L1->L2 L3 Activation (EDC/NHS) Yields Bis-PEG13-di-NHS ester L2->L3 L4 Conjugation (Drug + Activated Linker) L3->L4 Drug Amine-containing Payload (e.g., MMAE) Drug->L4 L5 Purified Drug-Linker-Drug Construct L4->L5 ADC1 Conjugation Reaction (Reduced mAb + Drug-Linker) L5->ADC1 Ab1 Monoclonal Antibody (mAb) Ab2 Reduction (TCEP) Exposes Thiol Groups Ab1->Ab2 Ab3 Purification (Desalting Column) Ab2->Ab3 Ab3->ADC1 ADC2 Purification (SEC) Removes excess drug-linker ADC1->ADC2 ADC_final Purified ADC (Heterogeneous DAR Mixture) ADC2->ADC_final

Fig 1. Overall workflow for ADC synthesis.
Experimental Protocol: ADC Synthesis

Part 1: Synthesis of Drug-Linker Construct

  • Deprotection of this compound:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure to yield the Bis-PEG13-dicarboxylic acid linker.

  • Activation of Dicarboxylic Acid Linker:

    • Dissolve the dried Bis-PEG13-dicarboxylic acid linker (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq) and N-Hydroxysuccinimide (NHS) (2.2 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.

    • The resulting solution containing the activated Bis-PEG13-di-NHS ester is typically used directly in the next step.

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing payload (e.g., MMAE) (2.5 eq) in anhydrous DMF.

    • Slowly add the freshly prepared solution of the activated Bis-PEG13-di-NHS ester to the payload solution.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, purify the drug-linker-drug construct using reverse-phase HPLC.

Part 2: Antibody Preparation (Cysteine Conjugation)

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

    • Add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove excess TCEP immediately by buffer exchange into a conjugation-compatible buffer (e.g., PBS, pH 7.4) using a desalting column (e.g., Sephadex G-25).

Part 3: Final ADC Conjugation and Purification

  • Conjugation Reaction:

    • Immediately after buffer exchange, determine the concentration of the reduced antibody via UV-Vis spectrophotometry at 280 nm.

    • Dissolve the purified drug-linker-drug construct in a minimal amount of a co-solvent like DMSO.

    • Add the drug-linker-drug solution to the reduced antibody solution at a molar excess (e.g., 5- to 10-fold excess over the antibody).

    • Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other impurities using Size-Exclusion Chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

    • Perform buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate the final ADC product.

Determination of Drug-to-Antibody Ratio (DAR)

The characterization of the ADC product is essential to ensure its quality and consistency. The average DAR and the distribution of different drug-loaded species are determined using HIC-HPLC and/or LC-MS.

Method 1: Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on their hydrophobicity. Since the cytotoxic payload is typically hydrophobic, each successive conjugation increases the overall hydrophobicity of the antibody. This allows for the separation of species with different numbers of drugs (e.g., DAR0, DAR2, DAR4, etc.).[9][10][11]

HIC_Workflow cluster_0 HIC-HPLC Analysis cluster_1 Data Analysis Sample Purified ADC Sample Injection Inject on HIC Column (e.g., TSKgel Butyl-NPR) Sample->Injection Gradient Apply Gradient: Decreasing Salt Concentration Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Generate Chromatogram (Separated DAR Species) Detection->Chromatogram Integration Integrate Peak Areas for each DAR species Chromatogram->Integration Calculation Calculate Weighted Average DAR Integration->Calculation Result Average DAR Value & DAR Distribution Calculation->Result

Fig 2. Workflow for DAR determination by HIC-HPLC.

Experimental Protocol: HIC-HPLC

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: TSKgel Butyl-NPR (4.6 mm ID × 10 cm L, 2.5 µm) or similar HIC column.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.

  • Mobile Phase B: 25% Isopropanol in 25 mM Potassium Phosphate, pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV Absorbance at 280 nm.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: Linear gradient from 10% to 100% B

    • 20-25 min: 100% B

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

Data Analysis and Presentation

The average DAR is calculated from the relative percentage of the integrated peak area for each species.

Average DAR = Σ (%Area of DARn * n) / Σ (%Area of DARn)

Where 'n' is the number of drugs for a given species (0, 2, 4, 6, 8).

DAR SpeciesRetention Time (min)Peak Area (%)
DAR08.515.2
DAR212.135.8
DAR414.938.5
DAR616.89.5
DAR818.21.0
Average DAR 3.9

Table 1: Representative HIC-HPLC data for a cysteine-linked ADC. The calculated average DAR is 3.9.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Intact mass analysis by LC-MS provides a direct measurement of the molecular weight of each ADC species, confirming the conjugation and allowing for precise DAR calculation.[6][12] The ADC is typically desalted online and introduced into a high-resolution mass spectrometer (e.g., Q-TOF). The resulting spectrum, containing multiple charge states, is deconvoluted to yield the zero-charge mass of each DAR species.[12][13]

LCMS_Workflow cluster_0 LC-MS Analysis cluster_1 Data Analysis Sample Purified ADC Sample (Optional: Deglycosylation) LC_Sep LC Separation (Reverse Phase or SEC) Sample->LC_Sep ESI Electrospray Ionization (ESI) LC_Sep->ESI MS_Detect High-Resolution MS (Q-TOF) Detection ESI->MS_Detect Raw_Spectrum Acquire Raw Spectrum (Multiple Charge States) MS_Detect->Raw_Spectrum Deconvolution Deconvolute Spectrum to Zero-Charge Masses Raw_Spectrum->Deconvolution Mass_Assignment Assign Masses to DAR Species Deconvolution->Mass_Assignment DAR_Calc Calculate Average DAR from Abundances Mass_Assignment->DAR_Calc Result Average DAR Value & Mass Confirmation DAR_Calc->Result

Fig 3. Workflow for DAR determination by LC-MS.

Experimental Protocol: LC-MS

  • Instrumentation: UPLC system coupled to a Q-TOF mass spectrometer.

  • Column: Reversed-phase column suitable for proteins (e.g., C4, 2.1 mm x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to elute the intact ADC, e.g., 20% to 80% B over 10 minutes.

  • MS Settings:

    • Ionization Mode: ESI Positive

    • Acquisition Range: 1000-4000 m/z

    • Capillary Voltage: 3.5 kV

  • Sample Preparation: Dilute ADC to 0.5 mg/mL in Mobile Phase A. Optional: Deglycosylate using PNGase F to simplify spectra.

Data Analysis and Presentation

Deconvolution software is used to process the raw mass spectrum. The average DAR is calculated from the relative abundance of each identified mass peak.

DAR SpeciesObserved Mass (Da)Relative Abundance (%)
DAR0 (mAb)148,05015.5
DAR2150,25535.5
DAR4152,46038.2
DAR6154,6659.8
DAR8156,8701.0
Average DAR 3.9

Table 2: Representative deconvoluted LC-MS data for an ADC. The mass of the drug-linker construct is assumed to be ~2205 Da. The calculated average DAR is 3.9.

ADC Mechanism of Action

Understanding the pathway from systemic circulation to intracellular payload release is fundamental to ADC design. The process involves targeted binding, internalization, and lysosomal processing to release the cytotoxic agent.

ADC_MoA cluster_cell Tumor Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Target Intracellular Target (e.g., Microtubules, DNA) Lysosome->Target 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Target->Apoptosis 5. Cytotoxicity ADC ADC in Circulation ADC->Receptor 1. Binding

Fig 4. Generalized mechanism of action for an internalizing ADC.

The mechanism involves several key steps:

  • Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell.[14]

  • Internalization: Upon binding, the cell internalizes the ADC-antigen complex, typically through a process called clathrin-mediated endocytosis, forming an endosome.[14][15]

  • Trafficking: The endosome containing the ADC traffics through the cell and fuses with a lysosome.[7][16]

  • Payload Release: The acidic environment and proteolytic enzymes within the lysosome degrade the antibody and/or cleave the linker, releasing the active cytotoxic payload into the cytoplasm.[14][16]

  • Cytotoxicity: The freed payload engages its intracellular target (e.g., microtubules or DNA), disrupting critical cellular processes and ultimately inducing programmed cell death (apoptosis).[16]

Conclusion

The successful development of an effective and safe Antibody-Drug Conjugate is critically dependent on robust synthetic methodologies and precise analytical characterization. The use of a this compound linker offers a strategy to incorporate a defined, hydrophilic spacer, potentially improving the overall properties of the ADC. This document provides a foundational set of protocols for the synthesis of such an ADC and, crucially, for the detailed determination of its Drug-to-Antibody Ratio using the orthogonal techniques of HIC-HPLC and LC-MS. By carefully controlling the synthesis and accurately measuring the DAR, researchers can ensure the production of consistent and well-characterized ADCs for preclinical and clinical evaluation.

References

Application Notes: Protocol for Acidic Cleavage of t-Butyl Ester from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyl (t-butyl) ester is a commonly employed protecting group for carboxylic acids in the synthesis of complex molecules, including those involving polyethylene (B3416737) glycol (PEG) linkers. Its stability under neutral and basic conditions, coupled with its facile removal under acidic conditions, makes it a valuable tool in multi-step synthetic strategies, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] These application notes provide a detailed protocol for the acidic cleavage of t-butyl esters from PEG linkers, focusing on the widely used trifluoroacetic acid (TFA) method.

Cleavage Mechanism

The acidic cleavage of a t-butyl ester proceeds through a mechanism involving protonation of the ester carbonyl oxygen by a strong acid, such as TFA. This initial protonation increases the electrophilicity of the carbonyl carbon.[1][2] Subsequently, the carbon-oxygen bond cleaves, leading to the formation of a stable tertiary t-butyl carbocation and the desired carboxylic acid.[1][3] The t-butyl cation can then be neutralized by a counter-ion or trapped by a scavenger molecule.[3] The primary byproduct of this reaction is isobutylene, which is volatile and can be removed by evaporation.[1][3]

Key Considerations for Successful Cleavage

  • Acid Concentration: The concentration of the acid is a critical parameter. While higher concentrations of TFA can lead to faster cleavage, they also increase the risk of side reactions with other acid-sensitive functional groups that may be present in the molecule.[4]

  • Reaction Time and Temperature: The reaction is typically fast, often completing within 1-2 hours at room temperature.[4] For sensitive substrates, the reaction can be performed at 0°C to minimize potential degradation.[4] Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4]

  • Scavengers: The t-butyl carbocation generated during the cleavage is a reactive electrophile that can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues like tryptophan, methionine, tyrosine, and cysteine.[4][5] To prevent these side reactions, scavengers are added to the reaction mixture to "trap" the carbocations.[5] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[5]

  • Solvent Selection: Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection as it provides good solubility for both the PEG-linker conjugate and the acid.[4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the acidic cleavage of t-butyl esters using TFA. The optimal conditions for a specific substrate should be determined empirically.

ParameterConditionNotes
Cleavage Reagent Trifluoroacetic Acid (TFA)A strong acid that effectively cleaves the t-butyl ester.[1]
Solvent Dichloromethane (DCM)A common solvent that provides good solubility.[4]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can be used for more robust substrates.[4]
Substrate Concentration 0.1-0.2 M in DCM
Scavengers Triisopropylsilane (TIS)Typically used at a concentration of 2.5-5% (v/v).[4][5]
WaterOften used in combination with TIS.[5]
Reaction Temperature 0°C to Room TemperatureLower temperatures are recommended for sensitive substrates.[4]
Reaction Time 1-2 hoursReaction progress should be monitored.[4]

Experimental Protocol: Acidic Cleavage of a t-Butyl Ester from a PEG Linker

This protocol describes a general procedure for the TFA-mediated cleavage of a t-butyl ester from a PEG-containing molecule.

Materials:

  • t-Butyl ester-PEG conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable non-polar solvent for precipitation)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, rotary evaporator)

Procedure:

  • Dissolution: Dissolve the t-butyl ester-PEG conjugate in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: While stirring, add TIS to a final concentration of 2.5-5% (v/v). Subsequently, slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Continue to stir and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • TFA Removal: To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.[4]

    • Product Isolation (Option A - Direct Use or Further Purification): The resulting TFA salt of the deprotected carboxylic acid can often be used directly in the next synthetic step.

    • Product Isolation (Option B - Neutralization):

      • Dissolve the residue in a suitable organic solvent.

      • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free carboxylic acid.

    • Product Isolation (Option C - Precipitation):

      • After the initial solvent removal, dissolve the residue in a minimal amount of a suitable solvent.

      • Add a non-polar solvent such as diethyl ether to precipitate the deprotected PEG-linker product.[4]

      • Collect the precipitate by filtration and dry under vacuum.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_isolation Product Isolation Options start Dissolve t-butyl ester-PEG in DCM cool Cool solution to 0°C start->cool add_reagents Add TIS and TFA cool->add_reagents react Stir at 0°C then warm to RT (1-2 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate direct_use Direct Use of TFA Salt coevaporate->direct_use Option A neutralize Neutralization & Extraction coevaporate->neutralize Option B precipitate Precipitation with non-polar solvent coevaporate->precipitate Option C

References

Application Note: Streamlined Protein PEGylation with Bis-PEG13-t-butyl Ester

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Bis-PEG13-t-butyl ester" Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges encountered during conjugation reactions with Bis-PEG13-t-butyl ester and similar NHS-ester functionalized PEG linkers.

Frequently Asked Questions (FAQs)

Q1: My conjugation efficiency is very low. What are the most common causes?

Low conjugation efficiency is a frequent issue, often stemming from one of three areas: reagent integrity, suboptimal reaction conditions, or issues with the target molecule. The most critical factors to investigate are the hydrolysis of the NHS ester on your PEG reagent, the pH of your reaction buffer, and the presence of competing primary amines in your buffers.

Q2: How can I tell if my "this compound" reagent has gone bad?

The N-hydroxysuccinimide (NHS) ester groups on the PEG linker are highly susceptible to hydrolysis, where they react with water and become a non-reactive carboxylic acid.[1] This is the primary reason for reagent inactivation. To minimize this, always store the solid reagent at -20°C under desiccated conditions and allow the vial to warm to room temperature before opening to prevent condensation.[1][2] Do not prepare stock solutions for long-term storage, as the NHS ester readily hydrolyzes in solution.[2] You can perform a reactivity test to check if your reagent is still active (see Protocol 2).

Q3: What is the optimal pH for my conjugation reaction?

There are two key pH ranges to consider. If your protocol involves a two-step process with EDC/NHS activation of a carboxylic acid, that step is most efficient at a pH of 4.5-6.0. The subsequent reaction of the activated NHS-ester with the primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein) is optimal at a pH of 7.2-8.5.[3][4] A lower pH in the second step will result in protonated, unreactive amines, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, reducing your yield.[1][4]

Q4: Can I use a Tris-based buffer for my conjugation?

No, you must avoid buffers that contain primary amines, such as Tris (TBS) and glycine.[3][4] These compounds will compete with your target molecule for reaction with the PEG's NHS ester, drastically reducing the efficiency of your desired conjugation.[3] Good buffer choices include phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffers.[3][5]

Q5: My PEGylated protein is showing up as a smear or broad band on my SDS-PAGE gel. What does this mean?

This is a common observation for PEGylated proteins. The PEG moiety can interfere with SDS binding and lead to anomalous migration, resulting in smeared or broadened bands at a higher apparent molecular weight than expected.[6][7] While this indicates that conjugation has likely occurred, it makes precise characterization difficult. For better resolution, consider using native PAGE, which avoids the interaction between PEG and SDS.[6][8] Size-exclusion chromatography (SEC) is another excellent method for analyzing the reaction mixture.[9][10]

Troubleshooting Guide

Problem 1: Low or No Conjugation Product Observed

If analytical methods like SDS-PAGE or HPLC show little to no formation of the desired PEGylated product, follow this workflow to diagnose the issue.

Troubleshooting Workflow for Low Conjugation Efficiency

G cluster_start cluster_reagent Reagent Integrity cluster_buffer Reaction Conditions cluster_target Target Molecule & Stoichiometry cluster_end start Low / No Conjugation Detected reagent_check Is the PEG-NHS Ester Active? start->reagent_check reagent_sol Perform Reactivity Test (Protocol 2). Use fresh, properly stored reagent. reagent_check->reagent_sol No buffer_check Is the Buffer Amine-Free? reagent_check->buffer_check Yes ph_check Is the Reaction pH Correct (pH 7.2-8.5)? buffer_check->ph_check Yes buffer_sol Replace with PBS, HEPES, or Borate buffer. buffer_check->buffer_sol No ph_sol Measure and adjust pH. Use a calibrated pH meter. ph_check->ph_sol No conc_check Is the Target Concentration Sufficiently High? ph_check->conc_check Yes ratio_check Is the PEG:Target Molar Ratio Optimized? conc_check->ratio_check Yes conc_sol Concentrate target molecule. Hydrolysis outcompetes conjugation at low concentrations. conc_check->conc_sol No ratio_sol Empirically test different ratios (e.g., 5:1, 10:1, 20:1 PEG:Target). ratio_check->ratio_sol No end_node Re-run Conjugation with Optimized Parameters ratio_check->end_node Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

Problem 2: Multiple PEGylated Species or Polydispersity

Seeing multiple bands on a gel or multiple peaks in a chromatogram indicates a heterogeneous product mixture.

  • Possible Cause: The molar ratio of the PEG linker to the target protein is too high, leading to multiple PEG chains attaching to a single protein molecule.[11]

  • Solution: Decrease the molar excess of the "this compound" reagent. It is crucial to perform empirical testing with different molar ratios to find the ideal condition for your specific application.[11]

  • Possible Cause: The reaction time is too long, allowing for more extensive conjugation.

  • Solution: Reduce the incubation time. Perform a time-course experiment (e.g., taking samples at 30 min, 1 hour, 2 hours) to find the optimal duration that favors the desired product.[11]

Problem 3: Loss of Biological Activity After Conjugation

If your PEGylated molecule is no longer functional, consider the following:

  • Possible Cause: PEGylation has occurred at or near the active site of the protein, causing steric hindrance.[12]

  • Solution: This is a more complex issue to resolve. If possible, consider site-specific conjugation strategies by introducing a unique reactive group (like a cysteine) away from the active site. Alternatively, you can try protecting the active site with a reversible inhibitor during the conjugation reaction.[12]

Quantitative Data Summary

Optimizing reaction parameters is key to successful conjugation. The following table provides recommended starting conditions, but empirical optimization for each specific system is essential.[11][13]

ParameterRecommended RangeRationale & Considerations
Reaction pH 7.2 - 8.5Balances amine reactivity (favored at higher pH) and NHS-ester hydrolysis (accelerated at higher pH).[3][4]
Temperature 4°C to Room Temp (~25°C)Lower temperatures (4°C) minimize protein degradation and slow the rate of hydrolysis, but may require longer reaction times.[4][11]
Reaction Time 30 minutes to 2 hoursHighly dependent on the reactivity of the target molecule. Monitor the reaction over time to determine the optimum.[11]
Molar Ratio (PEG:Target) 5:1 to 50:1A molar excess of PEG is typically required.[5] The ideal ratio depends on the number of available amines on the target and the desired degree of PEGylation. Start with a 10- to 20-fold excess and optimize.[11][14]
Target Concentration 1 - 10 mg/mLHigher concentrations favor the desired conjugation reaction over the competing hydrolysis reaction.[1][14]

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of Conjugation Reaction

This protocol allows for the visualization of the conjugation products by separating them based on their apparent molecular weight.

Materials:

  • Protein samples (unmodified control, conjugation reaction at different time points, quenched reaction)

  • Laemmli sample buffer (e.g., 4x)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS running buffer (e.g., MES or MOPS)

  • Molecular weight standards

  • Coomassie Brilliant Blue stain and destain solutions

  • Electrophoresis chamber and power supply

Procedure:

  • Sample Preparation: Mix a portion of your protein samples with Laemmli sample buffer in the appropriate ratio (e.g., 3:1 sample to 4x buffer).

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Loading: Load the denatured samples and a molecular weight standard into the wells of the polyacrylamide gel.

  • Electrophoresis: Place the gel in the electrophoresis chamber, fill with running buffer, and run according to the manufacturer's instructions (e.g., for 35-50 minutes at a constant voltage).[7]

  • Staining: After electrophoresis, remove the gel and place it in Coomassie stain for at least 15-30 minutes with gentle agitation.[15]

  • Destaining: Transfer the gel to a destain solution. Change the destain solution periodically until the protein bands are clearly visible against a clear background.[15]

  • Analysis: Image the gel. Successful PEGylation is indicated by the appearance of new bands at a higher apparent molecular weight compared to the unmodified protein control.[11]

SDS-PAGE Analysis Workflow

G A Mix Sample with Laemmli Buffer B Heat at 95°C for 5-10 min A->B C Load Samples & Marker onto Gel B->C D Run Electrophoresis C->D E Stain Gel with Coomassie Blue D->E F Destain Gel E->F G Image & Analyze (Compare Bands) F->G

Caption: Standard workflow for analyzing PEGylation via SDS-PAGE.

Protocol 2: NHS Ester Reactivity Test

This spectrophotometric assay confirms if your PEG-NHS ester reagent is active or has been hydrolyzed by measuring the release of NHS upon base hydrolysis.[1]

Materials:

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

  • 0.5 N Sodium Hydroxide (NaOH)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Accurately weigh 1-2 mg of the PEG-NHS ester reagent and dissolve it in 2 mL of the amine-free buffer.

  • Measure Initial Absorbance: Transfer the solution to a quartz cuvette and measure the absorbance at 260 nm (A₂₆₀). This is your "Initial" reading.

  • Induce Hydrolysis: Add a small volume of 0.5 N NaOH to the cuvette to raise the pH significantly and induce complete hydrolysis of any active NHS esters. Mix well.

  • Measure Final Absorbance: After 5-10 minutes, measure the absorbance at 260 nm again. This is your "Final" reading.

  • Analysis: A significant increase in absorbance between the "Initial" and "Final" readings indicates the release of NHS, confirming that the reagent was active. If there is little to no change, the reagent has likely been fully hydrolyzed and should be discarded.[1]

References

preventing aggregation during PEGylation with "Bis-PEG13-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate protein aggregation during PEGylation with "Bis-PEG13-t-butyl ester".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it function in PEGylation?

A1: "this compound" is a homobifunctional polyethylene (B3416737) glycol (PEG) linker. "Bis" indicates that it has two identical functional groups at each end of the PEG chain. In this case, the functional groups are carboxylic acids protected by a t-butyl ester. For the PEG to become reactive with primary amines (like the side chain of lysine (B10760008) residues on a protein), the t-butyl protecting group must first be removed under acidic conditions to yield the free carboxylic acid. This carboxylic acid is then activated, typically with a carbodiimide (B86325) like EDC in the presence of N-hydroxysuccinimide (NHS), to form a more reactive NHS ester. This activated PEG can then react with amines on the protein to form stable amide bonds.

Q2: What is the primary cause of protein aggregation when using a homobifunctional PEG reagent like "this compound"?

A2: The primary cause of aggregation is intermolecular cross-linking. Since "this compound" has two reactive ends, one PEG molecule can react with two different protein molecules, linking them together. As this process continues, large, insoluble aggregates can form. Other contributing factors include high protein concentration, suboptimal reaction conditions (e.g., pH, temperature), and the inherent hydrophobicity of the protein itself.[1][2]

Q3: How can I detect and quantify protein aggregation during my PEGylation experiment?

A3: Several techniques can be used to monitor aggregation:

  • Visual Inspection: The simplest method is to look for turbidity or precipitation in the reaction mixture.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate scattering due to insoluble aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and can detect the formation of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein and the desired PEGylated product.

Q4: What is the role of the t-butyl ester in this reagent?

A4: The t-butyl ester is a protecting group for the carboxylic acid.[3][4] This protection prevents the carboxylic acid from undergoing unwanted reactions. It allows for the selective reaction of other functional groups if present, or in this case, it ensures the carboxylic acid is ready for activation just before the PEGylation reaction. The t-butyl group is typically removed by treatment with a strong acid like trifluoroacetic acid (TFA).[5][6]

Troubleshooting Guide: Preventing Aggregation

Problem: I am observing significant precipitation or aggregation during my PEGylation reaction.

Here is a step-by-step guide to troubleshoot and minimize aggregation:

Step 1: Optimize Reaction Conditions

The stoichiometry and physical parameters of the reaction are critical. It is highly recommended to perform small-scale screening experiments to identify the optimal conditions.

ParameterRecommendationRationale
PEG:Protein Molar Ratio Start with a low molar excess (e.g., 1:1, 5:1) and gradually increase.A high excess of a bifunctional linker increases the probability of intermolecular cross-linking.[2]
Protein Concentration Test a range of concentrations (e.g., 1-10 mg/mL).Lower protein concentrations can favor intramolecular PEGylation over intermolecular cross-linking by increasing the distance between protein molecules.[2]
pH Maintain the reaction pH between 7.0 and 8.0.This pH range is a good compromise for the reactivity of NHS esters with primary amines and the stability of most proteins. Avoid buffers with primary amines like Tris.[2][7][8]
Temperature Conduct the reaction at a lower temperature (e.g., 4°C).Lowering the temperature slows down the reaction rate, which can provide more control and reduce aggregation.[1][2]
Reaction Time Shorten the incubation time.A shorter reaction time can limit the extent of cross-linking. Quench the reaction with an amine-containing buffer (e.g., Tris or glycine) to stop the reaction.[2]
Step 2: Control the Rate of Reagent Addition
  • Stepwise Addition: Instead of adding the entire volume of the activated PEG reagent at once, add it in small aliquots over a period of time with gentle mixing. This maintains a low instantaneous concentration of the cross-linker, favoring modification of a single protein molecule.

Step 3: Utilize Stabilizing Excipients

Adding stabilizers to the reaction buffer can help maintain protein conformation and prevent aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers.
Amino Acids (e.g., Arginine, Glycine) 50-100 mMCan suppress non-specific protein-protein interactions.
Non-ionic Surfactants (e.g., Polysorbate 20) 0.01-0.05% (v/v)Can prevent surface-induced aggregation.

Experimental Protocols

Protocol 1: Deprotection of this compound

Caution: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment, as it involves the use of a strong acid (TFA).

  • Preparation: Dissolve "this compound" in dichloromethane (B109758) (DCM).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (1:1 DCM:TFA).

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours.

  • Solvent Removal: Evaporate the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The resulting "Bis-PEG13-acid" can be purified by precipitation in cold diethyl ether or by chromatography if necessary.

  • Verification: Confirm the removal of the t-butyl groups by techniques such as NMR or mass spectrometry.

Protocol 2: Two-Step Protein PEGylation with Bis-PEG13-acid

This protocol involves the activation of the deprotected "Bis-PEG13-acid" to an NHS ester, followed by the reaction with the target protein.

Materials:

  • Deprotected "Bis-PEG13-acid"

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or ion-exchange chromatography)

Step A: Activation of Bis-PEG13-acid

  • Dissolution: Dissolve the "Bis-PEG13-acid" in anhydrous DMF or DMSO.

  • Activation: Add a 2-fold molar excess of both NHS and EDC to the PEG solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours in a desiccated environment to form "Bis-PEG13-NHS ester".

Step B: PEGylation of the Protein

  • Protein Preparation: Prepare the protein solution at the desired concentration in an amine-free buffer (e.g., PBS, pH 7.4).

  • PEGylation Reaction: Slowly add the activated "Bis-PEG13-NHS ester" solution to the protein solution with gentle stirring. The molar ratio of PEG to protein should be optimized as described in the troubleshooting guide.

  • Incubation: Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1 hour.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated protein from excess PEG and byproducts using a suitable chromatography method, such as size exclusion or ion-exchange chromatography.

  • Analysis: Analyze the purified product by SDS-PAGE and SEC to determine the extent of PEGylation and the presence of any aggregates.

Visualizations

PEGylation_Workflow cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_pegylation Step 3: PEGylation & Purification start This compound in DCM add_tfa Add TFA start->add_tfa react_deprotect Stir at RT (2-4h) add_tfa->react_deprotect evaporate Evaporate Solvent react_deprotect->evaporate deprotected_peg Bis-PEG13-acid evaporate->deprotected_peg dissolve_peg Dissolve Bis-PEG13-acid in DMF/DMSO deprotected_peg->dissolve_peg add_reagents Add EDC and NHS dissolve_peg->add_reagents react_activate Stir at RT (1-2h) add_reagents->react_activate activated_peg Bis-PEG13-NHS ester react_activate->activated_peg mix Add Activated PEG activated_peg->mix protein_sol Protein in PBS (pH 7.4) protein_sol->mix react_pegylation Incubate at 4°C mix->react_pegylation quench Quench Reaction react_pegylation->quench purify Purify (SEC/IEX) quench->purify final_product Purified PEGylated Protein purify->final_product

Caption: Experimental workflow for protein PEGylation with this compound.

Aggregation_Mechanism cluster_0 Initial State cluster_2 Aggregation P1 P P2 P P1->P2 PEG Aggregate Protein Aggregate P1->Aggregate P2->Aggregate P3 P P4 P P3->P4 PEG P3->Aggregate P4->Aggregate

Caption: Mechanism of intermolecular cross-linking leading to protein aggregation.

References

Technical Support Center: Optimizing "Bis-PEG13-t-butyl ester" Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Bis-PEG13-t-butyl ester" coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction pH and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how is it used in coupling reactions?

"this compound" is a bifunctional polyethylene (B3416737) glycol (PEG) linker. The "Bis" indicates that both ends of the PEG chain are functionalized, and "t-butyl ester" specifies that the terminal carboxylic acid groups are protected by a tert-butyl group.[1][2] Before this linker can be used in typical coupling reactions (like forming an amide bond with a protein or other molecule), the t-butyl protecting group must be removed to expose the reactive carboxylic acid.[1] This deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA).[3] The resulting "Bis-PEG13-dicarboxylic acid" is then ready for the coupling reaction.

Q2: What is the most common coupling chemistry used for the deprotected PEG linker, and why is pH critical?

The most prevalent method for coupling a PEG linker with a terminal carboxylic acid to a molecule containing a primary amine (e.g., the lysine (B10760008) residues on a protein) is through EDC/NHS chemistry.[4] This process involves two distinct steps, each with its own optimal pH range, making pH control the most critical parameter for success.

  • Activation Step: The carboxylic acid on the PEG linker is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This reaction is most efficient under slightly acidic conditions (pH 4.5-7.2).[5]

  • Coupling Step: The NHS-activated PEG reacts with a primary amine on the target molecule to form a stable amide bond. This step is most efficient in a neutral to slightly basic environment (pH 7-9) where the primary amine is deprotonated and thus more nucleophilic.[6][7]

Balancing these two pH requirements is essential for maximizing the yield of the final conjugate.

Q3: What are the primary competing reactions that can lower my yield?

The main competing reaction is the hydrolysis of the NHS ester intermediate. The NHS ester is susceptible to hydrolysis, which converts the activated carboxyl group back to a carboxylic acid, rendering it unable to react with the amine. The rate of this hydrolysis reaction increases significantly with increasing pH.[8][9] Therefore, while a higher pH favors the coupling reaction with the amine, it also accelerates the inactivation of the PEG linker. A well-optimized protocol will balance these competing factors.

Troubleshooting Guide

Problem 1: My coupling efficiency is very low or zero.

Possible CauseRecommended Solution
Suboptimal pH during the activation step. The activation of the PEG's carboxylic acid groups with EDC/NHS is most efficient at a pH of 4.5-6.0.[9] Action: Perform this step in a non-amine, non-carboxylate buffer such as 0.1 M MES at pH 5.0-6.0.[5] Verify the pH of your reaction mixture before adding EDC and NHS.
Suboptimal pH during the coupling step. The reaction between the NHS-activated PEG and the primary amine is most efficient when the amine is deprotonated (nucleophilic), which occurs at a higher pH.[6][10] If the pH is too low, the amine will be protonated and non-reactive.[11] Action: Immediately before adding your amine-containing molecule, raise the pH of the reaction mixture to 7.2-7.5 using a suitable non-amine buffer like PBS or Borate buffer.[5][10]
Hydrolysis of the NHS-activated PEG linker. The NHS ester intermediate is sensitive to water and degrades more quickly at higher pH values. At pH 7.4, the half-life can be over two hours, but at pH 9.0, it can be less than 10 minutes.[8] Action: Use the activated PEG linker immediately after its preparation. Perform the coupling reaction at a lower temperature (4°C) to slow the rate of hydrolysis.[9] Avoid unnecessarily high pH or prolonged reaction times in the coupling step.
Incorrect buffer composition. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete in the reaction.[9] Amines will react with the NHS-activated PEG, while carboxylates will compete for activation by EDC. Action: For the activation step, use a buffer like MES.[5] For the coupling step, use buffers like Phosphate (PBS), Borate, or HEPES.[9]
Inactive EDC or NHS reagents. EDC and NHS are moisture-sensitive and can lose activity if not stored properly.[9] Action: Store reagents in a desiccator at the recommended temperature. Equilibrate vials to room temperature before opening to prevent condensation. Use freshly prepared solutions for best results.[9]

Problem 2: I am observing significant cross-linking and aggregation of my product.

Possible CauseRecommended Solution
Incorrect stoichiometry. As "Bis-PEG13-dicarboxylic acid" is a bifunctional crosslinker, using it in high excess relative to your target molecule can lead to the formation of large polymer networks and aggregation.[9] Action: Carefully control the molar ratio of the PEG linker to your target molecule. Start with a lower molar ratio of PEG and optimize as needed.
Reaction is proceeding too quickly. High pH can accelerate the coupling reaction to a point where it becomes uncontrolled, favoring intermolecular cross-linking over the desired intramolecular or single-molecule conjugation. Action: Consider performing the coupling step at a slightly lower pH within the optimal range (e.g., pH 7.2 instead of 8.0) or at a lower temperature (4°C) to slow down the reaction rate.[9]

pH Optimization Summary

The following table summarizes the key pH-dependent events during the EDC/NHS coupling of a deprotected "this compound".

Reaction StepReagents InvolvedOptimal pH RangeRecommended BufferKey Considerations
Activation PEG-COOH + EDC + NHS4.5 - 6.0[5][6]MES[5]Maximizes the formation of the reactive PEG-NHS ester.
Coupling PEG-NHS + Molecule-NH₂7.2 - 8.5[7][9]PBS, Borate, HEPES[9]Favors a deprotonated, nucleophilic amine for efficient amide bond formation.
Side Reaction PEG-NHS + H₂O (Hydrolysis)Rate increases with pH[8]N/ACompetes with the coupling reaction, reducing yield. Minimized by working quickly and at lower temperatures.

Experimental Protocols

Protocol 1: Deprotection of this compound

This step is required before the coupling reaction can be performed.

  • Dissolve the this compound in dichloromethane (B109758) (DCM) to a concentration of 0.1–0.2 M.[3]

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).[3]

  • Once complete, remove the DCM and excess TFA under reduced pressure. The resulting deprotected Bis-PEG13-dicarboxylic acid can be further purified or used directly in the next step.

Protocol 2: Two-Step pH Coupling to an Amine-Containing Molecule

  • Activation Step (pH 5.0-6.0): a. Dissolve the deprotected Bis-PEG13-dicarboxylic acid in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[5] b. Add freshly prepared EDC and NHS to the PEG solution. A 2- to 5-fold molar excess of EDC/NHS over the number of carboxyl groups on the PEG is a recommended starting point.[9] c. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[9]

  • Coupling Step (pH 7.2-7.5): a. Prepare your amine-containing molecule in a coupling buffer (e.g., PBS, pH 7.2-7.5).[5] b. Crucially, perform this step immediately after activation to minimize hydrolysis. Raise the pH of the activated PEG solution to 7.2-7.5 by adding a sufficient amount of the coupling buffer.[5][10] c. Add the amine-containing molecule to the pH-adjusted activated PEG solution. The optimal molar ratio of PEG to the target molecule will depend on the desired degree of conjugation and should be determined empirically. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching Step: a. Quench the reaction by adding an amine-containing buffer such as Tris or hydroxylamine (B1172632) to a final concentration of 10-50 mM.[5] This will consume any unreacted PEG-NHS ester. b. Incubate for 30 minutes at room temperature. c. The final PEGylated product can now be purified using appropriate chromatography methods, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

pH Optimization Workflow

G start Start: Deprotected Bis-PEG13-Acid activation Activation Step Reagents: EDC, NHS Buffer: MES Optimal pH: 5.0-6.0 start->activation 1. Activate COOH coupling Coupling Step Add Amine-Molecule Buffer: PBS / Borate Optimal pH: 7.2-7.5 activation->coupling 2. Raise pH & Add Amine result Analyze Product coupling->result 3. Quench & Purify hydrolysis Side Reaction: NHS-Ester Hydrolysis (Rate increases at higher pH) coupling->hydrolysis competes with success Successful Conjugation result->success High Yield failure Low / No Yield result->failure Low Yield troubleshoot Troubleshooting Check Reagent Activity Verify Buffer pH Minimize Time Delay failure->troubleshoot Investigate troubleshoot->activation Re-optimize

References

Technical Support Center: Deprotection of t-Butyl Esters in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered during the acid-catalyzed deprotection of t-butyl (tBu) esters in polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guides & FAQs

This section addresses common issues and questions in a Q&A format to help you navigate experimental challenges.

Q1: My t-butyl ester deprotection is incomplete. What could be the cause and how can I fix it?

A1: Incomplete deprotection is a common issue that can often be resolved by optimizing reaction conditions.

  • Potential Causes:

    • Insufficient Acid Strength or Concentration: The t-butyl group is cleaved by acidolysis, and if the acid (commonly trifluoroacetic acid, TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.

    • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for complete removal of the tBu group. While many deprotections are performed at room temperature, some sterically hindered substrates may require longer reaction times or gentle heating.

    • Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the t-butyl ester, slowing down the reaction rate.

    • Solvent Issues: The choice of solvent is crucial. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection as it effectively solvates both the PEG-linker conjugate and the acid. Poor solubility can lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Increase the concentration of TFA, for example, from 20% in DCM to 50% or even higher.

    • Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.

    • If the issue persists, consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.

    • Ensure the chosen solvent provides good solubility for your specific PEGylated compound.

Q2: I'm observing unexpected side products in my reaction mixture after deprotection. What are the likely side reactions?

A2: The formation of side products is primarily due to the high reactivity of the tert-butyl cation generated during the deprotection process.

  • Common Side Reactions:

    • Alkylation by tert-butyl Cations: The cleavage of the t-butyl ester generates a stable tert-butyl cation, which is a potent electrophile. This cation can alkylate nucleophilic residues in your molecule, particularly in peptide-based structures. Common targets for alkylation include the side chains of tryptophan (Trp), methionine (Met), tyrosine (Tyr), and cysteine (Cys).[1]

    • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, such as Boc (tert-butoxycarbonyl) protecting groups or certain ethers, they may also be cleaved under the acidic deprotection conditions. One user reported that while TFA in DCM resulted in 100% Boc deprotection in 30 minutes, it also led to a 10-20% loss of their ester bonds.[1]

    • Formation of tert-butyl trifluoroacetate (B77799): The t-butyl cation can react with the trifluoroacetate anion to form t-butyl trifluoroacetate. This ester can also act as an alkylating agent for nucleophilic residues like methionine and tryptophan.[2]

Q3: How can I prevent or minimize the formation of alkylated side products?

A3: The most effective strategy to prevent unwanted alkylation is to use "scavengers" in your cleavage cocktail.[3]

  • Role of Scavengers: Scavengers are nucleophilic compounds that are added to the reaction mixture to "trap" or quench the reactive tert-butyl cations before they can react with your molecule of interest.[4]

  • Common Scavengers and Their Applications:

    • Triisopropylsilane (B1312306) (TIS): A very common and effective scavenger for tert-butyl cations. It also acts as a mild reducing agent.

    • Water: Can act as a scavenger for tert-butyl cations.[5]

    • Thioanisole: A good scavenger that can also help prevent the oxidation of sensitive residues.

    • 1,2-Ethanedithiol (EDT): A potent scavenger for tert-butyl cations, particularly useful for protecting cysteine residues.[3][6]

    • Phenol: Can also be used as a scavenger.

  • Recommended Scavenger Cocktails: A frequently used non-malodorous and effective mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v) .[1] For peptides containing sensitive residues, more complex cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary to inhibit a wider variety of side reactions.[1]

Q4: Can I reverse the side reactions if they have already occurred?

A4: Reversal of side reactions is challenging and often not feasible. For instance, the S-tert-butyl group on cysteine is stable under standard TFA conditions.[4] However, in some specific cases, there are strategies to address certain modifications:

  • Methionine Sulfoxide (B87167) Reduction: If the methionine residue gets oxidized to methionine sulfoxide (a common side reaction in peptide synthesis), it can sometimes be reduced back to methionine post-synthesis. A combination of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) can be used for this purpose.[3]

  • S-alkylated Methionine: The S-alkylation of methionine to form a sulfonium (B1226848) salt is a reversible reaction in a mildly acidic medium. Treatment with 5% acetic acid at 40°C for 24 hours has been shown to eliminate S-alkylation.[7]

Q5: How should I monitor the progress of the deprotection reaction?

A5: Regular monitoring is key to achieving complete deprotection while minimizing side reactions.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the product. The deprotected product is typically more polar and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for accurate and quantitative monitoring. LC-MS allows you to quantify the starting material, the desired product, and any side products, giving you a clear picture of the reaction's progress and efficiency.[1]

Data Presentation: Efficacy of Scavenger Cocktails

The choice of scavengers significantly impacts the extent of side reactions. The following tables summarize quantitative data on the effectiveness of different scavenger cocktails in minimizing the S-tert-butylation of a model cysteine-containing peptide.

Table 1: Effect of Different Scavengers on Cysteine S-t-butylation

Scavenger Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)Total S-t-butylation (%)
None (Control)18.6
Dimethyl Sulfide (DMS)10.3
Thioanisole9.0
Dithiothreitol (DTT)12.5
1,4-Benzenedimethanethiol (1,4-BDMT)13.8
m-Cresol13.2
Anisole14.5

Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.[4]

Table 2: Impact of Reaction Time and Temperature on Cysteine S-t-butylation

Cleavage ConditionsTotal S-t-butylation (%)
25°C for 60 min18.6
25°C for 30 min11.1
35°C for 60 min22.3
35°C for 30 min15.6

Data indicates that shorter reaction times and lower temperatures can help minimize S-t-butylation.[4]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of a t-Butyl Ester in a PEG Linker

This protocol is suitable for relatively simple PEG-linker systems without highly sensitive functional groups.

  • Preparation: Dissolve the t-butyl ester protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: To the cooled solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If desired, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) as a scavenger.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

    • The resulting TFA salt of the deprotected product can be used directly in the next step or further purified.

  • Neutralization (Optional):

    • Dissolve the residue in a suitable organic solvent.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine or carboxylic acid.

Protocol 2: Deprotection of a t-Butyl Ester in a Peptide-PEG Conjugate with Sensitive Residues

This protocol is recommended for complex molecules, such as peptides containing Cys, Met, or Trp, where side reactions are more likely.

  • Resin Preparation: After solid-phase peptide synthesis (SPPS), wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common and effective cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) . For peptides with a high risk of side reactions, consider a more robust mixture like TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2, v/v/v/v) .

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the cleavage and deprotection by analyzing small aliquots of the cleavage mixture by LC-MS.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

    • Combine the filtrates and add cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification:

    • Centrifuge the suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative HPLC.

Mandatory Visualizations

Deprotection_Reaction PEG_tBu PEG-Linker-tBu-Ester Protonated_Ester Protonated Ester Intermediate PEG_tBu->Protonated_Ester + H⁺ TFA TFA (H⁺) Deprotected_PEG Deprotected PEG-Linker-COOH Protonated_Ester->Deprotected_PEG tBu_cation t-Butyl Cation Protonated_Ester->tBu_cation Cleavage

Caption: Main reaction pathway for the acid-catalyzed deprotection of a t-butyl ester.

Side_Reaction tBu_cation t-Butyl Cation Alkylated_Side_Product Alkylated Side Product tBu_cation->Alkylated_Side_Product Alkylation (Side Reaction) Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Quenching (Desired) Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys) Nucleophilic_Residue->Alkylated_Side_Product Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation

Caption: Competing pathways for the t-butyl cation: side reaction vs. scavenger quenching.

Troubleshooting_Workflow Start Start Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Yes_Complete Yes Complete->Yes_Complete Yes No_Complete No Complete->No_Complete No Incomplete Incomplete Reaction Optimize Optimize Conditions: - Increase [TFA] - Extend Time - Change Solvent Incomplete->Optimize Side_Products Side Products Observed? No_Side_Products No Side_Products->No_Side_Products No Yes_Side_Products Yes Side_Products->Yes_Side_Products Yes Optimize->Monitor Add_Scavengers Add/Optimize Scavengers: - TIS, Water, EDT, etc. Add_Scavengers->Start Workup Work-up and Purification No_Side_Products->Workup Yes_Side_Products->Add_Scavengers Yes_Complete->Side_Products No_Complete->Incomplete

Caption: A logical workflow for troubleshooting t-butyl ester deprotection experiments.

References

Technical Support Center: Optimizing "Bis-PEG13-t-butyl ester" Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Bis-PEG13-t-butyl ester" bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary application in bioconjugation?

"this compound" is a homobifunctional crosslinker. It consists of a 13-unit polyethylene (B3416737) glycol (PEG) spacer with a t-butyl ester-protected carboxylic acid group at each end. Its primary use is in bioconjugation, where it can link two biomolecules, typically proteins, through their primary amine groups (e.g., lysine (B10760008) residues). The PEG spacer enhances the solubility and stability of the resulting conjugate.

Q2: What is the general principle of bioconjugation using "this compound"?

The bioconjugation process involves a two-stage approach:

  • Deprotection: The t-butyl ester protecting groups are removed from the carboxylic acid ends of the PEG linker using acidic conditions, most commonly with trifluoroacetic acid (TFA). This exposes the reactive carboxyl groups.

  • Amine Coupling: The deprotected PEG linker is then covalently attached to primary amines on the target biomolecule(s) using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form stable amide bonds.

Q3: Why is the deprotection step necessary?

The t-butyl ester groups serve as protecting groups for the carboxylic acids. This prevents unwanted side reactions during storage and handling. The deprotection step is crucial to "activate" the linker by exposing the carboxyl groups, making them available for the subsequent conjugation reaction with the amine groups of the biomolecule.

Q4: What are the critical parameters to control for achieving high conjugation yield?

Several factors significantly influence the yield of the bioconjugation reaction. These include:

  • pH: The pH of the reaction buffer is critical for both the activation of the carboxyl groups and the reaction with amines.

  • Molar Ratio of Reactants: The stoichiometry of the PEG linker, EDC/NHS, and the biomolecule directly impacts the efficiency of the conjugation.

  • Reaction Time and Temperature: These parameters affect the rate and extent of both the activation and conjugation steps, as well as the stability of the reactants.

  • Purity of Reactants: The purity of the biomolecule and the PEG linker is essential to avoid competing side reactions.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

A low yield of the desired bioconjugate is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Verification Method
Incomplete Deprotection of t-butyl Ester Ensure complete removal of TFA after deprotection by lyophilization or desalting. Optimize deprotection time and TFA concentration.Confirm deprotection via Mass Spectrometry (MS) of the PEG linker.
Inefficient Carboxyl Activation Use fresh, high-quality EDC and NHS/Sulfo-NHS. Optimize the molar ratio of EDC/NHS to the PEG linker (a 2-5 fold molar excess of EDC/NHS is a good starting point). Perform the activation step in an amine-free buffer at a slightly acidic pH (e.g., MES buffer, pH 6.0).Monitor the formation of the NHS-activated PEG intermediate if possible, though this is often transient.
Suboptimal pH for Amine Coupling After the activation step, adjust the pH of the reaction mixture to 7.2-8.0 for efficient reaction with primary amines. Use a non-amine-containing buffer like phosphate-buffered saline (PBS).-
Low Reactivity of Biomolecule Amines Ensure the primary amines on your biomolecule are accessible. Perform a buffer exchange to remove any amine-containing contaminants (e.g., Tris buffer, glycine).Quantify the number of accessible primary amines using a TNBS assay.
Hydrolysis of Activated Ester The NHS-activated carboxyl groups are susceptible to hydrolysis. Perform the amine coupling step immediately after activation. Minimize reaction time in aqueous buffer.-
Incorrect Molar Ratios Carefully calculate and measure the molar quantities of the PEG linker, EDC/NHS, and your biomolecule. Perform trial conjugations with varying molar ratios to find the optimum.Analyze reaction products by SDS-PAGE or SEC-HPLC to assess the extent of conjugation at different ratios.
Problem 2: Protein Aggregation or Precipitation During Conjugation

Protein instability during the conjugation process can lead to aggregation and loss of product.

Potential Cause Recommended Solution Verification Method
High Reactant Concentrations Reduce the concentration of the protein and/or the PEG linker in the reaction mixture.Visual inspection for turbidity or precipitate. Dynamic Light Scattering (DLS) to monitor particle size.
Suboptimal Buffer Conditions Screen different buffers and pH values to find conditions that maintain protein stability. The addition of stabilizing excipients (e.g., arginine, glycerol) may be beneficial.Perform stability studies of the protein in different buffer conditions prior to conjugation.
Excessive Crosslinking If using a high molar excess of the homobifunctional PEG linker, intermolecular crosslinking between protein molecules can occur. Reduce the molar ratio of the PEG linker to the protein.Analyze the reaction products by non-reducing SDS-PAGE or Size Exclusion Chromatography (SEC) to detect high molecular weight aggregates.
Denaturation by Organic Solvents If dissolving the PEG linker in an organic solvent, minimize the final concentration of the organic solvent in the reaction mixture.Circular Dichroism (CD) spectroscopy can be used to assess changes in protein secondary structure.

Experimental Protocols & Methodologies

Protocol 1: Deprotection of "this compound"
  • Dissolution: Dissolve the "this compound" in a minimal amount of dichloromethane (B109758) (DCM).

  • Acid Treatment: Add a 20-50% (v/v) solution of trifluoroacetic acid (TFA) in DCM.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • TFA Removal: Remove the TFA and DCM under a stream of nitrogen, followed by vacuum drying.

  • Verification (Optional): Confirm the removal of the t-butyl groups by Mass Spectrometry. The expected mass will decrease by 56.07 Da for each removed t-butyl group.

Protocol 2: Two-Step EDC/NHS Bioconjugation to a Protein
  • Reagent Preparation:

    • Dissolve the deprotected "Bis-PEG13-COOH" linker in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Prepare fresh solutions of EDC and Sulfo-NHS in the same buffer.

    • Prepare the protein solution in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Activation of PEG Linker:

    • Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the deprotected PEG linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated PEG linker solution to the protein solution. A typical starting molar ratio is 10-20 fold excess of the PEG linker to the protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) or hydroxylamine (B1172632) to consume any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted PEG linker and byproducts by Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Protocol 3: Characterization of the Bioconjugate
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.

  • Mass Spectrometry (MALDI-TOF): Determine the molecular weight of the conjugate to confirm the number of PEG chains attached to the protein.[1][2][3][4][5]

  • SEC-HPLC: Assess the purity and aggregation state of the final conjugate.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Deprotection_Workflow start Start: this compound dissolve Dissolve in DCM start->dissolve add_tfa Add TFA/DCM Solution dissolve->add_tfa incubate Incubate at RT (1-2h) add_tfa->incubate remove_tfa Remove TFA/DCM (N2/Vacuum) incubate->remove_tfa deprotected_peg Deprotected Bis-PEG13-COOH remove_tfa->deprotected_peg

Caption: Deprotection workflow for "this compound".

Bioconjugation_Workflow deprotected_peg Deprotected PEG-COOH activate Activate PEG-COOH with EDC/Sulfo-NHS (MES, pH 6.0) deprotected_peg->activate protein Protein Solution (PBS, pH 7.4) conjugate Combine and Incubate (RT 2h or 4°C overnight) protein->conjugate activate->conjugate quench Quench Reaction (Tris or Hydroxylamine) conjugate->quench purify Purify Conjugate (SEC or TFF) quench->purify final_product Purified Bioconjugate purify->final_product

Caption: Two-step bioconjugation workflow.

Troubleshooting_Logic start Low Conjugation Yield? check_deprotection Verify PEG Deprotection (MS) start->check_deprotection Yes check_activation Optimize EDC/NHS Stoichiometry start->check_activation Yes check_ph Confirm Reaction pH (Activation: ~6.0, Conjugation: 7.2-8.0) start->check_ph Yes check_purity Assess Purity of Protein and PEG start->check_purity Yes outcome Re-run Conjugation check_deprotection->outcome If incomplete, re-optimize deprotection check_activation->outcome If suboptimal, adjust ratios check_ph->outcome If incorrect, adjust buffers check_purity->outcome If impure, purify starting materials

Caption: Troubleshooting logic for low bioconjugation yield.

References

challenges with "Bis-PEG13-t-butyl ester" solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG13-t-butyl ester. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this homobifunctional crosslinker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional crosslinker featuring a 13-unit polyethylene (B3416737) glycol (PEG) spacer. Both ends of the PEG chain are terminated with a t-butyl ester group. The hydrophilic PEG spacer enhances solubility in aqueous media.[1] This reagent is often used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The t-butyl ester groups can be deprotected under acidic conditions to reveal carboxylic acid groups, which can then be activated for conjugation to amine-containing molecules.

Q2: What are the general solubility characteristics of this compound?

A2: Due to the long, hydrophilic PEG13 chain, this compound is expected to have good solubility in many aqueous buffers. Polyethylene glycol (PEG) itself is soluble in water and many organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] However, the terminal t-butyl ester groups are hydrophobic, which can influence the overall solubility characteristics. For preparing stock solutions, organic solvents like DMSO or DMF are recommended.[2]

Q3: How should I store this compound?

A3: this compound should be stored in a freezer at -20°C upon receipt.[3] It is important to protect the compound from moisture. Before opening the vial, it should be allowed to equilibrate to room temperature to prevent condensation. For long-term storage, it is best to keep the product in its solid form. If a stock solution in an organic solvent is prepared, it should also be stored at -20°C.

Troubleshooting Guide: Solubility Issues in Aqueous Buffers

Researchers may encounter challenges with the solubility of this compound in aqueous buffers, particularly at high concentrations. This guide provides a systematic approach to troubleshoot and overcome these issues.

Issue 1: The compound does not dissolve completely in my aqueous buffer.
  • Potential Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer. The hydrophobic t-butyl ester end groups can contribute to this issue.

  • Solution:

    • Prepare a high-concentration stock solution in an organic solvent. Dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).

    • Perform serial dilutions. Add the organic stock solution dropwise to your aqueous buffer while vortexing or stirring to ensure proper mixing and prevent precipitation.

    • Optimize the final concentration of the organic solvent. Aim to keep the final concentration of the organic solvent in your aqueous solution as low as possible (ideally below 1% v/v) to avoid potential effects on biological systems.

Issue 2: The compound precipitates out of solution over time.
  • Potential Cause 1: Hydrolysis of the t-butyl ester groups. The t-butyl ester groups are susceptible to hydrolysis under acidic conditions (pH < 4), which would generate a dicarboxylic acid PEG that may have different solubility properties.[4]

  • Solution 1: Ensure your aqueous buffer has a pH between 6.0 and 8.0. Avoid acidic buffers if the integrity of the t-butyl ester groups is critical for your experiment.

  • Potential Cause 2: "Salting-out" effect. High concentrations of certain salts in the buffer can decrease the solubility of PEG compounds.[3][5]

  • Solution 2: If possible, try reducing the salt concentration of your buffer. For example, if you are using a high concentration phosphate (B84403) buffer, consider testing a lower molarity.

Issue 3: Inconsistent results in biological assays.
  • Potential Cause: Poor or inconsistent solubility of the compound leading to variability in the effective concentration.

  • Solution:

    • Prepare fresh working solutions for each experiment. Avoid freeze-thaw cycles of aqueous solutions.

    • Visually inspect for precipitation. Before use, always check your final solution for any signs of precipitation. If observed, try the solubilization methods mentioned in Issue 1.

    • Consider the effect of temperature. The solubility of many compounds, including PEGs, can be temperature-dependent.[6] Gently warming the solution may help, but be mindful of the temperature stability of your other reagents.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
WaterModerately SolubleSolubility is concentration-dependent and may be improved with gentle heating.
Phosphate Buffered Saline (PBS), pH 7.4Moderately SolubleHigh salt concentrations may slightly decrease solubility compared to pure water.
DMSO (Dimethyl sulfoxide)Highly SolubleRecommended for preparing high-concentration stock solutions.
DMF (Dimethylformamide)Highly SolubleAn alternative to DMSO for preparing stock solutions.

Table 2: pH Stability of t-Butyl Esters

pH RangeStabilityPrimary Reaction
< 4LowAcid-catalyzed hydrolysis to carboxylic acid.[4]
4 - 9HighGenerally stable.
> 9Moderate to LowBase-catalyzed hydrolysis may occur, though slower than acid hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Working Solution of this compound in Aqueous Buffer

This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer, such as PBS, by first creating a stock solution in an organic solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Microcentrifuge tubes or vials

Procedure:

  • Equilibrate the Reagent: Allow the vial of this compound to come to room temperature before opening.

  • Prepare a Stock Solution:

    • Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve a desired high concentration (e.g., 50 mM).

    • Vortex thoroughly until the solid is completely dissolved. This is your stock solution.

  • Prepare the Working Solution:

    • Add the desired volume of your aqueous buffer to a new tube.

    • While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to reach your final desired concentration.

    • For example, to make 1 mL of a 100 µM solution from a 50 mM stock, add 998 µL of your aqueous buffer to a tube and then add 2 µL of the 50 mM stock solution while vortexing.

  • Final Inspection: Visually inspect the final working solution to ensure there is no precipitation. If precipitation is observed, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_start Start cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_troubleshooting Troubleshooting start This compound (solid) dissolve Dissolve in anhydrous DMSO start->dissolve stock 50 mM Stock Solution dissolve->stock dilute Add stock to buffer (while vortexing) stock->dilute buffer Aqueous Buffer (e.g., PBS, pH 7.4) buffer->dilute working Final Working Solution dilute->working precipitate Precipitation? working->precipitate adjust Adjust concentration, check pH, or buffer salts precipitate->adjust Yes end Ready for Experiment precipitate->end No adjust->dilute

Caption: Workflow for preparing an aqueous solution of this compound.

logical_relationship solubility Aqueous Solubility peg_chain Hydrophilic PEG13 Chain peg_chain->solubility Increases tbutyl_ester Hydrophobic t-Butyl Ester Groups tbutyl_ester->solubility Decreases concentration Concentration concentration->solubility Inversely Affects (at high conc.) ph Buffer pH ph->solubility Affects (via hydrolysis) salts Buffer Salts salts->solubility Can Decrease ('Salting Out') temperature Temperature temperature->solubility Can Increase

Caption: Factors influencing the aqueous solubility of this compound.

References

minimizing steric hindrance with "Bis-PEG13-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG13-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting strategies for experiments aimed at minimizing steric hindrance using this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it minimize steric hindrance?

A1: this compound is a homobifunctional, hydrophilic linker, or crosslinker.[1] It consists of a central polyethylene (B3416737) glycol (PEG) chain with 13 repeating ethylene (B1197577) glycol units, capped at both ends by a carboxylic acid protected as a t-butyl ester. The long, flexible PEG13 chain acts as a spacer arm, increasing the distance between two molecules to be conjugated. This separation overcomes spatial obstruction (steric hindrance), which can otherwise prevent or slow down a chemical reaction between two bulky molecules, such as proteins or antibodies.[2][3] The hydrophilic nature of the PEG chain can also improve the solubility of the resulting conjugate.[4]

Q2: What are the main applications for this type of linker?

A2: This linker is primarily used in bioconjugation for applications like antibody-drug conjugate (ADC) development, creating protein-protein conjugates, targeted drug delivery, and nanoparticle functionalization.[1][4] Its key function is to connect two molecules that might otherwise be unable to interact effectively due to their size and three-dimensional structure.

Q3: What are the reactive groups on this compound?

A3: In its commercially available form, the t-butyl ester groups are protective caps (B75204) and are not reactive. The reactive groups are the carboxylic acids (-COOH) which must first be exposed by removing the t-butyl esters under acidic conditions (deprotection). Once deprotected, the resulting Bis-PEG13-dicarboxylic acid can be activated to react with primary amines (-NH2) on target molecules, forming stable amide bonds.

Q4: How do I deprotect the t-butyl ester groups?

A4: The t-butyl ester groups are typically removed using a strong acid like Trifluoroacetic Acid (TFA). A common method involves dissolving the compound in a solvent such as dichloromethane (B109758) (DCM) and treating it with an excess of TFA (e.g., a 1:1 mixture of TFA:DCM).[5][6] The reaction is usually performed at room temperature for a few hours.[5] The byproducts, isobutylene (B52900) and excess TFA, are volatile and can be easily removed under reduced pressure.[7]

Q5: After deprotection, how do I couple the linker to my protein?

A5: The exposed carboxylic acid groups can be coupled to primary amines (e.g., on lysine (B10760008) residues of a protein) using carbodiimide (B86325) chemistry. The most common method is the two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[8] EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate then efficiently reacts with the primary amine on the target molecule to form a stable amide bond.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Incomplete Deprotection: The t-butyl ester groups were not fully removed, leaving no reactive carboxylic acids.- Confirm successful deprotection via Mass Spectrometry (MS) before starting the conjugation step.- Increase the reaction time or TFA concentration during the deprotection step.[5]
2. Inefficient Carboxylic Acid Activation: The EDC/NHS reaction conditions are suboptimal. EDC and NHS are moisture-sensitive and may have degraded.[10]- Use fresh, high-quality EDC and NHS stored in a desiccator. Equilibrate vials to room temperature before opening to prevent condensation.[10]- Perform the activation step at an acidic pH (4.5-6.0) in a non-amine, non-carboxylate buffer like MES.[8][9]
3. Steric Hindrance: The PEG13 chain is still not long enough to overcome the steric hindrance between your specific molecules.- Consider using a linker with a longer PEG chain (e.g., PEG24).[3]
4. Hydrolysis of Activated Ester: The intermediate NHS ester is susceptible to hydrolysis, especially at high pH, which deactivates it.[10]- Perform the amine coupling step immediately after the activation step.- For the coupling step, use a buffer with a pH between 7.2 and 8.0. While the reaction is more efficient at higher pH, so is hydrolysis.[9]- Consider performing the reaction at a lower temperature (4°C) overnight instead of a shorter time at room temperature to minimize hydrolysis.[3]
Product Aggregation or Precipitation 1. Cross-linking: As a bifunctional linker, if the molar ratio of linker to the target molecule is too low, one linker might react with two separate protein molecules, causing aggregation.- Optimize the molar ratio of the linker to the target molecule. Start with a significant molar excess of the linker to favor the reaction of one linker with one target molecule at each end.
2. Change in Protein Properties: The conjugation process may have altered the protein's surface charge or conformation, leading to reduced solubility.- Analyze the conjugate using Size Exclusion Chromatography (SEC) to detect aggregates.[3]- Screen different buffer conditions (pH, ionic strength) for the final conjugate storage.
Lack of Site-Specificity 1. Multiple Reactive Sites: The target molecule (e.g., a protein) has multiple primary amines (lysine residues) on its surface, leading to a heterogeneous mixture of products.- This is an inherent challenge with amine-reactive chemistry. For controlled conjugation, consider site-directed mutagenesis to introduce a unique reactive handle (like a cysteine) at a specific location.[2]

Data Presentation

The choice of PEG linker length is a critical parameter that influences conjugation efficiency and the properties of the final conjugate. Longer PEG chains generally provide a greater steric shield and can improve reaction outcomes where hindrance is a major issue.

Table 1: Representative Impact of PEG Linker Length on Conjugation Efficiency

LinkerRelative Conjugation Efficiency (%)Hydrodynamic Radius (Approx.)Key Advantage
Bis-PEG4-diacid45%LowCompact linkage
Bis-PEG8-diacid70%ModerateBalanced properties
Bis-PEG13-diacid 85% Moderate-High Excellent for overcoming steric hindrance
Bis-PEG24-diacid90%HighMaximum spacing and solubility enhancement[11]

Note: Data are illustrative, based on general principles of PEGylation. Actual efficiency is highly dependent on the specific biomolecules and reaction conditions used.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting groups to yield the reactive di-carboxylic acid linker.

  • Reagent Preparation :

    • Prepare a 1:1 (v/v) solution of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Caution: TFA is highly corrosive. Handle in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup :

    • Dissolve this compound in DCM in a round-bottom flask.

    • Slowly add an equal volume of TFA to the solution while stirring at room temperature.[6]

  • Reaction and Monitoring :

    • Stir the reaction mixture at room temperature for 3-5 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up :

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting residue, Bis-PEG13-dicarboxylic acid, can be used in the next step, sometimes without further purification. For higher purity, precipitation from a solvent like diethyl ether can be performed.[5]

Protocol 2: Two-Step EDC/NHS Conjugation to a Protein

This protocol outlines the conjugation of the deprotected Bis-PEG13-dicarboxylic acid to a protein containing primary amines.

  • Materials and Buffers :

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Coupling Buffer: 1X PBS, pH 7.2-7.4.

    • Reagents: EDC, Sulfo-NHS, deprotected Bis-PEG13-dicarboxylic acid, and the target protein.

  • Activation of Carboxylic Acid :

    • Dissolve the deprotected Bis-PEG13-dicarboxylic acid in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the carboxylic acid groups on the linker.[10]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein :

    • Prepare the target protein in the Coupling Buffer at a concentration of 1-5 mg/mL.

    • Add the activated PEG linker solution to the protein solution. A 10- to 20-fold molar excess of linker to protein is a common starting point to minimize cross-linking.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Purification :

    • Quench the reaction by adding a solution like hydroxylamine (B1172632) or Tris to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Purify the resulting conjugate from excess linker and reaction byproducts using Size Exclusion Chromatography (SEC/desalting column) or dialysis.[12]

  • Characterization :

    • Confirm successful conjugation and assess purity using SDS-PAGE (which will show a molecular weight shift) and Mass Spectrometry.[3]

Visualizations

G start Low Conjugation Yield Observed q1 Was Deprotection Confirmed? start->q1 s1 Action: Confirm deprotection via MS. Increase TFA concentration or time. q1->s1 No q2 Are EDC/NHS Reagents Fresh? q1->q2 Yes s1->q2 s2 Action: Use fresh EDC/NHS. Store properly in desiccator. q2->s2 No q3 Is Activation pH Correct? q2->q3 Yes s2->q3 s3 Action: Use MES buffer at pH 4.5-6.0 for activation step. q3->s3 No q4 Is Linker Long Enough? q3->q4 Yes s3->q4 s4 Action: Consider using a longer PEG linker (e.g., PEG24). q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for low conjugation yield.

G A 1. Deprotection This compound + TFA/DCM B 2. Activation Deprotected PEG + EDC/NHS in MES Buffer (pH 6.0) A->B C 3. Conjugation Activated PEG + Protein in PBS (pH 7.2) B->C D 4. Quenching Add Hydroxylamine/Tris C->D E 5. Purification Size Exclusion Chromatography D->E F 6. Analysis SDS-PAGE, Mass Spec E->F

Caption: General experimental workflow for bioconjugation.

References

Technical Support Center: Troubleshooting Premature Cleavage of Bis-PEG13-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing issues related to the premature cleavage of Bis-PEG13-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinker containing a 13-unit polyethylene (B3416737) glycol (PEG) spacer. Each end of the PEG chain is terminated with a t-butyl ester group. It is commonly used in drug delivery systems, bioconjugation, and the development of antibody-drug conjugates (ADCs) as a versatile linker. The t-butyl ester groups serve as protecting groups for carboxylic acids, which can be deprotected under acidic conditions to reveal the terminal carboxyl groups for further conjugation.

Q2: What is meant by "premature cleavage" of this compound?

A2: Premature cleavage refers to the unintended hydrolysis of one or both t-butyl ester groups before the desired deprotection step in a synthetic protocol. This can lead to undesired side reactions, purification challenges, and a lower yield of the final product.

Q3: Under what conditions is the t-butyl ester group stable?

A3: The t-butyl ester group is generally stable under basic and neutral conditions.[1] The bulky t-butyl group provides steric hindrance and electron-donating effects that reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack under these conditions.[1]

Q4: What are the primary causes of premature cleavage of the t-butyl ester?

A4: The primary cause of premature cleavage is exposure to acidic conditions. The t-butyl ester is highly susceptible to acid-catalyzed hydrolysis.[1][2] Even mild or unintentional exposure to acids during a reaction, workup, or purification can lead to its removal.

Troubleshooting Guide: Premature Cleavage

Issue: I am observing unexpected cleavage of the t-butyl ester groups on my this compound during a reaction.

Possible Cause 1: Acidic Reaction Conditions Many common synthetic steps can introduce acidic conditions, leading to the cleavage of the t-butyl ester.

  • Troubleshooting Steps:

    • Reagent Check: Carefully review all reagents used in the reaction. Avoid the use of strong acids. If an acidic reagent is necessary for another part of your molecule, consider if an alternative, non-acidic method exists.

    • Catalyst Choice: If using a catalyst, ensure it does not have acidic properties or generate acidic byproducts.

    • pH Monitoring: If the reaction is performed in an aqueous or protic solvent, monitor the pH of the reaction mixture. If it becomes acidic, consider adding a non-nucleophilic buffer to maintain neutrality.

Possible Cause 2: Acidic Contaminants Trace amounts of acid in solvents or on glassware can be sufficient to cause cleavage over time.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity, anhydrous, and non-acidic solvents. For chlorinated solvents like dichloromethane (B109758) (DCM), which can degrade to produce HCl, consider passing them through a plug of basic alumina (B75360) before use.

    • Glassware Preparation: Ensure all glassware is thoroughly washed and dried to remove any acidic residues. Rinsing with a dilute base solution followed by deionized water and drying can be beneficial.

Possible Cause 3: Degradation of Starting Materials or Reagents Some reagents may degrade over time to produce acidic byproducts.

  • Troubleshooting Steps:

    • Reagent Quality: Use fresh or properly stored reagents. Check the manufacturer's storage recommendations.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize reaction time and potential exposure to degrading conditions.[2]

Data Presentation

Table 1: Estimated Half-life of t-butyl Ester Cleavage at 25°C in Aqueous Solution

pHEstimated Half-life
2~ 6 hours
4~ 2 days
5-7> 10 days
9> 10 days
11~ 8 minutes

Data extrapolated from studies on tert-butyl formate.[3][4]

Table 2: Relative Rate of t-butyl Ester Cleavage in Different Solvents with Acid

SolventRelative Rate of Cleavage
Dichloromethane (DCM)High
1,4-DioxaneModerate
Tetrahydrofuran (THF)Moderate
AcetonitrileLow
TolueneLow

This table provides a qualitative comparison of common solvents used in reactions involving t-butyl esters.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Different pH Conditions

This protocol outlines a general procedure to assess the stability of this compound at various pH values.

  • Materials:

    • This compound

    • Buffer solutions (pH 2, 4, 7, 9, and 11)

    • Acetonitrile (ACN)

    • HPLC or LC-MS system with a C18 column

    • Thermostatted incubator or water bath

  • Procedure:

    • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

    • In separate vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of 0.1 mg/mL. The final solution should have a minimal amount of ACN to ensure solubility without significantly altering the buffer's properties.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Quench the reaction if necessary (e.g., by neutralizing acidic or basic samples).

    • Analyze the samples by HPLC or LC-MS to quantify the remaining this compound and detect the formation of the cleaved di-acid product.

    • Plot the percentage of remaining this compound against time for each pH condition to determine its stability.

Protocol 2: Monitoring a Reaction for Premature Cleavage

This protocol describes how to use LC-MS to monitor a reaction for the premature cleavage of this compound.

  • Materials:

    • Reaction mixture containing this compound

    • LC-MS system

    • Appropriate solvents for quenching and dilution

  • Procedure:

    • At the start of the reaction (t=0), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately. This can be done by diluting it in a cold, neutral solvent or by adding a quenching agent that neutralizes any reactive species.

    • Analyze the quenched aliquot by LC-MS. Identify the mass-to-charge ratio (m/z) for the starting material (this compound), the partially cleaved product (mono-acid, mono-ester), and the fully cleaved product (di-acid).

    • Repeat steps 1-3 at regular intervals throughout the reaction.

    • Monitor the chromatograms for the appearance and increase of the peaks corresponding to the cleaved products. This will provide a semi-quantitative measure of the extent of premature cleavage over time.

Visualizations

cluster_0 Potential Causes of Premature Cleavage cluster_1 Troubleshooting Steps Acidic_Reaction_Conditions Acidic Reaction Conditions Reagent_Check Check Reagents for Acidity Acidic_Reaction_Conditions->Reagent_Check Leads to Acidic_Contaminants Acidic Contaminants in Solvents/Glassware Solvent_Purification Use Pure, Non-acidic Solvents Acidic_Contaminants->Solvent_Purification Leads to Reagent_Degradation Reagent Degradation Proper_Storage Ensure Proper Reagent Storage Reagent_Degradation->Proper_Storage Leads to

Caption: Troubleshooting logic for premature cleavage.

Start Start Prepare_Stock Prepare 1 mg/mL Stock Solution of this compound in ACN Start->Prepare_Stock Aliquot_to_Buffers Aliquot Stock into Buffers (pH 2, 4, 7, 9, 11) Prepare_Stock->Aliquot_to_Buffers Incubate Incubate at Constant Temperature Aliquot_to_Buffers->Incubate Withdraw_Samples Withdraw Aliquots at Predetermined Time Points Incubate->Withdraw_Samples Quench_Reaction Quench Reaction (if necessary) Withdraw_Samples->Quench_Reaction Analyze Analyze by HPLC/LC-MS Quench_Reaction->Analyze Plot_Data Plot % Remaining vs. Time Analyze->Plot_Data End End Plot_Data->End Bis_PEG_Ester This compound tBu-OOC-(CH2)2-(PEG13)-(CH2)2-COO-tBu Cleavage Premature Cleavage (Acidic Conditions) Bis_PEG_Ester->Cleavage Products Products Mono-acid, Mono-ester HOOC-(CH2)2-(PEG13)-(CH2)2-COO-tBu Di-acid HOOC-(CH2)2-(PEG13)-(CH2)2-COOH Cleavage->Products

References

Technical Support Center: Optimization of Scavenger Use During t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of scavengers during the acid-catalyzed deprotection of t-butyl (tBu) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during t-butyl ester deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation (tBu+) intermediate when the t-butyl ester is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can subsequently alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture, leading to impurities.[1][3][4]

Q2: Which functional groups and amino acid residues are most susceptible to alkylation by the tert-butyl cation?

A2: Functional groups with nucleophilic character are particularly susceptible to alkylation. In the context of peptide and medicinal chemistry, these most commonly include:

  • Tryptophan (Trp): The electron-rich indole (B1671886) side chain is highly prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][5]

  • Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1][6]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1]

  • Other Nucleophiles: Amidines, guanidines, and other electron-rich aromatic rings can also be alkylated.[4]

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are reagents added to the deprotection reaction mixture to intercept, or "trap," the reactive tert-butyl cation.[1][2] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[1] The usefulness of scavengers is also attributed to their ability to destroy t-butyl trifluoroacetate, an alkylating byproduct formed during TFA-mediated deprotection.[5]

Q4: How do I select the appropriate scavenger for my specific substrate?

A4: The choice of scavenger is dictated by the specific nucleophilic functional groups present in your molecule.[2] A targeted approach is often most effective:

  • For Tryptophan-containing molecules: Use silane-based scavengers like triethylsilane (TES) or triisopropylsilane (B1312306) (TIS). Anisole is also an effective option.[1][7]

  • For Methionine-containing molecules: Thioanisole (B89551) or dimethyl sulfide (B99878) (DMS) are effective at preventing S-alkylation.[1][6]

  • For Cysteine-containing molecules: Ethanedithiol (EDT) or dithiothreitol (B142953) (DTT) are commonly used to protect the free thiol group.[1][6]

  • General Purpose: Water and Triisopropylsilane (TIS) are common components of scavenger cocktails that can trap tBu cations and other protecting group-derived cations (e.g., trityl).[2][6]

Q5: What are some common scavenger "cocktails" and when should they be used?

A5: Using a mixture of scavengers can be more effective, especially for complex molecules like peptides with multiple sensitive residues.[1]

  • TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A widely used general-purpose cocktail for many deprotection reactions.[1][8]

  • "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v): A powerful cocktail designed for peptides with a combination of multiple sensitive residues.[1][6]

Troubleshooting Guides

Issue 1: My HPLC/LC-MS analysis shows unexpected peaks after deprotection, indicating side product formation.

  • Possible Cause: Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation has occurred.[1]

  • Solution:

    • Identify Sensitive Residues: Analyze the structure of your compound to identify all potential sites of alkylation.

    • Incorporate a Scavenger: Add an appropriate scavenger or scavenger cocktail to the deprotection reagent based on the identified residues (see FAQ A4 & A5).

    • Optimize Scavenger Amount: Typically, scavengers are used in significant excess. For example, 10-20 equivalents of triethylsilane may be used.[1] For cocktails, volumetric ratios of 2.5% to 5% for each scavenger are common.[1]

Issue 2: My analysis shows a significant amount of starting material remaining, indicating incomplete deprotection.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The Boc group is cleaved by acidolysis, and the reaction may stall if the acid is not strong or concentrated enough.[3]

    • Solution: Increase the concentration of TFA (e.g., use 95% TFA in dichloromethane). For particularly resistant groups, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1]

  • Possible Cause 2: Insufficient Reaction Time or Temperature. [1]

    • Solution: Increase the reaction time and monitor progress closely by TLC or LC-MS. While most deprotections occur at room temperature, gentle warming (e.g., to 40°C) can sometimes drive the reaction to completion. However, be aware that higher temperatures can also increase the rate of side product formation, making the use of scavengers even more critical.[1]

  • Possible Cause 3: Steric Hindrance. The local chemical environment around the t-butyl ester may impede the acid's access.[2]

    • Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more aggressive conditions, an effective scavenger cocktail is essential to minimize side reactions.[1]

Quantitative Data on Scavenger Efficiency

The selection of an appropriate scavenger cocktail can significantly reduce side product formation. The following table summarizes the effectiveness of different scavengers in preventing S-tert-butylation of a model cysteine-containing peptide.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Side ProductReference
95% TFA / 5% H₂O7525[1]
88% TFA / 5% Phenol / 5% H₂O / 2% TIS8515[1]
95% TFA / 2.5% TIS / 2.5% H₂O9010[1][6]
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DMS89.710.3[6]
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% Thioanisole91.09.0[6]
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT85.514.5[6]

Note: Data is illustrative. Optimal conditions depend on the specific substrate and reaction conditions.[1]

Experimental Protocols

Protocol 1: General t-Butyl Ester Deprotection using TFA and Triethylsilane (TES)

This protocol is suitable for substrates containing scavenger-sensitive residues like tryptophan.

  • Preparation: Dissolve the t-butyl ester-protected compound in a suitable solvent like dichloromethane (B109758) (DCM).

  • Scavenger Addition: Add 10-20 equivalents of triethylsilane (TES) to the solution.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[1]

Protocol 2: Deprotection of a Methionine-Containing Peptide on Resin

This protocol uses thioanisole to prevent S-alkylation of methionine.

  • Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).

  • Deprotection: Add the cleavage cocktail to the resin-bound peptide in a reaction vessel.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Work-up:

    • Filter the resin and wash it with a small volume of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash it with cold ether to remove residual scavengers and byproducts.[1]

Visualizations

The following diagrams illustrate key mechanisms, decision-making processes, and troubleshooting workflows related to t-butyl ester deprotection.

cluster_split TBE t-Butyl Ester Intermediate Protonated Intermediate TBE->Intermediate + H+ Acid Strong Acid (TFA) DA Deprotected Acid Intermediate->DA TBC t-Butyl Cation Intermediate->TBC SideProduct Alkylated Side Product TBC->SideProduct + Nucleophile Trapped Trapped Cation TBC->Trapped + Scavenger Nuc Nucleophilic Residue (Trp, Met, Cys, Tyr) Scav Scavenger (TIS, TES, Thiol, etc.) start Analyze Substrate for Nucleophilic Residues no_res No sensitive residues found start->no_res No res_found Sensitive residues identified start->res_found Yes std_cocktail Use Standard Cocktail: TFA/TIS/H₂O (95:2.5:2.5) no_res->std_cocktail has_trp Contains Trp? res_found->has_trp has_met Contains Met? has_trp->has_met No add_tes Add TES or TIS to cocktail has_trp->add_tes Yes has_cys Contains Cys? has_met->has_cys No add_thio Add Thioanisole or DMS to cocktail has_met->add_thio Yes add_edt Add EDT or DTT to cocktail has_cys->add_edt Yes add_tes->has_met add_thio->has_cys start Analyze Crude Product (HPLC / LC-MS) result result start->result clean Clean Deprotection result->clean Single major peak incomplete Incomplete Reaction result->incomplete Starting material remains side_products Side Products Observed result->side_products Unexpected peaks purify Proceed to Purification clean->purify sol_incomplete Increase TFA concentration Increase reaction time Consider gentle warming incomplete->sol_incomplete sol_side 1. Identify nucleophilic residues 2. Add appropriate scavenger(s) 3. Re-run reaction side_products->sol_side

References

Technical Support Center: Purification of "Bis-PEG13-t-butyl ester" Linked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins conjugated with "Bis-PEG13-t-butyl ester".

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of proteins linked with "this compound".

1. Low Yield of PEGylated Protein

Question: After the conjugation reaction and subsequent purification, the final yield of my PEGylated protein is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low yields of the desired mono-PEGylated protein can stem from several factors, from the initial conjugation reaction to the purification process itself. The bifunctional nature of "this compound" can also lead to the formation of cross-linked species, reducing the amount of the target mono-PEGylated product.

Possible Causes and Troubleshooting Steps:

  • Incomplete Conjugation:

    • Suboptimal Reaction Conditions: Ensure the pH of the reaction buffer is within the optimal range for the chosen conjugation chemistry (e.g., pH 7-9 for NHS esters).[1]

    • Reagent Quality: Use fresh, high-quality "this compound" to avoid issues with hydrolysis or degradation of the linker.

  • Protein Aggregation and Precipitation:

    • Intermolecular Cross-linking: The bifunctional nature of the linker can cause proteins to link together, leading to aggregation and precipitation.[2] To mitigate this, consider optimizing the protein concentration and the molar ratio of linker to protein. A lower linker-to-protein ratio may favor mono-PEGylation.

    • Buffer Conditions: The addition of excipients like sucrose, glycerol, or non-ionic surfactants (e.g., Polysorbate 20) to the purification buffers can help to stabilize the protein and prevent aggregation.[2][3]

  • Loss During Purification Steps:

    • Inappropriate Column Chemistry: The choice of chromatography resin is critical. For instance, if the PEGylated protein is precipitating on the column, the buffer composition or the type of resin may need to be changed.

    • Harsh Elution Conditions: Extreme pH or high concentrations of elution agents can lead to protein denaturation and loss.

2. Presence of Multiple PEGylated Species and Impurities

Question: My final product shows multiple bands on an SDS-PAGE gel and multiple peaks in chromatography, indicating a heterogeneous mixture. How can I improve the purity of my mono-PEGylated protein?

Answer:

The PEGylation reaction often results in a complex mixture of unreacted protein, free PEG linker, mono-PEGylated protein (with different positional isomers), and multi-PEGylated species.[] Effective purification strategies are essential to isolate the desired product.

Purification Strategy and Optimization:

  • Multi-Step Purification: A single purification step is often insufficient. A combination of different chromatography techniques is typically required for high purity. A common workflow involves:

    • Size Exclusion Chromatography (SEC): To remove unreacted, low molecular weight PEG linker and buffer components.[]

    • Ion Exchange Chromatography (IEX): To separate the PEGylated protein from the unreacted native protein. The PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation.[][5]

    • Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Chromatography (RPC): As a polishing step to separate different PEGylated species (e.g., mono- vs. di-PEGylated) or positional isomers.[][6]

  • Optimization of Chromatographic Conditions:

    • Gradient Elution: Employing a shallow gradient during IEX or HIC/RPC can improve the resolution between different PEGylated species.

    • Buffer pH: Carefully select the buffer pH for IEX to maximize the charge difference between the native and PEGylated protein. Remember to keep the pH in a range that does not cause the hydrolysis of the t-butyl ester (avoid acidic conditions).

3. Premature Cleavage of the t-butyl Ester Group

Question: I suspect the t-butyl ester group on my PEG linker is being cleaved during purification. How can I prevent this?

Answer:

The t-butyl ester group is sensitive to acidic conditions and will be cleaved to a carboxylic acid in the presence of strong acids like trifluoroacetic acid (TFA).[5] This can be a desired step for some applications, but if the ester needs to remain intact, careful control of the purification environment is crucial.

Preventative Measures:

  • Buffer pH Control: Strictly maintain the pH of all purification buffers in the neutral to slightly basic range (pH 7.0 - 8.5). Avoid buffers with a pH below 6.5.

  • Avoid Acidic Reagents: Do not use acidic reagents for elution or column regeneration if the eluted protein is to be collected. For example, in reversed-phase chromatography, TFA is often used in the mobile phase; this should be avoided if the t-butyl ester needs to be preserved.[6] Consider alternative mobile phase modifiers.

  • Temperature Control: Perform purification steps at low temperatures (4°C) to minimize any potential acid-catalyzed hydrolysis, which can be accelerated at higher temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying proteins conjugated with a bifunctional linker like "this compound"?

A1: The primary challenge is the potential for intermolecular cross-linking, which leads to the formation of protein aggregates.[2] This not only reduces the yield of the desired mono-PEGylated product but can also complicate the purification process by causing column fouling and sample precipitation. Careful optimization of the conjugation reaction (protein concentration, linker:protein ratio) and the use of stabilizing agents in purification buffers are key to mitigating this issue.

Q2: Which chromatography technique is best for separating mono-PEGylated from multi-PEGylated proteins?

A2: Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) are generally the most effective techniques for separating proteins with different degrees of PEGylation.[][7] The addition of each PEG chain alters the surface charge and hydrophobicity of the protein, allowing for separation based on these properties. SEC can also be used, but its resolution may be limited, especially for smaller proteins where the relative size difference between mono- and di-PEGylated species is less pronounced.

Q3: How can I confirm that my protein is successfully conjugated with the "this compound" linker?

A3: Several analytical techniques can be used for confirmation:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unconjugated protein.

  • Size Exclusion Chromatography (SEC): The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.[8]

  • Mass Spectrometry (MS): MS can provide a precise mass of the conjugated protein, confirming the addition of the PEG linker.

Q4: What is the purpose of the t-butyl ester group on this linker?

A4: The t-butyl ester serves as a protecting group for a carboxylic acid. This allows the linker to be used in reactions where a free carboxylic acid might interfere. The t-butyl ester can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent conjugation or modification steps.

Q5: Can I remove the t-butyl ester group after purification?

A5: Yes, the t-butyl ester can be deprotected after the PEGylated protein has been purified. This is typically done by treating the purified conjugate with an acid such as trifluoroacetic acid (TFA). The deprotection conditions (acid concentration, time, temperature) should be optimized to ensure complete cleavage of the ester without damaging the protein.

III. Data Presentation

Table 1: Illustrative Purification Summary for a "this compound" Conjugated Antibody (Example Data)

Purification StepTotal Protein (mg)Purity of Mono-PEGylated Protein (%)Yield of Mono-PEGylated Protein (%)
Crude Reaction Mixture10035100
Size Exclusion Chromatography904595
Cation Exchange Chromatography309280
Hydrophobic Interaction Chromatography25>9870

Note: This is example data to illustrate a typical purification outcome. Actual results will vary depending on the protein and specific experimental conditions.

IV. Experimental Protocols

Protocol 1: General Two-Step Purification of a "this compound" Linked Protein

Objective: To purify a mono-PEGylated protein from a conjugation reaction mixture, keeping the t-butyl ester intact.

Step 1: Size Exclusion Chromatography (SEC) - Desalting and Removal of Free Linker

  • Column: A suitable size exclusion column (e.g., Superdex 200 or similar) with a fractionation range appropriate for the size of the PEGylated protein.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another neutral buffer. Ensure the buffer is filtered and degassed.

  • Sample Preparation: Centrifuge the crude conjugation reaction mixture at 14,000 x g for 10 minutes to remove any large aggregates.

  • Chromatography:

    • Equilibrate the column with at least two column volumes of the SEC buffer.

    • Load the clarified supernatant onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Elute the protein with the SEC buffer at a flow rate recommended by the column manufacturer.

    • Monitor the elution profile at 280 nm.

    • Collect fractions corresponding to the high molecular weight peak, which contains the PEGylated and unconjugated protein.

Step 2: Ion Exchange Chromatography (IEX) - Separation of PEGylated and Unconjugated Protein

  • Column: A cation or anion exchange column, depending on the isoelectric point (pI) of the protein and the chosen buffer pH.

  • Buffers:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the protein binds to the column (e.g., 20 mM MES, pH 6.0 for cation exchange).

    • Elution Buffer (Buffer B): Binding buffer containing a high concentration of salt (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • Chromatography:

    • Equilibrate the column with Buffer A.

    • Dilute the pooled fractions from SEC with Buffer A to reduce the salt concentration and ensure binding.

    • Load the diluted sample onto the IEX column.

    • Wash the column with Buffer A until the UV absorbance returns to baseline.

    • Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20-30 column volumes.

    • Collect fractions and analyze by SDS-PAGE and/or SEC to identify those containing the pure mono-PEGylated protein. The PEGylated protein is expected to elute at a lower salt concentration than the unconjugated protein.

Protocol 2: On-Demand Deprotection of the t-butyl Ester Group

Objective: To remove the t-butyl ester group from the purified PEGylated protein.

  • Buffer Exchange: Exchange the purified PEGylated protein into a suitable buffer for the deprotection reaction (e.g., a buffer that will be completely removed by lyophilization if that is the next step).

  • Acid Treatment:

    • Cool the protein solution on ice.

    • Add a stock solution of trifluoroacetic acid (TFA) to a final concentration of 10-50% (v/v). The optimal concentration should be determined empirically.

    • Incubate the reaction on ice for 1-2 hours, monitoring the deprotection by RP-HPLC or mass spectrometry.

  • Removal of Acid:

    • Immediately after the reaction is complete, remove the TFA. This can be achieved by:

      • Lyophilization (if the buffer is volatile).

      • Dialysis or buffer exchange into a neutral buffer.

      • Size exclusion chromatography.

V. Mandatory Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification Cascade cluster_analysis Analysis protein Protein Solution reaction Conjugation Reaction (pH 7-9) protein->reaction linker This compound linker->reaction sec Size Exclusion Chromatography (SEC) reaction->sec Crude Mixture iex Ion Exchange Chromatography (IEX) sec->iex hic Hydrophobic Interaction Chromatography (HIC) iex->hic analysis Purity & Identity Check (SDS-PAGE, MS) hic->analysis Purified Product

Caption: Experimental workflow for the purification of "this compound" linked proteins.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Purity Solutions cluster_solutions_cleavage Cleavage Solutions start Start Purification issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes heterogeneity Heterogeneous Product issue->heterogeneity cleavage Ester Cleavage issue->cleavage success Successful Purification issue->success No opt_reac Optimize Reaction (pH, ratio) low_yield->opt_reac add_stab Add Stabilizers (glycerol, sucrose) low_yield->add_stab multi_step Implement Multi-Step Purification (SEC, IEX, HIC) heterogeneity->multi_step opt_grad Optimize Gradients heterogeneity->opt_grad check_ph Maintain Neutral pH (pH 7.0-8.5) cleavage->check_ph avoid_acid Avoid Acidic Reagents cleavage->avoid_acid

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of Polyethylene Glycol (PEG) linker length in modulating ADC stability and clearance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A1: A PEG linker is a component that covalently connects the antibody to the cytotoxic payload in an ADC.[] Its primary roles are to:

  • Improve Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from the blood.[2][] Incorporating a hydrophilic PEG linker helps to counteract this hydrophobicity.[4][5]

  • Enhance Pharmacokinetics (PK): PEG linkers can increase the ADC's hydrodynamic radius, which reduces renal clearance and prolongs its circulation half-life, allowing for greater accumulation in tumor tissues.[][6]

  • Increase Stability: By creating a protective hydration shell, PEG linkers can prevent aggregation and shield the payload, improving the overall stability of the ADC.[4][5][7]

  • Enable Higher Drug-to-Antibody Ratios (DAR): The improved solubility offered by PEG linkers can allow for the attachment of more drug molecules per antibody without causing aggregation.[4][8]

Caption: General structure of an Antibody-Drug Conjugate (ADC).
Q2: My ADC is showing significant aggregation during storage. How is this related to the PEG linker?

A2: Aggregation is a common issue in ADC development, often caused by the increased hydrophobicity from the cytotoxic payload.[] This can lead to reduced efficacy and potential immunogenicity.[4]

Troubleshooting Steps:

  • Assess Linker Hydrophilicity: If you are using a non-PEGylated or a very short-chain PEG linker with a hydrophobic drug, the overall construct may be prone to aggregation.[8]

  • Increase PEG Linker Length: Incorporating a longer, more hydrophilic PEG linker can mitigate aggregation.[5] The PEG chain creates a hydration shell around the ADC, improving its solubility and preventing the intermolecular hydrophobic interactions that lead to aggregation.[4] Studies have shown that linkers with PEG units (e.g., PEG8, PEG12, PEG24) can significantly reduce the aggregation of ADCs compared to those with non-PEG or short-chain linkers.[5][9]

  • Consider Linker Architecture: Branched or "pendant" PEG linkers can sometimes offer superior performance in reducing aggregation compared to linear PEG chains of a similar molecular weight.[10][11]

Illustrative Data: Impact of PEG Linker Length on ADC Aggregation

Linker TypePEG UnitsPayload Type% Aggregation (Stressed Conditions)Reference
Non-PEGylated0AuristatinHigh (>15%)Synthesized Data[][8]
Short PEG4AuristatinModerate (5-10%)Synthesized Data[12][13]
Medium PEG8AuristatinLow (1-3%)Synthesized Data[12][14]
Long PEG24AuristatinVery Low (<1%)Synthesized Data[10][12]

Note: Data is illustrative and synthesized from trends reported in preclinical studies. Actual results will vary based on the specific antibody, payload, and conjugation chemistry.

Q3: My ADC is clearing from circulation too rapidly in preclinical models. Would a longer PEG linker improve its pharmacokinetic (PK) profile?

A3: Yes, rapid clearance is often linked to the ADC's overall hydrophobicity and size. A longer PEG linker is a well-established strategy to improve the PK profile.[6]

Mechanism of Improvement:

  • Increased Hydrodynamic Size: Longer PEG chains increase the effective size of the ADC, which reduces the rate of renal clearance.[6]

  • Shielding Effect: The PEG chain can "shield" the ADC from uptake by the reticuloendothelial system (RES), a major pathway for protein clearance.[5] This leads to a longer circulation half-life (t½) and increased overall exposure (Area Under the Curve, AUC).[8]

Studies have demonstrated a clear trend where increasing PEG linker length from PEG2 up to PEG24 leads to progressively longer plasma half-lives and higher tumor exposure.[12] For instance, clearance rates were shown to decrease significantly as PEG size increased, with a notable improvement seen with linkers of PEG8 or greater.[14]

Illustrative Data: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerPEG UnitsClearance Rate (mL/day/kg)Half-Life (t½, hours)Reference
Control2~18~30Synthesized Data[12][14]
PEG44~12~45Synthesized Data[12][14]
PEG88~5~100Synthesized Data[12][14]
PEG1212~4.5~115Synthesized Data[12][14]
PEG2424~4~125Synthesized Data[12][14]

Note: Data is illustrative and synthesized from trends reported in preclinical studies. Actual results will vary based on the specific ADC and animal model.

Logic_Flow cluster_input Design Choice cluster_properties Physicochemical & PK Properties cluster_outcome Therapeutic Outcome PEG_Length PEG Linker Length (e.g., PEG4, PEG8, PEG24) Hydrophilicity ↑ Hydrophilicity PEG_Length->Hydrophilicity Stability ↑ Stability (↓ Aggregation) Hydrophilicity->Stability Clearance ↓ Clearance Rate (↑ Half-Life) Hydrophilicity->Clearance Therapeutic_Index Potentially Improved Therapeutic Index Stability->Therapeutic_Index Clearance->Therapeutic_Index

Caption: Impact of increasing PEG linker length on ADC properties.

Troubleshooting Guides & Experimental Protocols

Q4: What is a standard protocol for assessing the stability and aggregation of my ADCs with different PEG linkers?

A4: Size Exclusion Chromatography (SEC) is the most common method for quantifying ADC aggregates.[15]

Protocol: ADC Aggregation Analysis by SEC-HPLC

  • System Preparation:

    • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

    • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sample Preparation:

    • Dilute the ADC samples (e.g., with PEG4, PEG8, PEG12 linkers) and a non-conjugated antibody control to a concentration of 1 mg/mL in the mobile phase.

  • Forced Degradation (Optional but Recommended):

    • To assess stability under stress, incubate aliquots of each sample at an elevated temperature (e.g., 40°C) for a set period (e.g., 7 or 14 days).[16]

  • Chromatography:

    • Equilibrate the column with the mobile phase.

    • Inject 10-20 µL of each sample.

    • Run an isocratic elution for 20-30 minutes.

    • Monitor the eluate at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, high-molecular-weight species (HMWS/aggregates), and any fragments.

    • Integrate the peak areas to calculate the percentage of monomer and aggregates for each ADC.

    • Compare the % aggregation across the different PEG linker lengths. A lower percentage indicates higher stability.[15]

Q5: How do I design an experiment to evaluate the impact of PEG linker length on ADC clearance in vivo?

A5: An in vivo pharmacokinetic (PK) study, typically in rodents, is the standard method for evaluating ADC clearance.[17]

Protocol: In Vivo Pharmacokinetic Study in Mice

  • Animal Model:

    • Use female BALB/c or CD-1 mice (n=3-5 per group).

  • Test Articles:

    • Prepare sterile, injectable formulations of your ADCs with varying PEG linker lengths (e.g., no PEG, PEG4, PEG8, PEG12) and a non-conjugated antibody control.

  • Administration:

    • Administer a single intravenous (IV) dose of each ADC (e.g., 3 mg/kg) to the respective groups.[14]

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) via tail vein or retro-orbital bleed at multiple time points post-injection. A typical schedule would be: 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 7 days, and 14 days.

  • Sample Processing:

    • Process the blood to collect plasma or serum and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the total antibody or intact ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).[18] The ELISA typically uses an anti-human IgG antibody for capture and a labeled anti-human IgG for detection.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for each group.

    • Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

      • Clearance (CL)

      • Terminal half-life (t½)

      • Area Under the Curve (AUC)

    • Compare these parameters across the different PEG linker groups to determine the impact on clearance.[14]

Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Data Analysis & Selection A Synthesize ADCs with Varying PEG Lengths (e.g., PEG4, 8, 12, 24) B Assess Stability & Aggregation (SEC-HPLC) A->B C Measure In Vitro Potency (Cell Viability Assay) B->C D Conduct PK Study in Mice (Measure Plasma Concentration) C->D E Calculate PK Parameters (Clearance, Half-Life, AUC) D->E F Select Optimal Linker Length for Therapeutic Index E->F

Caption: Experimental workflow for evaluating PEG linker length.

References

Validation & Comparative

Characterizing "Bis-PEG13-t-butyl ester" Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is a critical step in the development of novel therapeutics and bioconjugates. "Bis-PEG13-t-butyl ester" is a bifunctional, discrete PEG (dPEG®) linker, offering a defined chain length that circumvents the challenges of polydispersity inherent in traditional PEG reagents. This guide provides a comparative overview of mass spectrometry techniques for the characterization of "this compound" conjugates, alongside alternative analytical methods, supported by representative experimental protocols and data.

Mass Spectrometry Approaches: A Head-to-Head Comparison

Mass spectrometry (MS) is a cornerstone for the detailed structural elucidation of PEGylated molecules. The two most common MS techniques employed are Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

FeatureESI-LC/MSMALDI-TOF MS
Ionization Soft ionization in solutionSoft ionization from a solid matrix
Coupling Readily coupled with liquid chromatography (LC) for online separationPrimarily an offline technique
Sample Throughput Lower, due to chromatographic separationHigher, rapid analysis of multiple samples
Sensitivity High, especially with modern high-resolution instrumentsHigh, though can be affected by matrix suppression
Data Complexity Can be complex due to multiple charging, but this can be mitigatedTypically produces singly charged ions, leading to simpler spectra
Fragmentation In-source fragmentation (ISF) and tandem MS (MS/MS) are readily achievable for structural elucidation[1]Post-source decay (PSD) or tandem TOF instruments can provide fragmentation data
Best Suited For Complex mixtures requiring separation, accurate mass determination, and detailed structural analysis of conjugatesRapid screening, molecular weight confirmation, and analysis of simpler mixtures

Alternative Characterization Methods

While mass spectrometry is highly informative, a multi-faceted approach to characterization is often beneficial.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or size (Size-Exclusion)Purity, presence of impurities, and retention timeRobust, quantitative, and can be coupled to various detectorsDoes not provide direct molecular weight or structural information
Charged Aerosol Detection (CAD) Nebulization of eluent followed by charging and detectionUniversal detection for non-volatile analytes, including those without a UV chromophore[2]More universal response than UV detectionNon-linear response can complicate quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nucleiDefinitive structural confirmation, including stereochemistry and linkage pointsProvides detailed structural informationLower sensitivity compared to MS, requires higher sample amounts

Experimental Protocols

ESI-LC/MS Protocol for "this compound" Conjugate Analysis

This protocol is a representative method for the analysis of a small molecule conjugate of "this compound".

Instrumentation: High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled to a UHPLC system.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Range: m/z 100-2000.

  • Fragmentation (for MS/MS): Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be ramped to observe fragmentation patterns.

MALDI-TOF MS Protocol for "this compound" Conjugate Analysis

This protocol provides a general procedure for the rapid analysis of a "this compound" conjugate.

Instrumentation: MALDI-TOF Mass Spectrometer.

Sample Preparation:

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and small molecules. A saturated solution in 50:50 acetonitrile:water with 0.1% TFA is prepared.

  • Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) can be added to the matrix solution to promote the formation of [M+Na]+ ions, which are often more stable for PEG compounds[3].

  • Spotting: The analyte solution (typically 1 mg/mL) is mixed with the matrix solution at a 1:1 ratio. 1 µL of the mixture is spotted onto the MALDI target plate and allowed to air dry.

Mass Spectrometry:

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Adjusted to the minimum necessary for good signal-to-noise to avoid in-source fragmentation.

  • Acquisition Range: m/z 500-3000.

Data Presentation

The following tables illustrate the expected data from the characterization of a hypothetical conjugate of "this compound" with a small molecule drug (MW = 300 Da). The molecular weight of this compound is approximately 745 g/mol .

Table 1: Expected ESI-LC/MS Data

AnalyteExpected [M+H]+ (m/z)Expected [M+Na]+ (m/z)Retention Time (min)Key MS/MS Fragments (m/z)
Small Molecule Drug301.1323.14.2Varies with structure
This compound746.5768.56.8Series of peaks with 44 Da spacing
Conjugate1046.61068.68.1301.1 (drug), 746.5 (linker), and PEG fragments

Table 2: Expected MALDI-TOF MS Data

AnalyteExpected [M+Na]+ (m/z)
Small Molecule Drug323.1
This compound768.5
Conjugate1068.6

Visualizing the Workflow

The following diagram illustrates a typical workflow for the characterization of a "this compound" conjugate.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis conjugation Conjugation Reaction (Small Molecule + this compound) purification Purification (e.g., HPLC) conjugation->purification lcms LC-MS Analysis (Purity & Identity) purification->lcms Primary Analysis maldi MALDI-TOF MS (MW Confirmation) purification->maldi Rapid Screening nmr NMR Spectroscopy (Structural Confirmation) purification->nmr In-depth Structure data_analysis Data Interpretation & Reporting lcms->data_analysis maldi->data_analysis nmr->data_analysis

Caption: Workflow for conjugate characterization.

Conclusion

The characterization of "this compound" conjugates requires a robust analytical strategy. ESI-LC/MS provides comprehensive information on purity, identity, and structure, making it the preferred method for in-depth analysis. MALDI-TOF MS serves as an excellent tool for rapid molecular weight confirmation. Complementary techniques such as HPLC and NMR provide orthogonal data that contribute to a complete and confident characterization of these important bioconjugation reagents. The choice of analytical technique will ultimately depend on the specific requirements of the research, including the complexity of the conjugate, the need for quantitative data, and available instrumentation.

References

Stability Showdown: A Comparative Guide to Amide Bonds in PEGylated Molecules and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkage between a carrier molecule and its payload is a critical determinant of a bioconjugate's success. This guide provides an in-depth comparison of the stability of the amide bond formed using "Bis-PEG13-t-butyl ester" as a representative polyethylene (B3416737) glycol (PEG) linker, with a close look at alternative linker technologies. We present supporting experimental data, detailed protocols for stability assessment, and visual workflows to facilitate informed decisions in drug development.

The covalent linkage of PEG chains to therapeutic molecules, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. "this compound" is a versatile bifunctional linker that, after deprotection of the t-butyl ester groups to carboxylic acids, can be conjugated to amine-containing molecules to form stable amide bonds. The inherent stability of this amide bond is crucial for ensuring that the PEGylated therapeutic remains intact until it reaches its target, thereby minimizing off-target effects and maximizing therapeutic efficacy.

The Enduring Strength of the PEG-Amide Bond

Amide bonds are renowned for their exceptional stability, a property attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. Under physiological conditions (pH 7.4, 37°C), the half-life of an amide bond can exceed 100 years, making it a cornerstone of non-cleavable linker strategies in drug delivery.[1][2] This remarkable stability ensures that the PEG moiety remains firmly attached to its payload during circulation, providing the full benefits of PEGylation, such as increased hydrodynamic size, reduced renal clearance, and shielding from proteolytic degradation.

Head-to-Head Stability: PEG-Amide vs. The Alternatives

While the PEG-amide bond sets a high bar for stability, concerns over the potential immunogenicity and non-biodegradability of PEG have spurred the development of alternative linker technologies. Here, we compare the stability of the PEG-amide linkage with prominent alternatives: polysarcosine, polypeptides, and polysaccharides.

Linker TypeLinkage ChemistryStability ProfileKey AdvantagesPotential Limitations
PEG Amide BondHighly Stable: Considered non-cleavable under physiological conditions. Half-life > 100 years.[1]Well-established technology, excellent for increasing circulation half-life.Potential for immunogenicity (anti-PEG antibodies), non-biodegradable.
Polysarcosine (pSar) Amide BondHighly Stable: Exhibits excellent stability in plasma, comparable or superior to PEG in some contexts.[3][4]Low immunogenicity, biodegradable, "stealth" properties similar to PEG.[]Newer technology with less long-term clinical data compared to PEG.
Polypeptides Peptide Bond (Amide)Variable: Stability is sequence-dependent. Can be designed to be stable or enzymatically cleavable. Stable sequences show high plasma stability.[6][7]Biodegradable, potential for specific enzymatic cleavage at the target site.Can be susceptible to non-specific protease degradation depending on the sequence.
Polysaccharides (e.g., Dextran) Various (e.g., Amide)Generally Stable: The stability of the conjugate is often high, but can be influenced by the polysaccharide structure and the linkage chemistry.Biocompatible, biodegradable, low immunogenicity.Can exhibit more complex and heterogeneous structures compared to synthetic polymers.

Experimental Protocols for Assessing Amide Bond Stability

Accurate assessment of amide bond stability is crucial for the preclinical development of bioconjugates. The following are detailed protocols for commonly employed stability assays.

Protocol 1: Plasma Stability Assay

This assay evaluates the stability of the bioconjugate in a physiologically relevant matrix by monitoring the release of the payload over time.

Materials:

  • Bioconjugate of interest

  • Human, mouse, or rat plasma (anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Pre-warm plasma to 37°C.

  • Spike the bioconjugate into the plasma to a final concentration of 10 µg/mL.

  • Incubate the samples at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload and the remaining intact conjugate.

Data Analysis:

  • Plot the percentage of intact conjugate remaining versus time.

  • Calculate the half-life (t₁/₂) of the conjugate in plasma.

Protocol 2: Stability in Different pH Buffers

This assay assesses the hydrolytic stability of the amide bond under various pH conditions, mimicking different physiological and endosomal environments.

Materials:

  • Bioconjugate of interest

  • Buffers of varying pH (e.g., pH 4.0, 5.5, 7.4, 9.0)

  • Incubator at 37°C

  • Quenching solution

  • LC-MS/MS system

Procedure:

  • Prepare solutions of the bioconjugate in the different pH buffers at a final concentration of 1 mg/mL.

  • Incubate the samples at 37°C.

  • At specified time points, take aliquots and quench the reaction.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

Data Analysis:

  • Plot the percentage of released payload versus time for each pH condition.

  • Determine the rate of hydrolysis at each pH.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing and understanding amide bond stability, the following diagrams, generated using Graphviz, illustrate key workflows and concepts.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Bioconjugate C Incubation at 37°C A->C B Plasma or Buffer B->C D Time-point Sampling C->D E Quenching D->E F LC-MS/MS Analysis E->F G Data Interpretation F->G

References

alternative linkers to "Bis-PEG13-t-butyl ester" for drug conjugation

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a chemical linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of antibody-drug conjugates (ADCs). While "Bis-PEG13-t-butyl ester" serves as a valuable hydrophilic, non-cleavable linker precursor, a diverse array of alternative linkers with distinct properties are available to researchers and drug developers. This guide provides an objective comparison of various linker classes, supported by experimental data, to aid in the rational design of next-generation ADCs.

Introduction to Linker Technology in ADCs

Linkers in ADCs are not merely spacers; they are dynamic components that influence the stability of the conjugate in circulation, the mechanism and rate of drug release at the target site, and the overall physicochemical properties of the ADC.[][2] The ideal linker should be stable in the bloodstream to prevent premature release of the cytotoxic payload, yet facilitate efficient drug liberation within the target tumor cells.[3] Linkers can be broadly categorized into two main classes: cleavable and non-cleavable.[][4]

The Baseline: PEGylated Non-Cleavable Linkers

"this compound" is a precursor for a long-chain polyethylene (B3416737) glycol (PEG) linker. PEGylation in ADCs offers several advantages, including increased hydrophilicity, improved solubility and stability, reduced aggregation, and potentially a more favorable pharmacokinetic profile.[5][][7][8] Non-cleavable linkers, such as those derived from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete proteolytic degradation of the antibody within the lysosome to release the drug-linker-amino acid complex.[4][9] This approach generally leads to higher stability in circulation and reduced off-target toxicity.[10]

Alternative Linker Strategies: A Comparative Analysis

The choice of an alternative linker depends on the specific characteristics of the target antigen, the payload, and the desired mechanism of action. Here, we compare the most prominent classes of alternative linkers.

Cleavable Linkers

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[11] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, which can be advantageous for treating heterogeneous tumors.[11][12] More than 80% of clinically approved ADCs utilize cleavable linkers.[2][9]

These linkers incorporate peptide sequences that are substrates for enzymes that are overexpressed in tumor tissues or within lysosomes, such as cathepsins or β-glucuronidase.[13][]

  • Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) linker is the most widely used enzymatically cleavable linker.[13][] It is stable in circulation but is efficiently cleaved by cathepsin B upon internalization into the lysosome.[11] Often, a self-immolative spacer like p-aminobenzyl alcohol (PAB) is used in conjunction with the dipeptide to ensure the release of the unmodified drug.[13]

  • β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the lysosomes and the tumor microenvironment of some solid tumors.[4][13] ADCs with β-glucuronide linkers have shown minimal aggregation and significant efficacy in vivo.[13]

These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.0) compared to the bloodstream (pH 7.4) to trigger payload release.[9][15]

  • Hydrazone Linkers: Hydrazone bonds are relatively stable at neutral pH but hydrolyze under acidic conditions.[4][16] The first approved ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg), utilized a hydrazone linker.[4] However, these linkers can exhibit instability in circulation, leading to premature drug release.[9] More stable acid-labile linkers, such as those based on silyl (B83357) ethers, have been developed to address this limitation.[9]

These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the highly reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH).[4][17][] This strategy allows for selective drug release inside the target cells.[17] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[19]

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the drug and the antibody. The release of the payload in its active form requires the complete degradation of the antibody backbone within the lysosome.[4]

  • Thioether Linkers (e.g., SMCC): Linkers like SMCC are commonly used to create stable thioether bonds.[4][9] Ado-trastuzumab emtansine (Kadcyla), a highly successful ADC, employs a non-cleavable SMCC linker.[9] The resulting drug-linker-amino acid catabolite is often charged and has low membrane permeability, which can limit the bystander effect but also reduces off-target toxicity.[12]

Data Presentation: Comparative Performance of Linkers

The following tables summarize key performance parameters for different linker types based on published data. It is important to note that direct head-to-head comparisons are often payload- and target-dependent.

Linker TypeCleavage MechanismPlasma StabilityBystander EffectRepresentative ExamplesKey AdvantagesKey Limitations
PEGylated Non-Cleavable Proteolytic DegradationHighLow(Precursor: this compound)High stability, low off-target toxicity, improved hydrophilicity.[5][10]No bystander effect, requires full antibody degradation for drug release.[11][12]
Val-Cit-PAB Cathepsin BHighHighBrentuximab vedotin (Adcetris)[9]High stability in plasma, efficient intracellular release, potent bystander effect.[11][13]Potential for off-target toxicity due to bystander effect.[12]
Hydrazone Low pHModerateModerateGemtuzumab ozogamicin (Mylotarg)[4]Targeted release in acidic compartments.[15]Potential for premature drug release in circulation.[9]
Disulfide GlutathioneModerate to HighHighMaytansinoid-based ADCs[17]Selective release in the reducing intracellular environment.[]Stability can be variable; potential for off-target release.[19]
SMCC (Non-Cleavable) Proteolytic DegradationHighLowAdo-trastuzumab emtansine (Kadcyla)[9]High stability, low off-target toxicity.[10]Limited bystander effect, active metabolite may have reduced permeability.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linkers.

Protocol 1: ADC Conjugation and Characterization
  • Antibody Modification: If necessary, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (B142953) (DTT) to generate free thiol groups for conjugation.

  • Linker-Payload Preparation: Synthesize the drug-linker complex with a reactive group (e.g., maleimide (B117702) or NHS ester) that can couple to the antibody.

  • Conjugation: React the activated linker-payload with the modified antibody under controlled pH and temperature.

  • Purification: Remove unconjugated linker-payload and aggregated ADC using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using UV-Vis spectroscopy or HIC-HPLC.

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation using SEC-HPLC.

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation: Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Analysis: At each time point, analyze the samples by ELISA to quantify the amount of conjugated drug remaining on the antibody. Alternatively, LC-MS can be used to detect the release of free payload.

  • Half-life Calculation: Determine the plasma half-life (t½) of the ADC.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Culture: Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.

  • Treatment: Treat the cells with serial dilutions of the ADC, free payload, and a non-targeting control ADC.

  • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 4: In Vivo Efficacy Study in Xenograft Models
  • Tumor Implantation: Subcutaneously implant human tumor xenografts into immunocompromised mice.

  • Treatment: Once tumors reach a specified volume, administer the ADC, vehicle control, and other control antibodies intravenously.

  • Tumor Growth Monitoring: Measure tumor volume and body weight of the mice regularly.[5]

  • Efficacy Evaluation: Calculate tumor growth inhibition by comparing the tumor volumes in the ADC-treated groups to the control group.[5]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

Caption: Classification of ADC linkers.

ADC_Workflow cluster_Preparation ADC Preparation & Characterization cluster_Evaluation ADC Performance Evaluation Conjugation 1. Conjugation (Antibody + Linker-Payload) Purification 2. Purification (e.g., SEC) Conjugation->Purification Characterization 3. Characterization (DAR, Purity) Purification->Characterization InVitro 4. In Vitro Assays (Plasma Stability, Cytotoxicity) Characterization->InVitro InVivo 5. In Vivo Studies (Xenograft Models) InVitro->InVivo

Caption: Experimental workflow for ADC development.

Cleavable_Linker_Release cluster_Bloodstream Bloodstream (pH 7.4, Oxidizing) cluster_TumorCell Tumor Cell cluster_Lysosome Lysosome (Low pH, Enzymes) cluster_Cytoplasm Cytoplasm (Reducing) ADC_stable Stable ADC Enzyme_Release Enzymatic Cleavage ADC_stable->Enzyme_Release Internalization & Trigger pH_Release Acidic Hydrolysis ADC_stable->pH_Release Internalization & Trigger GSH_Release Disulfide Reduction ADC_stable->GSH_Release Internalization & Trigger Drug_Release Payload Release Enzyme_Release->Drug_Release leads to pH_Release->Drug_Release leads to GSH_Release->Drug_Release leads to

Caption: Mechanisms of payload release for cleavable linkers.

Conclusion

The choice of a linker is a multifaceted decision that profoundly impacts the therapeutic index of an ADC. While PEGylated non-cleavable linkers like those derived from "this compound" offer high stability and favorable physicochemical properties, cleavable linkers provide alternative mechanisms of action that can be advantageous in certain contexts. A thorough understanding of the chemical and biological properties of different linker classes, supported by rigorous experimental evaluation, is essential for the successful development of safe and effective antibody-drug conjugates.

References

A Comparative Guide to Confirming the Purity of "Bis-PEG13-t-butyl ester" Conjugated Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of analytical methods for confirming the purity of products conjugated with "Bis-PEG13-t-butyl ester," a bifunctional polyethylene (B3416737) glycol (PEG) linker. The performance of various techniques is compared, supported by experimental data considerations and detailed methodologies.

"this compound" is a homobifunctional crosslinker, featuring two t-butyl ester protected carboxylic acid groups at either end of a 13-unit PEG spacer. This linker is employed in bioconjugation to connect two molecules, often proteins, peptides, or small molecules, leveraging the water-solubility and biocompatibility of the PEG chain. The t-butyl ester protecting groups allow for controlled, sequential conjugation reactions. After the initial conjugation, the t-butyl groups can be removed under acidic conditions to reveal carboxylic acids for subsequent reactions.

The inherent complexity of PEGylation reactions, including the potential for incomplete reaction, side reactions, and the formation of multiple conjugation species, necessitates robust analytical methods to ensure the purity, homogeneity, and batch-to-batch consistency of the final product.

Key Impurities in "this compound" Conjugations

A thorough purity analysis must be able to detect and quantify the desired conjugate as well as potential impurities, which may include:

  • Unconjugated Starting Materials: Residual, unreacted biomolecules and the "this compound" linker.

  • Mono-conjugated Intermediates: Biomolecules conjugated to only one end of the bifunctional linker.

  • Multi-PEGylated Species: The target biomolecule conjugated to multiple linker molecules at different sites.

  • Aggregates: High-molecular-weight species formed due to intermolecular crosslinking.

  • Hydrolyzed Linker: The "this compound" linker in which one or both t-butyl ester groups have been prematurely hydrolyzed.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific characteristics of the conjugated product, such as its size, charge, and hydrophobicity, as well as the nature of the potential impurities. The following table provides a comparative overview of commonly used techniques.

Analytical Technique Principle of Separation Information Provided Advantages Limitations Typical Application
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.- Detection of aggregates- Separation of conjugated from unconjugated species- Estimation of molecular weight- Mild, non-denaturing conditions- High reproducibility- Can be coupled with MALS for absolute molecular weight determination.[1][2][3]- Limited resolution for species with similar hydrodynamic radii- May not separate positional isomers.[4]Routine purity assessment and detection of high-molecular-weight impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.- High-resolution separation of different conjugation species- Detection of small molecule impurities- Can separate positional isomers.- High resolving power- Compatible with mass spectrometry.- Can be denaturing for proteins- Requires optimization of mobile phase conditions.High-resolution purity analysis and separation of closely related species.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.- Separation of species with different degrees of PEGylation- Can separate positional isomers.[]- Non-denaturing conditions preserve protein structure- Orthogonal to SEC and IEX.[6]- Resolution can be dependent on the size of the attached PEG.[]- Lower capacity compared to other methods.[6]Purity analysis of proteins where maintaining the native conformation is critical.
Ion-Exchange Chromatography (IEX) Separation based on surface charge.- Separation of species with different charge properties due to PEGylation.- High capacity- Can separate positional isomers if they result in a change in surface charge.- Effectiveness can be reduced by the charge-shielding effect of PEG.[4]Separation of conjugates with different degrees of PEGylation that alter the net charge.
Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS) Separation based on electrophoretic mobility in a sieving matrix.- High-resolution separation of different PEGylated species- Accurate sizing of conjugates.- High resolving power and speed- Requires minimal sample volume.[7]- Denaturing conditions- Interaction between PEG and SDS can affect migration.[8]High-resolution purity and integrity analysis, especially for protein conjugates.[9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography coupled with mass-to-charge ratio detection.- Confirmation of molecular weight of the conjugate- Identification of impurities- Determination of the degree of PEGylation.[2][3][4][11]- High sensitivity and specificity- Provides structural information.- Polydispersity of PEG can complicate spectra- Requires specialized equipment and expertise.Definitive identification of the conjugated product and characterization of impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of key experimental protocols for the analysis of "this compound" conjugated products.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This method is ideal for determining the absolute molar mass and detecting aggregates without relying on column calibration standards.

  • System: HPLC system with an isocratic pump, autosampler, and UV detector, coupled to a MALS detector and a refractive index (RI) detector.

  • Column: A silica-based SEC column with a pore size suitable for the expected molecular weight range of the conjugate and its potential aggregates.

  • Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4) filtered and degassed.

  • Sample Preparation: Dissolve the conjugated product in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.1 µm filter before injection.

  • Data Analysis: The data from the UV, MALS, and RI detectors are used to calculate the molar mass of each eluting species. The UV signal provides the concentration of the protein component, while the RI signal gives the total concentration. This allows for the determination of the degree of PEGylation.[1]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique for separating closely related species based on hydrophobicity.

  • System: A gradient HPLC system with a UV detector.

  • Column: A C4 or C8 reverse-phase column is often suitable for proteins and large peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the sample. The gradient slope and duration should be optimized for the specific conjugate.

  • Sample Preparation: Dissolve the sample in a low percentage of Mobile Phase B.

  • Detection: UV absorbance is typically monitored at 220 nm and 280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive mass confirmation of the conjugate and its impurities.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for high-resolution separation.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for biomolecules.

  • LC Method: An RP-HPLC method similar to the one described above is often used, but with a volatile mobile phase modifier like formic acid instead of TFA.

  • Data Analysis: The raw mass spectral data is deconvoluted to determine the zero-charge mass of the intact conjugate and any impurities.[2][3][11]

Visualizing Experimental Workflows and Decision Making

Experimental Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a "this compound" conjugated product.

experimental_workflow cluster_synthesis Synthesis & Initial Cleanup cluster_analysis Purity Analysis cluster_characterization Further Characterization cluster_result Final Assessment synthesis Conjugation Reaction (Biomolecule + this compound) cleanup Initial Purification (e.g., Dialysis, Desalting) synthesis->cleanup sec SEC-MALS (Aggregate & Major Species Analysis) cleanup->sec Primary Analysis rphplc RP-HPLC (High-Resolution Purity) sec->rphplc cesds CE-SDS (High-Resolution Sizing) sec->cesds lcms LC-MS (Identity & Impurity Confirmation) rphplc->lcms Definitive Identification hic HIC (Conformational Integrity) lcms->hic If conformation is critical iex IEX (Charge Variant Analysis) lcms->iex If charge variants are a concern final_purity Final Purity Assessment & Batch Release cesds->final_purity hic->final_purity iex->final_purity

A typical workflow for purity analysis.
Decision Tree for Method Selection

Choosing the right analytical technique is crucial. The following diagram provides a decision-making framework for selecting the most appropriate method based on the analytical question.

method_selection cluster_questions cluster_methods start What is the primary analytical question? q1 Presence of aggregates? start->q1 q2 High-resolution separation of isoforms needed? start->q2 q3 Definitive mass confirmation required? start->q3 q4 Is maintaining native conformation critical? start->q4 m1 SEC-MALS q1->m1 m2 RP-HPLC or CE-SDS q2->m2 m3 LC-MS q3->m3 m4 HIC q4->m4

Decision tree for analytical method selection.

Conclusion

Confirming the purity of "this compound" conjugated products requires a multi-faceted analytical approach. No single technique can provide a complete picture of product purity and heterogeneity. A combination of a primary sizing method like SEC-MALS, a high-resolution separation technique such as RP-HPLC or CE-SDS, and a definitive identification method like LC-MS is recommended for comprehensive characterization. The choice of additional techniques such as HIC and IEX will depend on the specific properties of the conjugate and the potential for conformational changes or charge variants. By employing a suite of orthogonal analytical methods, researchers and drug developers can ensure the quality, consistency, and safety of their PEGylated products.

References

A Researcher's Guide to Assessing Protein Bioactivity Post-Conjugation with Bis-PEG13-t-butyl ester and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the covalent modification of proteins with linkers like polyethylene (B3416737) glycol (PEG) is a critical strategy to enhance therapeutic properties. PEGylation, the process of attaching PEG chains to a protein, can improve a drug's solubility, stability, and circulating half-life, while reducing its immunogenicity.[1][2][3] However, the conjugation process can also impact the protein's biological activity.[1][4] This guide provides a comparative overview of assessing protein bioactivity after conjugation with "Bis-PEG13-t-butyl ester," a bifunctional linker, and other alternative linkers.

"this compound" is a homobifunctional crosslinker containing two t-butyl ester groups at each end of a 13-unit PEG chain.[5][6][7] The t-butyl ester groups can be deprotected to reveal carboxylic acids, which can then be activated (e.g., as NHS esters) to react with primary amines on a protein, such as lysine (B10760008) residues.[8][][10] This type of linker is often employed in the development of antibody-drug conjugates (ADCs) and other complex bioconjugates.[5]

The key to successful bioconjugate development lies in balancing the benefits of the linker with the preservation of the protein's function. Therefore, a thorough assessment of biological activity is paramount.

Comparative Analysis of Linker Impact on Biological Activity

The choice of linker can significantly influence the bioactivity of the conjugated protein. Factors such as linker length, composition, and cleavability play a crucial role. While specific data for "this compound" is not extensively published, we can infer its likely performance by comparing it with other PEG linkers of varying lengths and functionalities.

Linker TypeProtein/Application ExampleKey Biological Activity MetricResult (Compared to Unconjugated Protein)Reference
Short-chain PEG (e.g., PEG4) Antibody-Drug Conjugate (ADC)In vitro Cytotoxicity (IC50)~85-95% retained activityHypothetical Data
This compound (Mid-length PEG) Antibody-Drug Conjugate (ADC)In vitro Cytotoxicity (IC50)~70-85% retained activityHypothetical Data
Long-chain PEG (e.g., PEG24) Antibody-Drug Conjugate (ADC)In vitro Cytotoxicity (IC50)~50-70% retained activityHypothetical Data
Cleavable Linker (e.g., Val-Cit) Antibody-Drug Conjugate (ADC)In vitro Cytotoxicity (IC50)Potentially higher activity upon cleavage in target cell[11]
Non-cleavable Linker (e.g., SMCC) Antibody-Drug Conjugate (ADC)In vitro Cytotoxicity (IC50)Activity dependent on payload metabolism after lysosomal degradation[12]

Note: The data in this table is illustrative and based on general principles of PEGylation. Actual results will vary depending on the specific protein, conjugation site, and experimental conditions.

The general trend observed is that as the PEG chain length increases, there can be a greater potential for steric hindrance, which may reduce the protein's binding affinity and, consequently, its biological activity.[1][13]

Experimental Protocols for Assessing Bioactivity

A multi-faceted approach is necessary to fully characterize the biological activity of a conjugated protein. Below are detailed protocols for key experiments.

In Vitro Cytotoxicity Assay (for Antibody-Drug Conjugates)

This assay determines the efficacy of an ADC in killing target cancer cells.

Principle: Cancer cells expressing the target antigen are incubated with varying concentrations of the ADC. Cell viability is measured after a set period to determine the concentration of ADC required to kill 50% of the cells (IC50).

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • ADC constructs (conjugated with this compound and alternatives)

  • Unconjugated antibody (as a negative control)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom tissue culture plates

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Dilution: Prepare a serial dilution of the ADC constructs and unconjugated antibody in complete medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well.

  • Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This assay quantifies the binding affinity of the conjugated protein to its target.

Principle: The target antigen is immobilized on a microplate. The conjugated protein is then added, and its binding is detected using a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

Materials:

  • Recombinant target antigen

  • Conjugated protein and unconjugated control

  • ELISA plate

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of an ELISA plate with the target antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Binding: Wash the plate again. Add serial dilutions of the conjugated protein and unconjugated control to the wells. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate three times. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops.

  • Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the protein concentration and determine the half-maximal effective concentration (EC50) as a measure of binding affinity.

Visualizing Experimental Workflows and Pathways

Diagrams can help clarify complex processes. Below are Graphviz representations of the experimental workflow and a simplified ADC mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Biological Activity Assays cluster_analysis Data Analysis Prot Protein of Interest Conj Conjugation Reaction Prot->Conj Linker This compound or Alternative Linker->Conj Purify Purification (SEC/HIC) Conj->Purify Cytotox In Vitro Cytotoxicity (e.g., CellTiter-Glo) Purify->Cytotox Binding Binding Affinity (ELISA) Purify->Binding PK Pharmacokinetic Study (In Vivo) Purify->PK IC50 IC50 / EC50 Determination Cytotox->IC50 Binding->IC50 Compare Compare Activity vs. Unconjugated Protein PK->Compare IC50->Compare

Caption: Workflow for conjugation and bioactivity assessment.

adc_mechanism cluster_cell Target Cancer Cell Antigen Tumor Antigen Internalization Receptor-Mediated Endocytosis Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Internalization->Endosome 2. Internalization ADC Antibody-Drug Conjugate (with PEG Linker) ADC->Antigen 1. Binding Payload->DNA 5. Cell Killing

Caption: Simplified mechanism of action for an ADC.

References

Comparative Analysis of Conjugate Heterogeneity: A Guide to Utilizing "Bis-PEG13-t-butyl ester" and Alternative PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterogeneity of bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical quality attribute that significantly impacts their efficacy, safety, and manufacturability. The choice of the linker, which connects the biological macromolecule to a payload, plays a pivotal role in determining the overall characteristics of the conjugate. This guide provides a comprehensive analysis of "Bis-PEG13-t-butyl ester," a homobifunctional polyethylene (B3416737) glycol (PEG) linker, and compares its potential performance with other discrete PEG linkers of varying lengths. The information presented herein is supported by a synthesis of experimental data from relevant studies and detailed analytical protocols to aid in the rational design and characterization of bioconjugates.

Introduction to this compound

"this compound" is a homobifunctional crosslinker featuring two t-butyl ester functional groups at the termini of a 13-unit polyethylene glycol chain. The t-butyl ester groups can be hydrolyzed under acidic conditions to reveal carboxylic acid groups, which can then be activated (e.g., as NHS esters) to react with primary amines on proteins, such as lysine (B10760008) residues. This type of linker is valuable for creating bioconjugates where a defined spacer arm is desired to modulate the physicochemical properties of the final product. The discrete length of the PEG chain (13 units) offers the advantage of producing a more homogeneous conjugate population compared to polydisperse PEG linkers.[1]

Impact of PEG Linker Length on Conjugate Properties

Data Presentation: Comparative Analysis of ADC Properties with Varying PEG Linker Lengths

The following tables summarize quantitative data from studies on ADCs, illustrating the impact of PEG linker length on critical quality attributes. These tables provide a basis for predicting the performance of a conjugate utilizing a PEG13 linker.

Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Aggregation

LinkerAverage DAR% High Molecular Weight Species (Aggregates)Reference
Maleimide-PEG2-Payload3.95.2[2]
Maleimide-PEG4-Payload2.53.1[3]
Maleimide-PEG8-Payload4.81.5[3]
Maleimide-PEG13-Payload (Inferred) ~3.5 - 4.5 ~1.0 - 2.0 -
Maleimide-PEG24-Payload3.0<1.0[3][4]

Note: The inferred values for PEG13 are based on the general trend of intermediate-length PEGs allowing for efficient conjugation while minimizing aggregation.

Table 2: Effect of PEG Linker Length on In Vitro Potency and Pharmacokinetics

LinkerIn Vitro Potency (IC50, nM)Plasma Half-life (t1/2, hours)Reference
No PEG Linker0.519.6 min (in miniaturized ADCs)[5]
PEG4 Linker2.25 (4.5-fold decrease)2.5-fold increase[5]
PEG8 LinkerNot AvailableSignificant Improvement[3][4]
PEG13 Linker (Inferred) Moderately decreased Substantially increased -
PEG10 (10 kDa) Linker11.25 (22.5-fold decrease)11.2-fold increase[5]
PEG24 LinkerDecreased potency observed in some studiesGenerally increased[4]

Note: There is often a trade-off between increasing PEG length, which improves pharmacokinetics, and a potential decrease in in vitro potency. The optimal length is payload and antibody-dependent.[6][7]

Experimental Protocols

Detailed and robust analytical methods are essential for characterizing the heterogeneity of bioconjugates. Below are protocols for two key techniques: Hydrophobic Interaction Chromatography (HIC) and Native Mass Spectrometry (MS).

1. Protocol for Hydrophobic Interaction Chromatography (HIC) Analysis of ADCs

HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. It is the gold standard for determining the drug-to-antibody ratio (DAR) distribution of cysteine-linked ADCs.[8][9]

  • Instrumentation: A biocompatible HPLC or UHPLC system with a UV detector.[8]

  • Column: A HIC column, such as one with a butyl or phenyl stationary phase (e.g., TSKgel Butyl-NPR).[6][10]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0).[11]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, potentially with a small percentage of a miscible organic solvent like isopropanol).[6][8]

  • Procedure:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample (typically 10-50 µg).

    • Elute the bound species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-60 minutes).

    • Monitor the elution profile at 280 nm.

    • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking the weighted average of the peak areas.[9]

2. Protocol for Native Mass Spectrometry (MS) Analysis of ADCs

Native MS allows for the analysis of intact non-covalent protein complexes, providing information on the mass of the entire ADC and its different drug-loaded forms.[12]

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with a nano-electrospray ionization (nano-ESI) source.[13][14]

  • Sample Preparation:

    • Buffer exchange the ADC sample into a volatile buffer suitable for native MS (e.g., 150 mM ammonium acetate, pH 7.0). This can be done using size-exclusion chromatography (SEC) online with the MS.[12]

    • The final protein concentration should be in the low µM range.

  • Mass Spectrometry Parameters:

    • Use a gentle desolvation condition to preserve the native structure of the ADC.

    • Acquire data in the positive ion mode over a mass-to-charge (m/z) range that covers the expected charge states of the ADC (e.g., m/z 2000-8000).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different species present in the sample.

    • The mass difference between the peaks will correspond to the mass of the attached drug-linker, allowing for the determination of the DAR distribution and average DAR.[15][16]

Mandatory Visualizations

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Heterogeneity Analysis antibody Antibody conjugation Conjugation Reaction antibody->conjugation linker This compound linker->conjugation payload Payload payload->conjugation crude_adc Crude ADC conjugation->crude_adc Crude ADC Mixture sec Size-Exclusion Chromatography (SEC) crude_adc->sec purified_adc Purified ADC sec->purified_adc purified_adc2 Purified ADC hic HIC Analysis purified_adc2->hic ms Native MS Analysis purified_adc2->ms dar_distribution DAR Distribution & Average DAR hic->dar_distribution ms->dar_distribution

Caption: Experimental workflow for ADC synthesis and heterogeneity analysis.

analytical_techniques cluster_primary Primary Analysis for DAR cluster_orthogonal Orthogonal Methods adc ADC Sample hic Hydrophobic Interaction Chromatography (HIC) adc->hic native_ms Native Mass Spectrometry (MS) adc->native_ms rphplc Reversed-Phase HPLC (after reduction) adc->rphplc sec Size-Exclusion Chromatography (for aggregation) adc->sec cief Capillary Isoelectric Focusing (for charge variants) adc->cief dar DAR Distribution & Average DAR hic->dar native_ms->dar rphplc->dar aggregation Aggregation Analysis sec->aggregation charge_variants Charge Variant Analysis cief->charge_variants

References

A Comparative Guide to the Pharmacokinetic Properties of ADCs Featuring "Bis-PEG13-t-butyl ester" and Alternative Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the pharmacokinetic (PK) properties of Antibody-Drug Conjugates (ADCs) utilizing "Bis-PEG13-t-butyl ester" as a key component of the linker system. Due to the limited availability of public data on ADCs incorporating this specific linker, this comparison will leverage data from ADCs with discrete polyethylene (B3416737) glycol (PEG) linkers of similar length (e.g., PEG12) as a surrogate. The performance of these PEGylated ADCs will be compared with alternative linker technologies to provide a comprehensive overview for rational ADC design.

The Critical Role of Linkers in ADC Pharmacokinetics

The linker is a pivotal component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the overall solubility, stability, and pharmacokinetic profile of the ADC. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient payload delivery to the target cancer cells. The incorporation of hydrophilic linkers, such as those based on polyethylene glycol (PEG), has become a key strategy to improve the biopharmaceutical properties of ADCs, especially those with hydrophobic payloads.

Evaluating the Impact of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG chain in a linker is a critical parameter that can be modulated to optimize the pharmacokinetic behavior of an ADC. Generally, increasing the hydrophilicity of the ADC by incorporating longer PEG chains can lead to reduced plasma clearance and a longer circulating half-life.

A study investigating the impact of discrete PEG linker length on the clearance of a high drug-to-antibody ratio (DAR 8) ADC in rats demonstrated a clear trend. As the PEG chain length increased from no PEG to PEG8, the clearance of the ADC progressively decreased, indicating a more favorable pharmacokinetic profile. Further increases in PEG length to PEG12 and PEG24 resulted in only marginal additional improvements in clearance, suggesting a plateau effect.

Table 1: Impact of Discrete PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 (Surrogate for PEG13) ~5
PEG24~5

Data adapted from studies on ADCs with discrete PEG linkers.

Based on this data, an ADC incorporating a "this compound" linker is expected to exhibit a favorable pharmacokinetic profile with a clearance rate in the range of approximately 5 mL/day/kg in preclinical rat models. This is a significant improvement compared to ADCs with no PEG or shorter PEG chains.

Comparison with Alternative Linker Technologies

While PEG has been a widely adopted linker technology, several alternatives have emerged to address potential limitations such as potential immunogenicity and non-biodegradability. This section compares the pharmacokinetic properties of PEGylated ADCs with those featuring other linker classes.

Polysarcosine (PSar) Linkers

Polysarcosine is a promising alternative to PEG, offering excellent hydrophilicity and biocompatibility. Preclinical studies have shown that PSar-based linkers can lead to ADCs with improved pharmacokinetic profiles, particularly for those with high DARs.

In a head-to-head comparison in rats, a DAR 8 ADC with a PSAR12 linker demonstrated a lower clearance rate compared to an equivalent ADC with a PEG12 linker, suggesting that PSar may be more effective at shielding the hydrophobic payload and improving in vivo stability.

Table 2: Comparative Clearance of ADCs with PEG12 and PSAR12 Linkers in Rats

Linker (DAR 8)Clearance (mL/day/kg)
PEG12 (Surrogate for PEG13) 47.3
PSAR1238.9

Data adapted from comparative studies of ADC linker technologies.

Other Linker Technologies

While direct, quantitative head-to-head pharmacokinetic data is limited for a broad range of linker types against a PEG13-like standard, Table 3 provides a summary of the reported pharmacokinetic parameters for several approved ADCs, which utilize a variety of linker and payload technologies. This data illustrates the range of pharmacokinetic profiles that can be achieved with different ADC designs.

Table 3: Pharmacokinetic Parameters of Selected Approved ADCs

ADCLinker TypePayloadTerminal Half-Life (days)Clearance (L/day)
Trastuzumab emtansine (Kadcyla®)Non-cleavable thioether (SMCC)DM1~40.677
Brentuximab vedotin (Adcetris®)Protease-cleavable (vc)MMAE4-61.5
Trastuzumab deruxtecan (B607063) (Enhertu®)Protease-cleavable (GGFG)Deruxtecan~5.70.41
Sacituzumab govitecan (Trodelvy®)Hydrolyzable (CL2A)SN-38~0.7 (for ADC)Not directly comparable

This table presents a selection of approved ADCs and their reported PK parameters, which may vary depending on the patient population and dosing regimen.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC pharmacokinetics. Below are outlines of key methodologies.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life, Area Under the Curve (AUC)) of an ADC in a preclinical model.

Materials:

  • Test ADC (e.g., ADC with "this compound" linker)

  • Control ADC (e.g., ADC with a different linker)

  • Sprague-Dawley rats or other suitable rodent model

  • Equipment for intravenous (IV) administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge for plasma separation

  • Freezer for sample storage (-80°C)

Procedure:

  • Acclimatize animals to the housing conditions.

  • Administer a single intravenous dose of the ADC to each animal.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr, 336 hr post-dose).

  • Process blood samples by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated bioanalytical method (e.g., ELISA or LC-MS/MS).

  • Perform non-compartmental analysis (NCA) on the concentration-time data to calculate pharmacokinetic parameters.

Bioanalytical Method: Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody Quantification

Objective: To quantify the total antibody concentration of the ADC in plasma samples.

Materials:

  • 96-well microtiter plates

  • Coating antibody (e.g., anti-human IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plasma samples from the PK study

  • ADC standard for calibration curve

  • Detection antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the microtiter plate with the coating antibody and incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites with blocking buffer.

  • Add diluted plasma samples and ADC standards to the wells and incubate.

  • Wash the plate to remove unbound components.

  • Add the HRP-conjugated detection antibody and incubate.

  • Wash the plate thoroughly.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of the total antibody in the samples by interpolating from the standard curve.

Bioanalytical Method: LC-MS/MS for Drug-to-Antibody Ratio (DAR) Analysis

Objective: To determine the average DAR and the distribution of different drug-loaded species of the ADC in plasma.

Materials:

  • Affinity capture reagents (e.g., protein A/G beads or anti-human IgG magnetic beads)

  • Digestion enzymes (e.g., IdeS, trypsin)

  • Reducing agent (e.g., DTT)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Analytical column suitable for protein separation (e.g., reversed-phase)

Procedure:

  • Isolate the ADC from the plasma samples using affinity capture.

  • Elute the captured ADC.

  • For subunit analysis, digest the ADC with an enzyme like IdeS to separate it into F(ab')2 and Fc fragments.

  • Reduce the disulfide bonds to separate the light and heavy chains.

  • Analyze the intact or digested ADC fragments by LC-MS/MS.

  • Deconvolute the mass spectra to identify the masses of the different drug-loaded species.

  • Calculate the average DAR by taking a weighted average of the different species based on their relative abundance.

Visualizing Key Concepts in ADC Pharmacokinetics

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Targeting Antigen Target Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage Apoptosis Apoptosis PayloadRelease->Apoptosis Cytotoxicity

Figure 1. General Mechanism of Action of an Antibody-Drug Conjugate.

PK_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing IV Dosing (Rodent Model) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Quantification Quantification (ELISA or LC-MS/MS) Plasma->Quantification PK_Parameters Pharmacokinetic Parameters (t½, CL, AUC) Quantification->PK_Parameters

Figure 2. Experimental Workflow for ADC Pharmacokinetic Analysis.

Linker_Comparison ADC ADC Pharmacokinetics PEG PEG Linkers (e.g., Bis-PEG13) ADC->PEG Improved PK PSar Polysarcosine (PSar) Linkers ADC->PSar Potentially Superior PK Other Other Linkers (e.g., Peptide, Hydrazone) ADC->Other Variable PK PEG->PSar Comparative Performance

Safety Operating Guide

Navigating the Safe Disposal of Bis-PEG13-t-butyl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Bis-PEG13-t-butyl ester, ensuring compliance with safety protocols and minimizing environmental impact.

This compound and its structural analogs are recognized as harmful if swallowed and demonstrate high toxicity to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not released into the environment through conventional drainage systems or as regular waste.[1] The primary directive for its disposal is to consign it to an approved chemical waste disposal facility.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE) First Aid Measures
Eye Protection: Safety goggles with side-shields.[1]Eye Contact: Immediately flush eyes with copious amounts of water, holding eyelids open. Seek prompt medical attention.[1]
Hand Protection: Chemical-resistant gloves.[1]Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
Body Protection: Impervious laboratory coat or clothing.[1]Inhalation: Move to an area with fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of this compound, from initial preparation to final handover to a certified waste management service.

  • Segregation and Labeling:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be compatible with the chemical.

    • The label should prominently display "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols (e.g., harmful, environmentally hazardous).

  • Waste Collection:

    • Carefully transfer any unused or waste this compound into the designated hazardous waste container.

    • Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

  • Handling Spills:

    • In the event of a spill, prevent it from spreading and keep it away from drains or water sources.[1]

    • Absorb the spilled material with an inert, non-combustible absorbent such as diatomite or universal binders.[1]

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.[1]

    • Decontaminate the spill area and any affected equipment by wiping with alcohol.[1]

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • Ensure the storage location is secure and accessible only to authorized personnel.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a certified chemical waste disposal company to arrange for the collection of the hazardous waste.

    • Provide them with a clear inventory of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the waste, including the date of disposal, quantity, and the name of the disposal company, in accordance with your laboratory's standard operating procedures and local regulations.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Labeled Hazardous Waste Container B->C E Store Securely in a Cool, Dry, Ventilated Area C->E D Handle Spills with Inert Absorbent D->C F Contact Certified Waste Disposal Service E->F G Document Disposal (Date, Quantity, Vendor) F->G H Final Disposal at Approved Facility F->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Bis-PEG13-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Bis-PEG13-t-butyl ester, a versatile linker used in the synthesis of prodrugs and antibody-drug conjugates (ADCs)[1]. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[2].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[2].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment based on general laboratory best practices for handling similar chemical compounds.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles with side-shields. A face shield should be worn when there is a significant risk of splashing.To protect eyes from direct contact and splashes, which could cause serious irritation or damage[3].
Hand Protection Chemically resistant gloves. Butyl rubber gloves are highly recommended for their excellent resistance to esters. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.To prevent skin contact, which may cause irritation or absorption of the chemical[3][4].
Skin and Body Protection A standard laboratory coat should be worn at all times. For larger quantities or procedures with a high risk of splashing, consider a chemical-resistant apron or coveralls.To prevent skin contact with the chemical[3][4].
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.To prevent respiratory tract irritation from inhalation of any dust or vapors[3].

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area[2].

  • Keep away from direct sunlight and sources of ignition[2].

  • Recommended long-term storage is at -20°C for the powder form or -80°C when in solvent[2].

  • For many PEG derivatives, it is recommended to store them under a dry, inert atmosphere (e.g., Nitrogen or Argon) and in the dark[5].

Handling:

  • Avoid inhalation, and contact with eyes and skin[2].

  • Avoid the formation of dust and aerosols[2].

  • Use only in areas with appropriate exhaust ventilation[2].

  • Do not eat, drink, or smoke when using this product[2].

  • Wash hands and skin thoroughly after handling[2].

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the necessary steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_deactivate Decontaminate Glassware handle_reaction->cleanup_deactivate Proceed to cleanup cleanup_waste Collect Chemical Waste cleanup_deactivate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.